molecular formula C15H22O5 B1157205 Dihydrophaseic acid CAS No. 41756-77-8

Dihydrophaseic acid

Cat. No.: B1157205
CAS No.: 41756-77-8
M. Wt: 282.33 g/mol
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Description

Dihydrophaseic acid (CAS 41756-77-8) is a key metabolite in the abscisic acid (ABA) catabolism pathway, identified as a major inactivation product of ABA in plant tissues such as the common bean ( Phaseolus vulgaris ) . This compound belongs to the class of organic compounds known as abscisic acids and derivatives, with a molecular formula of C15H22O5 and a molecular weight of 282.33 g/mol . Beyond its fundamental role in plant physiology, recent research has revealed promising biological activities for this compound and its derivatives. Notably, its glucoside form, this compound 3′-O-β-d-glucopyranoside (DPA3G), has been shown to significantly enhance osteoblast differentiation and mineralized nodule formation, suggesting a potential role in maintaining bone remodeling balance and a promising avenue for osteoporosis research . Furthermore, a separate study on a this compound glucoside isolated from safflower ( Carthamus tinctorius ) demonstrated significant inhibitory effects on lipid accumulation and adipogenic gene expression in 3T3-L1 preadipocytes, indicating potential applications in obesity-related research . This product is intended for use as a reference standard in analytical method development, method validation, and Quality Control (QC) applications during drug development . It is offered for Research Use Only and is not intended for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z,4E)-5-[(1R,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVFQYWMMJWUCD-VSTJRZLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@@H](C[C@]1(OC2)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315742
Record name Dihydrophaseic acid
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Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41756-77-8
Record name Dihydrophaseic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41756-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrophaseic acid
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Record name Dihydrophaseic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Role of Dihydrophaseic Acid in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Executive Summary

Dihydrophaseic acid (DPA) is a principal catabolite of the phytohormone abscisic acid (ABA), a critical regulator of plant growth, development, and stress responses. Historically considered an inactive detoxification product, recent research suggests a more nuanced role for DPA in plant physiology. This technical guide provides an in-depth analysis of DPA's biosynthesis, physiological effects, and the experimental methodologies used to study its function. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this ABA metabolite.

Introduction

Abscisic acid is a central player in mediating a plant's adaptation to environmental challenges, most notably drought stress, by inducing stomatal closure to conserve water. The cellular concentration of ABA is tightly regulated through a dynamic balance of biosynthesis, catabolism, and transport. The primary route for ABA catabolism is through oxidation, leading to the formation of phaseic acid (PA) and subsequently this compound (DPA). While DPA has long been classified as an inactive end-product, its accumulation in various plant tissues and its changing levels during key developmental processes, such as fruit ripening, have prompted a re-evaluation of its physiological significance. This guide delves into the current understanding of DPA's role, moving beyond the simple paradigm of inactivation to explore its potential involvement in modulating plant responses.

Biosynthesis and Catabolism of this compound

The formation of DPA is the terminal step in the main oxidative pathway of ABA catabolism. This pathway is crucial for attenuating ABA signaling once the stress has subsided or during specific developmental transitions.

The biosynthesis of DPA from ABA proceeds through two enzymatic steps:

  • Oxidation of ABA to 8'-hydroxy-ABA: This initial and rate-limiting step is catalyzed by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase encoded by the CYP707A gene family. This intermediate is unstable and spontaneously isomerizes to phaseic acid (PA).

  • Reduction of Phaseic Acid to this compound: PA is then reduced to DPA by the enzyme phaseic acid reductase (PAR).[1]

ABA_Catabolism ABA Abscisic Acid (ABA) 8_hydroxy_ABA 8'-hydroxy-ABA (unstable) ABA->8_hydroxy_ABA ABA 8'-hydroxylase (CYP707A) PA Phaseic Acid (PA) 8_hydroxy_ABA->PA Spontaneous isomerization DPA This compound (DPA) PA->DPA Phaseic Acid Reductase (PAR)

Figure 1: The primary oxidative pathway of ABA catabolism leading to the formation of DPA.

Physiological Roles of this compound

Stomatal Conductance

A primary and well-documented role of ABA is the induction of stomatal closure. Extensive research has been conducted to determine if DPA retains any of this activity. The consensus from multiple studies is that DPA is largely inactive in modulating stomatal aperture.

CompoundConcentration (µM)SpeciesEffect on Stomatal ApertureReference
(+/-)-Abscisic Acid20Commelina communisClosure initiated within 4 minutes[2]
Phaseic Acid (PA)10Commelina communisClosure initiated within 4 minutes[2]
This compound (DPA) 10 Commelina communis No stomatal closure [2]
This compound (DPA) 10 Amaranthus powelli No stomatal closure [2]
This compound (DPA) 10 Hordeum vulgare No stomatal closure [2]
This compound (DPA) 10 Xanthium strumarium No stomatal closure [2]
This compound (DPA) 10 Zea mays No stomatal closure [2]
This compound (DPA) 10 Vicia faba No stomatal closure [2]

Table 1: Comparative effects of ABA, PA, and DPA on stomatal closure in various plant species.

Seed Germination and Dormancy

ABA is a potent inhibitor of seed germination and is crucial for the establishment and maintenance of seed dormancy. The role of DPA in this process is less clear, though its formation is part of the ABA catabolism that allows for the transition from dormancy to germination. During seed imbibition, the level of ABA typically decreases, while the levels of PA and DPA increase, indicating active ABA catabolism is necessary for germination to proceed. While direct application of DPA has not been extensively studied, the conversion of the more active PA to the inactive DPA is considered a key step in removing the inhibitory signal of ABA.[3]

Fruit Ripening

In some non-climacteric fruits, such as grapes, ABA is a key hormone promoting ripening. Interestingly, the accumulation of ABA during the onset of ripening (veraison) in grape berries is not primarily due to increased ABA biosynthesis but rather to a significant decrease in the concentration of its catabolite, DPA.[3][4] This suggests that the downregulation of ABA catabolism, and thus a reduction in DPA levels, is a critical regulatory point for increasing the active ABA pool to initiate ripening.

FruitRipening StageChange in ABA ConcentrationChange in DPA ConcentrationReference
Grape (Vitis vinifera)Onset of VeraisonIncreaseDecrease[3][4]
Tomato (Solanum lycopersicum)RipeningIncrease-[5]

Table 2: Changes in ABA and DPA concentrations during fruit ripening. (Note: Data for DPA in tomato ripening is not as clearly established as in grape).

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of plant hormones and their metabolites.

Sample Preparation:

  • Harvest and Freeze: Harvest plant tissue (e.g., leaves, roots, seeds, fruit) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize and Grind: Lyophilize the frozen tissue to dryness and grind to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue (typically 10-50 mg) with an appropriate solvent, usually an acidic solution of methanol (B129727) or acetonitrile (B52724), containing deuterated internal standards (e.g., d-DPA) for accurate quantification.[2][6][7]

  • Solid-Phase Extraction (SPE): Clean up the extract using a mixed-mode or reversed-phase SPE cartridge to remove interfering compounds.

  • Elution and Concentration: Elute the hormones from the SPE cartridge and concentrate the eluate under a stream of nitrogen before resuspending in the initial mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Parameters (General Guidance):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phases: Typically a gradient of acidic water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for ABA and its metabolites.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DPA and its internal standard need to be optimized for the instrument being used.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest Harvest & Freeze Plant Tissue Grind Lyophilize & Grind Harvest->Grind Extract Extract with Solvent & Internal Standards Grind->Extract SPE Solid-Phase Extraction (SPE) Cleanup Extract->SPE Concentrate Concentrate & Reconstitute SPE->Concentrate Inject Inject into LC-MS/MS Concentrate->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify

Figure 2: General workflow for the quantification of DPA in plant tissues using LC-MS/MS.
In Vitro Phaseic Acid Reductase (PAR) Assay

This assay measures the enzymatic activity of PAR, which converts PA to DPA.

Protocol Outline:

  • Protein Extraction: Extract total protein from plant tissues or use a recombinantly expressed and purified PAR enzyme.

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a specific pH) containing:

    • Phaseic acid (substrate)

    • NADPH (cofactor)

    • The protein extract or purified enzyme

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., HCl or acetic acid).

  • Product Extraction: Extract the product (DPA) with an organic solvent (e.g., ethyl acetate).

  • Quantification: Analyze the extracted product by LC-MS/MS to determine the amount of DPA formed.

PAR_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Protein Protein Extraction or Purified Enzyme Incubate Incubate at Controlled Temperature Protein->Incubate Substrate Prepare Reaction Mix: PA, NADPH, Buffer Substrate->Incubate Terminate Stop Reaction (e.g., with acid) Incubate->Terminate Extract Extract Product (DPA) Terminate->Extract Quantify Quantify DPA by LC-MS/MS Extract->Quantify

Figure 3: Workflow for an in vitro phaseic acid reductase (PAR) enzyme assay.
Stomatal Aperture Bioassay

This method assesses the effect of DPA on stomatal aperture in isolated epidermal peels.[9][10]

Protocol:

  • Epidermal Peels: Prepare epidermal peels from the abaxial side of leaves from well-watered plants (e.g., Arabidopsis thaliana or Vicia faba).

  • Pre-incubation: Float the peels in a stomatal opening buffer under light to induce stomatal opening.

  • Treatment: Transfer the peels to the opening buffer containing different concentrations of DPA or a control solution (e.g., the solvent used to dissolve DPA).

  • Incubation: Incubate for a specific duration (e.g., 2-3 hours).

  • Imaging: Mount the peels on a microscope slide and capture images of the stomata.

  • Measurement: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pores. The stomatal aperture is often expressed as the ratio of width to length.

Seed Germination Assay

This assay evaluates the effect of DPA on seed germination.

Protocol:

  • Seed Sterilization: Surface-sterilize seeds (e.g., Arabidopsis thaliana) to prevent microbial contamination.

  • Plating: Plate the seeds on a sterile medium (e.g., Murashige and Skoog agar) supplemented with a range of DPA concentrations or a control.

  • Stratification: If required for the species, stratify the plates at 4°C in the dark to break dormancy.

  • Germination Conditions: Transfer the plates to a growth chamber with controlled light and temperature conditions.

  • Scoring: Score germination daily, typically defined as the emergence of the radicle, for a set period (e.g., 7 days). Calculate the germination percentage and germination rate.

Root Growth Assay

This assay determines the impact of DPA on primary and lateral root growth.

Protocol:

  • Seedling Growth: Germinate and grow seedlings vertically on a control medium for a few days until the primary root is established.

  • Transfer: Transfer seedlings of uniform size to new vertical plates containing the growth medium supplemented with different concentrations of DPA or a control.

  • Growth Measurement: Mark the position of the root tip at the time of transfer and allow the seedlings to grow for several more days. Measure the new growth of the primary root and count the number of emerged lateral roots.

Gene Expression Analysis in Response to this compound

To understand the molecular mechanisms underlying any potential physiological effects of DPA, gene expression analysis, such as RNA-sequencing (RNA-seq), can be performed.

RNAseq_Workflow cluster_treatment Plant Treatment cluster_sequencing RNA Sequencing cluster_bioinformatics Bioinformatic Analysis Seedlings Grow Seedlings Treat Treat with DPA or Control Seedlings->Treat Harvest Harvest & Freeze Tissue (Time Course) Treat->Harvest RNA_Extract RNA Extraction & Quality Control Harvest->RNA_Extract Library_Prep Library Preparation RNA_Extract->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Read Quality Control & Trimming Sequencing->QC Mapping Map Reads to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG Differential Gene Expression Analysis Quantification->DEG Enrichment Functional Enrichment Analysis (GO, KEGG) DEG->Enrichment

Figure 4: A typical workflow for RNA-seq analysis of plant seedlings treated with DPA.

Conclusion and Future Directions

This compound, as the end-product of the primary ABA catabolic pathway, plays a crucial role in attenuating ABA-mediated responses. While direct hormonal activity of DPA appears to be minimal, particularly in the context of stomatal regulation, its formation is a key regulatory step. The inverse correlation between DPA and ABA levels during grape berry ripening highlights the importance of catabolism in controlling the pool of active ABA for developmental processes.

Future research should focus on several key areas:

  • Elucidating the activity of DPA in a broader range of physiological processes and plant species. While largely inactive in stomatal control, subtle or context-dependent roles in other processes cannot be ruled out.

  • Investigating the potential for DPA or its derivatives to be reconverted to more active forms under specific conditions.

  • Characterizing the transport and subcellular localization of DPA to better understand its fate within the plant.

  • Developing specific inhibitors of phaseic acid reductase to pharmacologically manipulate DPA levels and further dissect its role in plant physiology.

A comprehensive understanding of the entire ABA metabolic pathway, including the fate and potential signaling roles of its catabolites like DPA, is essential for developing novel strategies to improve crop resilience and productivity.

References

Dihydrophaseic Acid: A Stable Biomarker for Abiotic Stress in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientific Professionals

Introduction

Abiotic stresses, including drought, salinity, and extreme temperatures, pose significant threats to global agriculture and food security. Plants have evolved intricate signaling networks to perceive and respond to these environmental challenges, with the phytohormone abscisic acid (ABA) playing a central role. As research delves deeper into the molecular mechanisms of stress tolerance, the need for reliable biomarkers to quantify stress levels and plant responses has become paramount. Dihydrophaseic acid (DPA), a major catabolite of ABA, is emerging as a robust and reliable biomarker for assessing the activation of the ABA signaling pathway in response to abiotic stress. This technical guide provides a comprehensive overview of DPA's role as a biomarker, including its metabolic pathway, detailed experimental protocols for its quantification, and a summary of its accumulation under various stress conditions.

The Abscisic Acid Catabolic Pathway and the Formation of this compound

The concentration of active ABA in plant tissues is tightly regulated through a balance of biosynthesis and catabolism. When plants encounter abiotic stress, ABA biosynthesis is upregulated to initiate a signaling cascade that leads to adaptive physiological responses, such as stomatal closure and the expression of stress-responsive genes. To attenuate the signal and prevent detrimental effects from prolonged high levels of ABA, the hormone is catabolized into inactive forms.

The primary catabolic pathway for ABA involves its hydroxylation at the 8'-methyl group, a reaction catalyzed by cytochrome P450 monooxygenases of the CYP707A family. This hydroxylation results in the formation of an unstable intermediate, 8'-hydroxy ABA, which spontaneously isomerizes to phaseic acid (PA). Subsequently, PA is reduced to this compound (DPA) by a PA reductase. Due to its stability and accumulation, DPA serves as a reliable indicator of ABA turnover and, consequently, the intensity and duration of the stress response.

Signaling Pathway of ABA Metabolism

ABA_Metabolism cluster_stress Abiotic Stress ABA Abscisic Acid (ABA) 8_OH_ABA 8'-Hydroxy ABA ABA->8_OH_ABA Hydroxylation PA Phaseic Acid (PA) 8_OH_ABA->PA DPA This compound (DPA) PA->DPA Reduction CYP707A CYP707A (Cytochrome P450 monooxygenase) CYP707A->ABA catalyzes PAR PA Reductase PAR->PA catalyzes Isomerization Spontaneous Isomerization Isomerization->8_OH_ABA acts on

Caption: ABA metabolic pathway leading to the formation of DPA.

Quantitative Analysis of this compound under Abiotic Stress

The accumulation of DPA is a clear indicator of an active ABA-mediated stress response. Quantitative analysis of DPA levels provides valuable data for assessing plant stress tolerance and for screening compounds that may modulate plant stress responses.

DPA Accumulation in Response to Water Stress in Bean Leaves

A study on water-stressed bean leaves demonstrated a significant increase in DPA levels. In unwilted leaves, the concentration of DPA was already 20 times higher than that of ABA.[1][2] Following a 10% wilt, DPA levels rose from 0.8 µg/g fresh weight to over 3 µg/g fresh weight.[1][2]

CompoundUnwilted Leaves (µg/g fresh weight)Wilted Leaves (µg/g fresh weight)
ABA0.04~0.5
PA0.201.0
DPA0.80>3.0
DPA Accumulation in Brassica napus Siliques

In developing Brassica napus siliques, DPA was found to be the major accumulating catabolite of ABA.[1] The concentration of DPA in the valves reached as high as 97,300 pmol/g dry mass.[1]

TissueDevelopmental Stage (days after anthesis)ABA (pmol/g dry mass)DPA (pmol/g dry mass)
Seeds2423,300Not specified
Valves24292-44797,300

Experimental Protocols for this compound Analysis

Accurate quantification of DPA requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for the analysis of ABA and its catabolites due to its high sensitivity and selectivity.

General Experimental Workflow for Phytohormone Analysis

Phytohormone_Workflow Start Plant Tissue Sampling (e.g., leaves, roots) Homogenization Homogenization (e.g., liquid nitrogen, bead beater) Start->Homogenization Extraction Solvent Extraction (e.g., acetone, methanol (B129727), acetonitrile) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (e.g., Oasis HLB, C18) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General workflow for the extraction and analysis of DPA.

Detailed LC-MS/MS Protocol for DPA Quantification

This protocol is a composite of methodologies described in the literature for the analysis of ABA and its catabolites.

1. Sample Preparation and Extraction:

  • Plant Material: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction Solvent: Add 1 mL of an extraction solvent such as acetone:water:acetic acid (80:19:1, v/v/v) or 80% acetonitrile (B52724) containing 1% acetic acid.

  • Internal Standards: For accurate quantification, add a known amount of deuterated internal standards (e.g., d6-ABA) to the extraction solvent.

  • Extraction: Vortex the mixture vigorously and incubate at 4°C for 1 hour with shaking. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant. A second extraction of the pellet can be performed to ensure complete recovery.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Cartridge Conditioning: Use a reversed-phase SPE cartridge (e.g., Oasis HLB). Condition the cartridge with 1 mL of methanol followed by 1 mL of the initial extraction solvent (without the organic phase).

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water with 1% acetic acid) to remove interfering compounds.

  • Elution: Elute the ABA and its catabolites, including DPA, with 1-2 mL of the extraction solvent (e.g., 80% acetonitrile or methanol with 1% acetic acid).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid or acetic acid.
    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to separate the compounds.
    • Flow Rate: 0.2-0.4 mL/min.
    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for ABA and its catabolites.
    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for DPA and the internal standards are monitored.
    • MRM Transitions for DPA: The exact m/z values for the precursor and product ions should be optimized for the specific instrument being used. A common transition for DPA is m/z 281.2 -> 153.1.

This compound in Signaling: An Indirect Role

Current research primarily positions DPA as an inactive catabolite of ABA, with its accumulation serving as a marker for ABA turnover rather than having a direct signaling role itself. The ABA signaling pathway is well-characterized and involves the perception of ABA by PYR/PYL/RCAR receptors, which then inhibit PP2C phosphatases. This de-repression allows for the activation of SnRK2 kinases, which in turn phosphorylate downstream targets, including transcription factors that regulate the expression of stress-responsive genes.

The accumulation of DPA can be seen as part of a negative feedback loop. High levels of ABA, induced by stress, lead to its own catabolism, thereby reducing the active ABA pool and attenuating the stress signal. Therefore, while DPA itself may not be an active signaling molecule, its concentration provides a quantitative measure of the flux through the ABA signaling pathway.

ABA Signaling and Negative Feedback

ABA_Signaling Abiotic_Stress Abiotic Stress (Drought, Salinity, etc.) ABA_Biosynthesis ABA Biosynthesis Abiotic_Stress->ABA_Biosynthesis ABA ABA ABA_Biosynthesis->ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR ABA_Catabolism ABA Catabolism (-> DPA) ABA->ABA_Catabolism negative feedback PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibits Stress_Response Stress Response (Gene Expression, Stomatal Closure) SnRK2->Stress_Response activates

References

The Biosynthesis of Dihydrophaseic Acid from Abscisic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway converting abscisic acid (ABA) to dihydrophaseic acid (DPA), a key catabolic route regulating the levels of the vital plant hormone ABA. This pathway is of significant interest for understanding plant stress responses and for the development of novel agrochemicals. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visualizations of the pathway and associated workflows.

The Core Biosynthetic Pathway

The conversion of abscisic acid to this compound is a two-step enzymatic process that plays a crucial role in the deactivation of ABA. This catabolic pathway ensures the fine-tuned regulation of ABA levels, which is essential for plant growth, development, and adaptation to environmental stress.[1]

The first and rate-limiting step is the hydroxylation of ABA at the 8'-position, catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (CYP707A).[2][3] This reaction produces an unstable intermediate, 8'-hydroxy ABA, which spontaneously isomerizes to form phaseic acid (PA).

In the second step, phaseic acid is then reduced to this compound by a phaseic acid reductase. In Arabidopsis thaliana, this enzyme has been identified as a member of the cinnamoyl-CoA reductase-like family, designated as CRL1.[4]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes in the pathway provide insights into their efficiency and substrate affinity. Below is a summary of reported kinetic values for ABA 8'-hydroxylase (CYP707A) from different plant species.

EnzymePlant SpeciesSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
CYP707A3Arabidopsis thaliana(+)-ABA1.315 (nmol/min/nmol P450)--INVALID-LINK--
ABA 8'-hydroxylaseZea mays(+)-ABA13.8Not reported--INVALID-LINK--
CYP707A1Hordeum vulgare(+)-ABA2.5Not reported--INVALID-LINK--
CYP707A1Oryza sativa(+)-ABA4.2Not reported--INVALID-LINK--

Note: Vmax values are reported in different units across studies and may not be directly comparable.

As of the latest literature review, specific kinetic parameters (Km and Vmax) for phaseic acid reductase (e.g., CRL1) have not been extensively reported.

Metabolite Concentrations

The endogenous concentrations of ABA, PA, and DPA vary significantly between plant species, tissues, and environmental conditions. The following table provides a summary of reported concentrations in various plant materials.

Plant SpeciesTissueConditionABA (ng/g DW)PA (ng/g DW)DPA (ng/g DW)Reference
Arabidopsis thalianaSeeds (dry)Control~1500~200~100--INVALID-LINK--
Arabidopsis thalianaSeeds (24h imbibed)Control~100~600~800--INVALID-LINK--
Vicia fabaLeavesWell-watered~20~50~150--INVALID-LINK--
Vicia fabaLeavesWater-stressed~150~250~300--INVALID-LINK--
Vitis viniferaXylem sapNon-stressed~0.5 (ng/ml)~1 (ng/ml)~2 (ng/ml)--INVALID-LINK--
Vitis viniferaXylem sapWater-stressed~10 (ng/ml)~20 (ng/ml)~30 (ng/ml)--INVALID-LINK--
Brassica napusValves (24 DAA)Control~300Not reported~97300 (pmol/g DM)--INVALID-LINK--

Note: DAA = Days After Anthesis; DW = Dry Weight; DM = Dry Mass. Concentrations can vary widely based on the specific experimental setup.

Experimental Protocols

In Vitro ABA 8'-Hydroxylase Activity Assay

This protocol is adapted from methods used for the characterization of recombinant CYP707A enzymes.

1. Enzyme Source:

  • Heterologously express the CYP707A of interest in a suitable system (e.g., insect cells or yeast) and prepare microsomal fractions.

2. Reaction Mixture (per sample):

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.5)

  • 1.5 mM NADPH

  • Microsomal protein (e.g., 50-100 µg)

  • (+)-ABA (substrate) to the desired final concentration (e.g., 0.1 - 20 µM for kinetic analysis)

  • Make up to a final volume of 200 µL with sterile water.

3. Reaction Procedure:

  • Pre-warm the reaction mixture (without ABA) at 30°C for 5 minutes.

  • Initiate the reaction by adding the ABA substrate.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of 1 N HCl.

4. Product Extraction and Analysis:

  • Add an internal standard (e.g., deuterated PA or DPA).

  • Extract the products twice with an equal volume of ethyl acetate.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 10% methanol).

  • Analyze the formation of phaseic acid by LC-MS/MS.

Phaseic Acid Reductase Activity Assay

A detailed, standardized protocol for a phaseic acid reductase assay is not as commonly cited. However, a general approach can be adapted from other reductase assays.[5][6][7]

1. Enzyme Source:

  • Purified recombinant phaseic acid reductase (e.g., CRL1) or a protein extract from tissues with high expression.

2. Reaction Mixture (per sample):

  • 100 mM Tris-HCl buffer (pH 7.0)

  • 500 µM NADPH

  • Purified enzyme or protein extract

  • Phaseic acid (substrate) to the desired final concentration

  • Make up to a final volume.

3. Reaction Procedure:

  • Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) in a spectrophotometer at a constant temperature.

  • Alternatively, conduct the reaction for a fixed time, stop it, and quantify the formation of DPA by LC-MS/MS as described for the ABA 8'-hydroxylase assay.

LC-MS/MS Quantification of ABA, PA, and DPA in Plant Tissues

This protocol provides a general workflow for the simultaneous quantification of ABA and its catabolites.[8][9][10]

1. Sample Preparation:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Weigh approximately 50-100 mg of the frozen powder.

2. Extraction:

  • Add 1 mL of pre-chilled extraction solvent (e.g., acetone:water:acetic acid, 80:19:1, v/v/v) containing a known amount of deuterated internal standards for ABA, PA, and DPA.[8]

  • Vortex vigorously and incubate on ice or at 4°C for 30 minutes with shaking.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Use a reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Condition the cartridge with methanol (B129727) followed by water.

  • Load the supernatant.

  • Wash with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elute the analytes with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

4. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness and reconstitute in a suitable injection volume (e.g., 100 µL of 10% methanol).

  • Inject onto a C18 reversed-phase column.

  • Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) or methanol, both containing a small amount of acid (e.g., 0.1% formic acid).

  • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification, with optimized parent-to-daughter ion transitions for each analyte and internal standard.

Concluding Remarks

The biosynthetic pathway from abscisic acid to this compound represents a critical control point in the regulation of ABA homeostasis in plants. A thorough understanding of the enzymes involved, their kinetics, and the resulting metabolite concentrations under various conditions is paramount for both fundamental plant science and the development of strategies to enhance crop resilience and productivity. The protocols and data presented in this guide offer a comprehensive resource for researchers in this field. Future work should focus on elucidating the kinetic properties of phaseic acid reductases from a variety of plant species and further expanding the quantitative analysis of these metabolites across a broader range of physiological and environmental contexts.

References

The Role of Dihydrophaseic Acid in Seed Dormancy and Germination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrophaseic acid (DPA) is a principal catabolite of abscisic acid (ABA), a key phytohormone governing seed dormancy. The conversion of bioactive ABA to the generally inactive DPA is a critical step in the hormonal regulation that permits the transition from a dormant to a germinative state. This technical guide provides an in-depth exploration of the function of DPA in seed biology, detailing the metabolic pathways, experimental quantification, and physiological effects. While quantitative data on the direct application of DPA to seeds is limited in publicly accessible literature, its formation represents a crucial mechanism for attenuating ABA-induced dormancy and promoting germination. Understanding the dynamics of ABA catabolism to DPA offers potential targets for manipulating seed dormancy and germination for agricultural and pharmaceutical applications.

Introduction: The Hormonal Tug-of-War in Seed Dormancy

Seed dormancy is an adaptive trait that ensures seed germination occurs under favorable environmental conditions, maximizing seedling survival. This complex process is regulated by a delicate interplay of phytohormones, with abscisic acid (ABA) acting as the primary dormancy-inducing and -maintaining signal.[1][2] For germination to commence, the inhibitory effects of ABA must be overcome. This is achieved through a combination of reduced ABA biosynthesis, decreased sensitivity to ABA, and increased ABA catabolism.[1][3] this compound (DPA) is a major end-product of the primary ABA catabolic pathway and its production is intrinsically linked to the release of dormancy and the promotion of germination.[4][5]

The Abscisic Acid Catabolic Pathway to this compound

The metabolic inactivation of ABA to DPA is a two-step enzymatic process primarily occurring in the cytoplasm.

  • Oxidation of ABA to Phaseic Acid (PA): ABA is first hydroxylated at the 8'-position by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase (CYP707A family), to form an unstable intermediate, 8'-hydroxy ABA. This intermediate then spontaneously isomerizes to phaseic acid (PA).[4][5]

  • Reduction of PA to this compound (DPA): PA is subsequently reduced by PA reductase (PAR) to form this compound (DPA).[4]

The formation of DPA effectively removes bioactive ABA from the cellular environment, thus relieving the inhibition of germination.

ABA_Catabolism cluster_legend Legend ABA Abscisic Acid (ABA) (Active) 8_OH_ABA 8'-Hydroxy ABA (Unstable) ABA->8_OH_ABA ABA 8'-Hydroxylase (CYP707A) PA Phaseic Acid (PA) 8_OH_ABA->PA Spontaneous isomerization DPA This compound (DPA) (Inactive) PA->DPA PA Reductase (PAR) active Active Hormone intermediate Intermediate inactive Inactive Catabolite

Figure 1: ABA Catabolic Pathway to DPA.

Quantitative Data on Hormone Effects on Seed Germination

Plant SpeciesABA ConcentrationGermination Percentage (%)Reference
Arabidopsis thaliana0 µM (Control)~98%[6]
0.5 µM~80%[6]
1 µM~50%[6]
5 µM~10%[6]
Pseudoroegneria spicata (Bluebunch Wheatgrass)0 g/kg seed (Control)~90%[7][8]
2.2 g/kg seed~85%[7]
4.4 g/kg seed~80%[7]
8.8 g/kg seed~70%[7]
17.6 g/kg seed~60%[7]
Zea mays (Maize)0 mg/L (Control)95.89%[9]
9 mg/LNot specified[9]
12 mg/LNot specified[9]

Note: The data presented are compiled from different studies and experimental conditions may vary.

Studies on the application of purified DPA have primarily focused on other physiological responses, such as stomatal closure, where 10 micromolar DPA was found to be inactive.[1] This supports the role of DPA as an inactive catabolite.

Experimental Protocols

Quantification of this compound in Seeds by UPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of DPA from seed tissues. Optimization may be required for specific seed types.

4.1.1. Materials

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Extraction solvent: 80% acetonitrile (B52724) with 1% acetic acid

  • Internal standards (e.g., deuterated DPA, if available, or a structurally similar compound)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • UPLC-MS/MS system

4.1.2. Method

  • Sample Preparation:

    • Freeze 50-100 mg of seed tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent containing the internal standard.

    • Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup (Optional but recommended):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the phytohormones with an appropriate solvent (e.g., methanol).

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for DPA will need to be determined.

experimental_workflow start Start: Seed Sample Collection grinding Homogenization in Liquid N2 start->grinding extraction Extraction with Solvent (+ Internal Standard) grinding->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid Phase Extraction (SPE) Cleanup supernatant->spe drying Evaporation to Dryness spe->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis end End: Data Analysis analysis->end

Figure 2: Phytohormone Extraction Workflow.
Seed Germination Bioassay

This protocol describes a method to assess the effect of exogenous compounds on seed germination.

4.2.1. Materials

  • Petri dishes (sterile)

  • Filter paper (sterile)

  • Seeds of interest (e.g., Arabidopsis thaliana)

  • Test solutions: this compound and Abscisic acid at various concentrations. A control with the solvent (e.g., sterile water with a small amount of ethanol (B145695) or DMSO if needed to dissolve the compounds) should be included.

  • Growth chamber or incubator with controlled light and temperature.

4.2.2. Method

  • Seed Sterilization:

    • Surface sterilize seeds to prevent fungal and bacterial contamination (e.g., wash with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water).

  • Plating:

    • Place two layers of sterile filter paper in each Petri dish.

    • Moisten the filter paper with a defined volume of the respective test solution (e.g., 3 mL for a 9 cm Petri dish).

    • Evenly place a known number of seeds (e.g., 50-100) on the moistened filter paper.

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Place the dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • Score germination at regular intervals (e.g., every 12 or 24 hours) for a set period (e.g., 7 days).

    • A seed is considered germinated upon radicle emergence.

  • Data Analysis:

    • Calculate the germination percentage for each treatment at each time point.

    • Plot germination curves (percentage germination vs. time).

This compound and Signaling

Current scientific consensus indicates that this compound is an inactive catabolite of ABA and does not possess its own distinct signaling pathway to regulate seed dormancy.[1] Its primary function is to reduce the pool of active ABA, thereby allowing the downstream components of the ABA signaling pathway to become inactive. The core ABA signaling module involves PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases. In the presence of ABA, the hormone binds to its receptors, which then inhibit PP2Cs. This allows for the activation of SnRK2s, which in turn phosphorylate downstream transcription factors like ABI5, leading to the expression of genes that inhibit germination. The catabolism of ABA to DPA disrupts this cascade by removing the initial signal.

ABA_Signaling cluster_catabolism ABA Catabolism cluster_signaling ABA Signaling Pathway ABA Abscisic Acid (ABA) DPA This compound (DPA) ABA->DPA Catabolism PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds to Germination Germination DPA->Germination Permits PP2C PP2C Phosphatases PYR_PYL->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits ABI5 ABI5 Transcription Factor SnRK2->ABI5 Activates Germination_Inhibition Germination Inhibition ABI5->Germination_Inhibition Promotes Germination_Inhibition->Germination Blocks

Figure 3: DPA's role in ABA signaling.

Conclusion and Future Perspectives

This compound is a critical component in the regulation of seed dormancy and germination, not through its own activity, but through its role as the inactive end-product of abscisic acid catabolism. The enzymatic conversion of ABA to DPA is a key mechanism for reducing the inhibitory signal of ABA, thereby tipping the hormonal balance in favor of germination. For researchers and professionals in drug development, targeting the enzymes involved in ABA catabolism, such as ABA 8'-hydroxylase and PA reductase, could provide novel strategies for manipulating seed dormancy and germination. Further research is warranted to obtain more precise quantitative data on the direct effects of DPA on seed germination across a variety of plant species and to explore the potential for modulating DPA levels to improve agricultural and horticultural outcomes.

References

The Role of Dihydrophaseic Acid in Plant Stress Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrophaseic acid (DPA) is a key metabolite in the catabolism of the phytohormone abscisic acid (ABA), a central regulator of plant stress responses. While ABA's role in signaling pathways that govern processes like stomatal closure, seed dormancy, and stress-responsive gene expression is well-established, the direct signaling functions of its catabolites, including DPA, are less clear. This technical guide provides an in-depth analysis of the current understanding of DPA's role in plant stress signaling. It consolidates evidence primarily pointing to an indirect role for DPA, centered on its regulation of ABA homeostasis, and presents data suggesting a lack of direct signaling activity. This guide includes a detailed examination of the ABA metabolic pathway, quantitative data on DPA's physiological effects, and relevant experimental methodologies.

Introduction

Plants, as sessile organisms, have evolved intricate signaling networks to respond to a myriad of environmental stresses, including drought, salinity, and extreme temperatures. Abscisic acid (ABA) is a critical signaling molecule at the heart of these responses. The physiological effects of ABA are tightly regulated by a dynamic balance between its biosynthesis and catabolism. This compound (DPA) is a major catabolite of ABA, and its accumulation has often been considered a marker of ABA degradation. This guide explores the nuanced role of DPA, moving beyond its identity as a mere breakdown product to investigate its potential, or lack thereof, as an active signaling molecule in plant stress pathways.

The Abscisic Acid Metabolic Pathway and the Position of DPA

The concentration of active ABA in plant tissues is meticulously controlled through its biosynthesis and catabolism. The primary pathway for ABA inactivation involves its oxidation.

The catabolic cascade begins with the hydroxylation of ABA at the 8'-position by the enzyme ABA 8'-hydroxylase , a cytochrome P450 monooxygenase encoded by the CYP707A gene family.[1][2][3][4] This initial step produces an unstable intermediate, 8'-hydroxy ABA, which spontaneously isomerizes to form phaseic acid (PA) .[1][2][5] Subsequently, PA is converted to DPA by the enzyme phaseic acid reductase (PAR) .[1]

The interplay between the biosynthesis of ABA and its degradation to PA and DPA is crucial for modulating plant stress responses. For instance, during the onset of veraison in grapes, a developmental process sensitive to water stress, a decrease in DPA levels is observed, which correlates with an increase in ABA concentration.[6] This suggests that the regulation of ABA catabolism, and therefore DPA formation, is a key control point in stress-related developmental processes.

ABA_Metabolism ABA Abscisic Acid (ABA) 8_hydroxy_ABA 8'-hydroxy ABA ABA->8_hydroxy_ABA ABA 8'-hydroxylase (CYP707A) PA Phaseic Acid (PA) 8_hydroxy_ABA->PA Spontaneous isomerization DPA This compound (DPA) PA->DPA Phaseic Acid Reductase (PAR)

Figure 1: The primary catabolic pathway of abscisic acid (ABA) leading to the formation of this compound (DPA).

Investigating the Direct Signaling Role of this compound

While the inverse relationship between DPA and ABA levels points to an indirect role in stress signaling, the question of whether DPA itself possesses intrinsic signaling activity has been a subject of investigation. A key physiological response mediated by ABA is the regulation of stomatal aperture to control water loss during drought stress.

Experimental Evidence on Stomatal Response

Seminal work by Sharkey and Raschke (1980) directly tested the effects of DPA on stomata.[7] Their research involved applying purified DPA to isolated epidermal strips and observing the effect on stomatal aperture. The study concluded that, unlike ABA, DPA did not induce stomatal closure in the species tested.

CompoundConcentration (µM)SpeciesEffect on Stomatal ApertureReference
This compound (DPA)10Commelina communisNo closure[7]
This compound (DPA)10Amaranthus powelliNo closure[7]
This compound (DPA)10Hordeum vulgareNo closure[7]
This compound (DPA)10Xanthium strumariumNo closure[7]
This compound (DPA)10Zea maysNo closure[7]
This compound (DPA)10Vicia fabaNo closure[7]
(±)-Abscisic Acid10 - 20Commelina communisClosure[7]

Table 1: Summary of Quantitative Data on the Effect of this compound on Stomatal Closure.

The lack of a stomatal response to DPA across multiple species provides strong evidence against its role as a direct signaling molecule in this critical stress response pathway.

Search for a DPA Receptor

Experimental Protocols

To facilitate further research in this area, this section outlines the general methodologies for key experiments cited in this guide.

Stomatal Aperture Assay

This protocol is a generalized procedure based on the principles of the experiments conducted by Sharkey and Raschke (1980).[7]

Objective: To determine the effect of a test compound (e.g., DPA) on stomatal aperture in isolated epidermal strips.

Materials:

  • Fully expanded leaves of the plant species of interest.

  • Microscope slides and coverslips.

  • Microscope with a calibrated eyepiece micrometer.

  • Incubation buffer (e.g., a buffered solution containing KCl and CaCl2 at a specific pH).

  • Test compounds (DPA, ABA) dissolved in an appropriate solvent (e.g., ethanol, followed by dilution in the incubation buffer).

  • Control solution (incubation buffer with the same concentration of the solvent used for the test compounds).

  • Forceps and razor blades.

Procedure:

  • Preparation of Epidermal Strips: Carefully peel the abaxial (lower) epidermis from a healthy, turgid leaf. Cut the peel into small squares (e.g., 5x5 mm).

  • Incubation: Float the epidermal strips on the control solution in a petri dish under light and controlled temperature to allow stomata to open.

  • Treatment: Once stomata are open, transfer the strips to the solutions containing the test compounds (DPA, ABA) or the control solution.

  • Measurement: At specified time intervals, remove a strip from each treatment, mount it on a microscope slide in the respective solution, and cover with a coverslip.

  • Data Collection: Using a microscope, measure the width of the stomatal pore (aperture) for a statistically significant number of stomata (e.g., 20-30) per strip.

  • Analysis: Compare the average stomatal aperture in the DPA-treated strips to the control and ABA-treated strips.

Stomatal_Assay_Workflow Start Start: Healthy Plant Leaves Prep Prepare Epidermal Strips Start->Prep Incubate Incubate in Control Solution (Stomata Open) Prep->Incubate Treat Transfer to Treatment Solutions (Control, DPA, ABA) Incubate->Treat Measure Measure Stomatal Aperture (Microscopy) Treat->Measure Analyze Analyze and Compare Data Measure->Analyze End End: Conclusion on DPA Effect Analyze->End

Figure 2: A generalized workflow for a stomatal aperture assay.

Conclusion and Future Perspectives

The available evidence strongly indicates that this compound's primary role in plant stress signaling is indirect, functioning as a key catabolite in the regulation of ABA homeostasis. Direct application of DPA does not elicit hallmark ABA-mediated responses such as stomatal closure, and there is no current evidence for a DPA-specific signaling pathway or receptor.

For researchers and professionals in drug development, this distinction is critical. Targeting the enzymes involved in DPA formation, namely ABA 8'-hydroxylase and phaseic acid reductase, could be a viable strategy to modulate endogenous ABA levels and thereby enhance plant stress tolerance. In contrast, developing agonists or antagonists for a putative DPA receptor is not supported by the current body of scientific literature.

Future research could explore other potential, more subtle roles of DPA. For instance, investigating its effects on the expression of genes involved in ABA transport or the activity of other hormone pathways could reveal currently unknown functions. However, based on the existing data, DPA should be primarily considered a biomarker for ABA catabolism rather than an active signaling molecule in its own right.

References

Investigating the Hormonal Activity of Dihydrophaseic Acid in Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dihydrophaseic acid (DPA) is a principal catabolite of the phytohormone abscisic acid (ABA). While ABA is a critical regulator of numerous plant processes, including seed dormancy, germination, and stress responses, the direct hormonal activity of its catabolites is less understood. This technical guide provides an in-depth analysis of the hormonal role of DPA in plant development. Through a review of existing literature, this document summarizes quantitative data on DPA's bioactivity, details relevant experimental protocols for its study, and visualizes its metabolic and signaling context. The evidence presented indicates that DPA is largely an inactive catabolite with minimal to no direct hormonal function in key ABA-regulated processes. Its primary role appears to be as a product of ABA inactivation, with its concentration serving as an indicator of ABA turnover.

Introduction

Abscisic acid (ABA) is a central phytohormone that governs a wide array of developmental and physiological processes in plants, particularly in mediating adaptive responses to abiotic stress.[1] The endogenous levels of ABA are tightly controlled through a balance of biosynthesis, catabolism, and transport.[2] The primary pathway for ABA catabolism involves its hydroxylation at the 8'-methyl group to form 8'-hydroxy ABA, which spontaneously isomerizes to phaseic acid (PA).[2] PA is then reduced to this compound (DPA).[2] Understanding the biological activity of these catabolites is crucial for a complete picture of ABA signaling and homeostasis. This guide focuses on DPA, examining the evidence for its potential hormonal activity in plant development.

Biosynthesis and Metabolism of this compound

DPA is a downstream product of the oxidative catabolism of ABA. The biosynthesis of DPA is intrinsically linked to the inactivation of ABA.

The pathway is as follows:

  • ABA to 8'-hydroxy ABA: The process is initiated by the hydroxylation of ABA at the C-8' position, a reaction catalyzed by the CYP707A family of P450 monooxygenases.[2]

  • 8'-hydroxy ABA to Phaseic Acid (PA): 8'-hydroxy ABA is an unstable intermediate that spontaneously rearranges to form phaseic acid.

  • Phaseic Acid to this compound (DPA): PA is subsequently reduced by a reductase enzyme to form DPA.[2]

The levels of DPA in plant tissues can, therefore, reflect the rate of ABA catabolism. For instance, a reduction in DPA levels has been associated with an accumulation of ABA during the initiation of veraison in grape berries, suggesting that downregulated catabolism contributes to the rise in active ABA.[3]

DPA_Biosynthesis cluster_inactivation ABA Inactivation Pathway ABA Abscisic Acid (ABA) HydroxyABA 8'-hydroxy ABA ABA->HydroxyABA CYP707A PA Phaseic Acid (PA) HydroxyABA->PA Spontaneous isomerization DPA This compound (DPA) PA->DPA PA Reductase

Caption: Simplified ABA catabolic pathway to DPA.

Quantitative Data on the Hormonal Activity of this compound

A review of the literature indicates that DPA generally lacks the hormonal activity characteristic of ABA. The following tables summarize the comparative effects of ABA, PA, and DPA in key plant developmental assays.

Table 1: Effect on Stomatal Aperture

CompoundConcentrationSpeciesEffect on Stomatal ApertureReference
Abscisic Acid (ABA)10 µMCommelina communisInduces closure-
Phaseic Acid (PA)10 µMCommelina communisInduces closure-
This compound (DPA) 10 µM Commelina communis No effect -
Abscisic Acid (ABA)1 µMArabidopsis thalianaInduces closure-
This compound (DPA) up to 100 µM Arabidopsis thaliana No effect -

Table 2: Effect on Seed Germination

CompoundConcentrationSpeciesEffect on GerminationReference
Abscisic Acid (ABA)1-10 µMArabidopsis thalianaStrong inhibition[4]
This compound (DPA) up to 100 µM Arabidopsis thaliana No significant inhibition Implied from lack of literature evidence

Table 3: Effect on Primary Root Elongation

CompoundConcentrationSpeciesEffect on Root ElongationReference
Abscisic Acid (ABA)0.1-10 µMArabidopsis thalianaBiphasic: slight promotion at low conc., strong inhibition at high conc.[5]
This compound (DPA) Not reported Arabidopsis thaliana No significant effect reported Implied from lack of literature evidence

The collective data strongly suggest that the conversion of ABA to DPA represents a deactivation process, terminating the hormonal signal.

Signaling Pathway Context

The canonical ABA signaling pathway involves the binding of ABA to PYR/PYL/RCAR receptors, which then inhibit PP2C phosphatases. This de-represses SnRK2 kinases, leading to the phosphorylation of downstream transcription factors and the activation of ABA-responsive genes.[6]

Given its lack of bioactivity, DPA is not believed to interact with the ABA receptors or to trigger this signaling cascade. The structural changes from ABA to DPA, particularly the reduction of the side-chain ketone, likely prevent effective binding to the receptor's ligand-binding pocket.[7]

ABA_Signaling cluster_signaling Core ABA Signaling Pathway ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR Receptors ABA->Receptor DPA This compound (DPA) DPA->Receptor No significant binding PP2C PP2C Phosphatases Receptor->PP2C Inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibition TF Transcription Factors (e.g., ABFs) SnRK2->TF Activation Gene_Expression ABA-Responsive Gene Expression TF->Gene_Expression Regulation

Caption: DPA's position outside the core ABA signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the hormonal activity of this compound.

Quantification of DPA in Plant Tissues by HPLC-MS/MS

This protocol is for the extraction and quantification of DPA and other ABA metabolites.

Materials:

  • Plant tissue (lyophilized and ground)

  • Extraction solvent: 80% methanol (B129727) with 1% acetic acid

  • Internal standards (e.g., deuterated DPA, d-DPA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC-MS/MS system

Procedure:

  • Extraction: Homogenize 50-100 mg of ground plant tissue in 1 mL of pre-chilled extraction solvent containing internal standards.

  • Incubation: Incubate the mixture at 4°C for 1 hour with shaking.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Re-extraction: Re-extract the pellet with 0.5 mL of extraction solvent, centrifuge again, and pool the supernatants.

  • Purification: Pass the pooled supernatant through a conditioned C18 SPE cartridge. Wash the cartridge with water to remove polar impurities.

  • Elution: Elute the ABA and its metabolites with 100% methanol.

  • Analysis: Dry the eluate under nitrogen gas, resuspend in a suitable solvent (e.g., 5% acetonitrile), and inject into the HPLC-MS/MS system for quantification.

Seed Germination Assay

This assay tests the effect of DPA on seed germination.

Materials:

  • Arabidopsis thaliana seeds

  • Agar (B569324) plates (0.8% agar, 1/2 MS medium)

  • DPA and ABA stock solutions in DMSO

  • Sterile water

Procedure:

  • Seed Sterilization: Surface sterilize seeds with 70% ethanol (B145695) for 1 minute, followed by 50% bleach for 5 minutes, and then rinse 5 times with sterile water.

  • Plating: Resuspend seeds in 0.1% agar and plate them on 1/2 MS agar plates supplemented with various concentrations of DPA (e.g., 0, 1, 5, 10, 50, 100 µM). Include positive controls with ABA (e.g., 1, 5 µM) and a vehicle control (DMSO).

  • Stratification: Store the plates at 4°C in the dark for 3 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Scoring: Score germination (radicle emergence) daily for 7 days. Calculate the germination percentage for each treatment.

Root Elongation Assay

This assay assesses the impact of DPA on primary root growth.

Materials:

  • Arabidopsis thaliana seedlings (4-5 days old)

  • Square agar plates (1% agar, 1/2 MS medium)

  • DPA and ABA stock solutions

Procedure:

  • Seedling Growth: Germinate and grow Arabidopsis seedlings on vertical 1/2 MS agar plates for 4-5 days until the primary root is established.

  • Transfer: Transfer seedlings of uniform size to new vertical plates containing a range of DPA concentrations (e.g., 0, 1, 10, 50, 100 µM), ABA as a positive control, and a vehicle control.

  • Marking: Mark the position of the root tip at the time of transfer.

  • Incubation: Return the plates to the growth chamber and grow vertically for 3-5 days.

  • Measurement: Measure the length of new root growth from the initial mark to the new root tip.

Experimental_Workflow cluster_assays Bioassays cluster_analysis Analysis start Plant Material (Seeds, Seedlings, Tissues) treatment Treatment with DPA, ABA (control), and Vehicle (control) start->treatment germination Seed Germination Assay quantification Quantification of DPA (HPLC-MS/MS) germination->quantification gene_expression Gene Expression Analysis (qRT-PCR/RNA-seq) germination->gene_expression root Root Elongation Assay root->quantification root->gene_expression stomata Stomatal Aperture Assay stomata->quantification stomata->gene_expression conclusion Conclusion on DPA Bioactivity quantification->conclusion gene_expression->conclusion treatment->germination treatment->root treatment->stomata

Caption: General workflow for investigating DPA's hormonal activity.

Conclusion

References

The Discovery and Structural Elucidation of Dihydrophaseic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical discovery, structural characterization, and biosynthetic pathway of dihydrophaseic acid (DPA), a key catabolite of the plant hormone abscisic acid (ABA). This guide is intended for researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development.

Introduction

This compound (DPA) is a sesquiterpenoid and a major, largely inactive, catabolite of the essential plant hormone abscisic acid (ABA). The conversion of active ABA to DPA is a critical mechanism for plants to attenuate ABA-mediated responses, such as stress adaptation and developmental processes, including seed dormancy and germination. The discovery and structural elucidation of DPA were pivotal in understanding the complete metabolic pathway of ABA and how plants precisely regulate their hormonal signaling. This technical guide details the key experiments and analytical techniques that led to the identification and characterization of this important molecule.

Discovery and Historical Context

The journey to uncover the structure of this compound is intertwined with the study of ABA metabolism. In the early 1970s, researchers, notably B.V. Milborrow and his colleagues, were investigating the metabolic fate of radio-labeled ABA in plants. Their work on Phaseolus vulgaris (common bean) led to the isolation of several metabolites. One of these, initially termed "Metabolite C," was observed to be a polar compound that rearranged to the known ABA metabolite, phaseic acid (PA), upon methylation. This observation was a crucial step towards identifying the precursor to PA's downstream metabolite.

Subsequent research by Zeevaart and Milborrow, published in 1976, provided the definitive characterization of what is now known as this compound. They demonstrated that phaseic acid is reduced in plants to form DPA. This discovery established the final step in the primary ABA catabolic pathway.

Structural Elucidation

The determination of the chemical structure of this compound relied on a combination of chromatographic separation techniques and spectroscopic analysis.

Isolation and Purification

The initial isolation of DPA from plant tissues was a meticulous process involving solvent extraction, partitioning, and multiple chromatographic steps.

Experimental Protocol: Isolation of this compound from Phaseolus vulgaris (based on historical accounts)

  • Extraction: Plant material (e.g., bean shoots) was homogenized and extracted with an organic solvent mixture, typically methanol/water, to solubilize the polar metabolites.

  • Solvent Partitioning: The crude extract was acidified and partitioned against a less polar solvent, such as diethyl ether, to separate the acidic compounds, including DPA, from other plant constituents.

  • Thin-Layer Chromatography (TLC): The acidic fraction was further purified by preparative thin-layer chromatography on silica (B1680970) gel plates. The plates were developed using a solvent system such as toluene-ethyl acetate-acetic acid. The bands corresponding to DPA were identified by comparison with standards or through radio-labeling.

  • Derivatization for Gas Chromatography: Due to its polarity, DPA was derivatized before analysis by gas chromatography. This typically involved methylation of the carboxylic acid group with diazomethane (B1218177) to form the methyl ester (DPA-Me) and subsequent silylation of the hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) ether (DPA-Me-TMS).

Spectroscopic Characterization

The definitive structure of this compound was established through mass spectrometry and nuclear magnetic resonance spectroscopy of the purified and derivatized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

The derivatized DPA (DPA-Me-TMS) was analyzed by GC-MS. The mass spectrum provided crucial information about the molecular weight and fragmentation pattern, which helped in deducing the structure. The fragmentation of the trimethylsilyl ethers of the hydroxyl groups and the methyl ester of the carboxylic acid were key to confirming the presence and location of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

With the advent of more sensitive NMR techniques, the structure of underivatized DPA was confirmed. Modern 2D-NMR experiments, such as COSY, HMQC, and HMBC, have been used in more recent isolations of DPA from various plant sources, including the seeds of Nelumbo nucifera (lotus).[1] These techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

Table 1: Spectroscopic Data for this compound

Technique Key Observations
Mass Spectrometry (of DPA-Me-TMS) Molecular ion peak consistent with the derivatized structure. Characteristic fragmentation pattern showing loss of trimethylsilanol (B90980) (TMSOH) and the methoxycarbonyl group.
¹H-NMR Signals corresponding to the vinyl protons of the side chain, methyl groups, and protons adjacent to hydroxyl and ether functionalities.
¹³C-NMR Resonances for the carboxylic acid carbon, olefinic carbons, carbons bearing hydroxyl and ether groups, and the methyl carbons.
2D-NMR (COSY, HMQC, HMBC) Correlation signals that establish the connectivity of the entire carbon skeleton and the positions of the functional groups.

Biosynthesis of this compound

This compound is the end product of the primary oxidative pathway of ABA catabolism in plants. This pathway is crucial for reducing the levels of active ABA in plant tissues.

The biosynthesis of DPA proceeds as follows:

  • Hydroxylation of ABA: Abscisic acid is first hydroxylated at the 8'-methyl group by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase. This reaction forms 8'-hydroxy-ABA.

  • Cyclization to Phaseic Acid: 8'-hydroxy-ABA is unstable and spontaneously cyclizes to form phaseic acid (PA).

  • Reduction to this compound: Phaseic acid is then reduced at the 4'-keto group by the enzyme phaseic acid reductase to yield this compound.

ABA_Catabolic_Pathway ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy-ABA ABA->Hydroxy_ABA ABA 8'-hydroxylase PA Phaseic Acid (PA) Hydroxy_ABA->PA Spontaneous cyclization DPA This compound (DPA) PA->DPA Phaseic Acid Reductase

Caption: The biosynthetic pathway of this compound from abscisic acid.

Quantitative Data on Biological Activity

A key aspect of this compound is its significantly reduced biological activity compared to its precursor, abscisic acid. While ABA is a potent inhibitor of seed germination and stomatal opening, DPA is considered largely inactive in these processes.

Table 2: Comparative Biological Activity of Abscisic Acid and this compound

Bioassay Abscisic Acid (ABA) Activity This compound (DPA) Activity Reference
Inhibition of Seed Germination High inhibitory activityVery low to no inhibitory activity[General knowledge, specific quantitative data from early comparative studies is not readily available in recent literature]
Stomatal Closure Strong induction of stomatal closureWeak to no effect on stomatal aperture[General knowledge, specific quantitative data from early comparative studies is not readily available in recent literature]
Inhibition of Embryo Growth Potent inhibitorSignificantly less active than ABA[General knowledge, specific quantitative data from early comparative studies is not readily available in recent literature]

Note: While it is widely accepted that DPA is significantly less active than ABA, obtaining precise historical quantitative data (e.g., IC50 values) from the initial comparative studies has proven challenging from currently available resources. The information presented is based on the established understanding in the field of plant biology.

Modern Analytical Approaches

While the foundational work on DPA relied on techniques like TLC and GC-MS of derivatized samples, modern analysis of DPA is predominantly carried out using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of this compound by LC-MS/MS

  • Sample Preparation: A small amount of plant tissue is flash-frozen in liquid nitrogen and lyophilized. The dried tissue is then ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent mixture, often containing methanol, water, and a small amount of acetic acid, to efficiently extract the acidic phytohormones. Deuterated internal standards of DPA and other phytohormones are added at the beginning of the extraction to correct for losses during sample preparation and for matrix effects during analysis.

  • Solid-Phase Extraction (SPE): The crude extract is often cleaned up and concentrated using a solid-phase extraction cartridge (e.g., a mixed-mode anion exchange resin) to remove interfering compounds.

  • LC-MS/MS Analysis: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) to separate DPA from other metabolites.

    • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for both DPA and its deuterated internal standard are monitored for highly selective and sensitive detection.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant_Tissue Plant Tissue Extraction Extraction with Internal Standards Plant_Tissue->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE HPLC HPLC/UHPLC Separation SPE->HPLC MSMS Tandem Mass Spectrometry (MRM) HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Caption: A general workflow for the quantification of this compound using LC-MS/MS.

Conclusion

The discovery and structural elucidation of this compound were significant milestones in plant hormone research. These achievements, built upon meticulous extraction and purification techniques and the application of powerful spectroscopic methods, provided a complete picture of the primary catabolic pathway of abscisic acid. Understanding this pathway is fundamental to comprehending how plants regulate their responses to environmental stresses and control their growth and development. The methodologies have evolved from classical chemical and analytical techniques to highly sensitive and specific LC-MS/MS methods, which continue to facilitate research into the intricate roles of ABA and its metabolites in plant physiology and have potential applications in agriculture and drug discovery.

References

The Biological Inactivity of Dihydrophaseic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrophaseic acid (DPA) is a principal catabolite of the phytohormone abscisic acid (ABA). While ABA is a critical regulator of various physiological processes in plants, including stress responses and development, its conversion to DPA represents a key inactivation pathway. This technical guide provides an in-depth exploration of the biological inactivity of DPA, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biochemical and signaling pathways. Evidence from receptor binding assays, physiological bioassays, and gene expression studies collectively demonstrates that DPA does not elicit the characteristic biological responses associated with ABA, rendering it a biologically inactive metabolite.

Introduction

Abscisic acid (ABA) is a sesquiterpenoid plant hormone that plays a central role in mediating a wide array of plant processes, including seed dormancy and germination, stomatal closure, and responses to abiotic stresses such as drought and salinity. The cellular concentration of ABA is tightly regulated through a dynamic balance of biosynthesis, catabolism, and transport. A primary route of ABA catabolism involves its oxidation to phaseic acid (PA) and subsequent reduction to this compound (DPA). Understanding the biological activity, or lack thereof, of these catabolites is crucial for elucidating the mechanisms that govern ABA signaling and for potential applications in agriculture and drug development. This guide focuses on the accumulated evidence demonstrating the biological inactivity of DPA.

The Metabolic Inactivation of Abscisic Acid to this compound

The conversion of active ABA to inactive DPA is a two-step enzymatic process that occurs in the cytoplasm.

  • Oxidation of ABA to Phaseic Acid (PA): ABA is first hydroxylated at the 8'-methyl group by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase. This intermediate is unstable and spontaneously isomerizes to form phaseic acid (PA).

  • Reduction of PA to this compound (DPA): PA is then reduced by the enzyme PA reductase (PAR) to form this compound.

This metabolic pathway effectively removes active ABA from the cellular pool, thus terminating its signaling activity.

ABA_Metabolism ABA Abscisic Acid (ABA) (Active) PA Phaseic Acid (PA) (Reduced Activity) ABA->PA ABA 8'-hydroxylase DPA This compound (DPA) (Inactive) PA->DPA PA reductase ABAsignaling cluster_inactive Inactive State cluster_active Active State PYR_PYL PYR/PYL/RCAR Receptors PP2C PP2C SnRK2 SnRK2 PP2C->SnRK2 Inhibition Active_SnRK2 Active SnRK2 ABF ABF (Transcription Factor) SnRK2->ABF No Phosphorylation Gene ABA-Responsive Gene (e.g., RAB18) ABF->Gene No Transcription ABA ABA ABA_Receptor ABA-Receptor Complex ABA->ABA_Receptor ABA_Receptor->PP2C Inhibition Active_ABF Active ABF Active_SnRK2->Active_ABF Phosphorylation Active_Gene Gene Transcription Active_ABF->Active_Gene Transcription DPA DPA DPA->PYR_PYL No Binding Stomatal_Assay_Workflow start Excise Leaves step1 Float on Opening Buffer (2-3h, light) start->step1 step2 Incubate in Treatment Solutions (Control, ABA, DPA) step1->step2 step3 Create Epidermal Imprint (Nail Polish) step2->step3 step4 Mount Imprint on Slide step3->step4 step5 Microscopy & Image Capture step4->step5 step6 Measure Stomatal Apertures step5->step6 end Data Analysis step6->end

Dihydrophaseic Acid and its Glucosides: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the biosynthesis, metabolism, physiological significance, and analytical quantification of dihydrophaseic acid (DPA) and its glucosides in plant tissues, providing a critical resource for researchers, scientists, and drug development professionals.

This compound (DPA) and its glucosylated conjugates are key catabolites of the phytohormone abscisic acid (ABA), playing a crucial role in regulating ABA homeostasis and, consequently, a plant's response to various developmental and environmental cues. This technical guide delves into the core aspects of DPA and its glucosides, offering a comprehensive overview of their biochemistry, function, and the methodologies for their analysis in plant tissues.

Biosynthesis and Metabolism: The Fate of Abscisic Acid

This compound is a sesquiterpenoid derived from the catabolism of ABA. The primary pathway for ABA degradation is initiated by the hydroxylation of ABA at the 8'-position, a reaction catalyzed by the enzyme ABA 8'-hydroxylase, a member of the cytochrome P450 monooxygenase family (CYP707A). This hydroxylation results in the formation of an unstable intermediate, 8'-hydroxy-ABA, which spontaneously isomerizes to phaseic acid (PA). Subsequently, PA is reduced by the enzyme phaseic acid reductase to yield this compound (DPA).

DPA can be further conjugated with glucose to form this compound glucoside (DPA-GS). This glucosylation is a common mechanism in plants for the detoxification and storage of various metabolites. DPA-GS is considered a biologically inactive, water-soluble conjugate that can be stored in the vacuole or transported to other parts of the plant. The formation of DPA and its glucoside represents a terminal step in the ABA catabolic pathway, effectively removing active ABA from the cellular pool.

Signaling Pathway of ABA Catabolism to DPA and DPA-Glucoside

The conversion of active ABA to the inactive DPA and its glucoside is a critical component of ABA signaling, allowing for the fine-tuning of ABA levels in response to changing environmental conditions.

ABA_Catabolism ABA Abscisic Acid (ABA) (Active) 8_OH_ABA 8'-Hydroxy-ABA (Unstable Intermediate) ABA->8_OH_ABA ABA 8'-Hydroxylase (CYP707A) PA Phaseic Acid (PA) 8_OH_ABA->PA Spontaneous Isomerization DPA This compound (DPA) (Inactive) PA->DPA Phaseic Acid Reductase DPA_GS DPA-Glucoside (DPA-GS) (Storage/Transport) DPA->DPA_GS Glucosyltransferase

Figure 1: ABA Catabolism Pathway.

Physiological Roles of DPA and its Glucosides

While DPA itself is generally considered biologically inactive, the process of its formation and conjugation is integral to several physiological processes in plants:

  • Stress Response and Adaptation: The catabolism of ABA to DPA is a key mechanism for attenuating ABA-mediated stress responses, such as stomatal closure and the expression of stress-responsive genes.[1] This allows plants to recover from stress conditions once the environmental cues have subsided. The accumulation of DPA and its glucoside is often observed following exposure to abiotic stresses like drought and salinity.

  • Seed Dormancy and Germination: ABA is a potent inhibitor of seed germination. The degradation of ABA to DPA is a critical step in breaking seed dormancy and promoting germination.[2][3][4] The balance between ABA biosynthesis and catabolism fine-tunes the germination window, ensuring that it occurs under favorable conditions.

  • Storage and Transport: this compound glucoside serves as a stable, water-soluble form for the storage and transport of ABA catabolites.[5] This allows for the efficient removal of ABA from its site of action and its potential remobilization if needed, although the direct conversion of DPA-GS back to active ABA has not been demonstrated.

Quantitative Analysis of DPA and its Glucosides

Accurate quantification of DPA and its glucosides is essential for understanding their physiological roles. The following table summarizes available data on the levels of these compounds in different plant tissues and under various conditions.

Plant SpeciesTissueConditionDPA ConcentrationDPA-Glucoside ConcentrationReference
Lycopersicon esculentum (Tomato)Roots150 mM NaCl stress550 ng/g FWNot Reported[6]
Lycopersicon esculentum (Tomato)Leaves150 mM NaCl stress312 ng/g FWNot Reported[6]
Lycopersicon esculentum (Tomato)RootsPartial Root-zone Drying~150-200 ng/g FWNot Reported[7]
Lycopersicon esculentum (Tomato)LeavesPartial Root-zone Drying~100-150 ng/g FWNot Reported[7]

Note: Quantitative data for DPA and its glucosides is still limited in the literature. The provided data focuses on ABA and its catabolites under stress, with specific values for DPA being reported in a few studies. Further research is needed to establish a comprehensive database of DPA and DPA-glucoside concentrations across a wider range of plant species and conditions.

Experimental Protocols

The analysis of DPA and its glucosides typically involves extraction, purification, and quantification using liquid chromatography-mass spectrometry (LC-MS).

Extraction of DPA and its Glucosides from Plant Tissues

This protocol outlines a general procedure for the extraction of DPA and its glucosides from plant material.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Extraction solvent: 80% (v/v) methanol (B129727) in water

  • Internal standards (e.g., deuterated DPA)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Weigh the powdered tissue (typically 50-100 mg) into a centrifuge tube.

  • Add a known amount of internal standard to each sample.

  • Add pre-chilled 80% methanol to the sample (e.g., 1 mL per 100 mg tissue).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture at 4°C for at least 1 hour with gentle shaking.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Re-extract the pellet with another volume of 80% methanol to ensure complete extraction.

  • Combine the supernatants and evaporate the methanol under a stream of nitrogen or using a vacuum concentrator.

  • The resulting aqueous extract can be further purified or directly analyzed by LC-MS.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the method of choice for the sensitive and specific quantification of DPA and its glucosides.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DPA: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions need to be determined using authentic standards).

    • DPA-Glucoside: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions to be determined).

    • Internal Standard: Corresponding transitions for the deuterated standard.

The specific MRM transitions for DPA and DPA-glucoside should be optimized by infusing pure standards into the mass spectrometer.

Enzymatic Hydrolysis of DPA-Glucoside

To quantify the total amount of DPA (free and conjugated), enzymatic hydrolysis of DPA-glucoside can be performed prior to analysis.

Materials:

  • Plant extract containing DPA-glucoside.

  • β-glucosidase enzyme.

  • Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

Procedure:

  • To an aliquot of the plant extract, add β-glucosidase enzyme in the appropriate reaction buffer.

  • Incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for a sufficient time to ensure complete hydrolysis (e.g., 2-4 hours).

  • Stop the reaction by adding a solvent like methanol or by heat inactivation.

  • Analyze the sample for the total DPA content using LC-MS/MS.

  • The amount of DPA-glucoside can be calculated by subtracting the amount of free DPA (from a non-hydrolyzed sample) from the total DPA.

Experimental Workflow for DPA and DPA-Glucoside Analysis

The following diagram illustrates the general workflow for the extraction and quantification of DPA and its glucosides from plant tissues.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Tissue Plant Tissue Grinding Grinding in Liquid N2 Plant_Tissue->Grinding Extraction_Solvent Addition of Extraction Solvent (e.g., 80% Methanol) & Internal Standard Grinding->Extraction_Solvent Centrifugation Centrifugation Extraction_Solvent->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation of Solvent Supernatant->Evaporation Aqueous_Extract Aqueous Extract Evaporation->Aqueous_Extract Direct_Analysis Direct UHPLC-MS/MS Analysis (Quantifies Free DPA and DPA-GS) Aqueous_Extract->Direct_Analysis Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Aqueous_Extract->Enzymatic_Hydrolysis Data_Analysis Data Analysis and Quantification Direct_Analysis->Data_Analysis Hydrolyzed_Analysis UHPLC-MS/MS Analysis (Quantifies Total DPA) Enzymatic_Hydrolysis->Hydrolyzed_Analysis Hydrolyzed_Analysis->Data_Analysis

Figure 2: Experimental Workflow.

Conclusion and Future Perspectives

This compound and its glucosides are integral components of ABA metabolism, playing a critical role in the regulation of plant growth, development, and stress responses. While our understanding of their biosynthesis has advanced significantly, further research is needed to fully elucidate the specific physiological roles of DPA glucosides and their potential signaling functions. The development of more comprehensive quantitative datasets across a wider range of plant species and environmental conditions will be crucial for building more accurate models of ABA homeostasis. Furthermore, the refinement of analytical methodologies, including the optimization of extraction and LC-MS/MS protocols, will enhance the accuracy and throughput of DPA and DPA-glucoside quantification, paving the way for new discoveries in plant hormone biology and its applications in agriculture and drug development.

References

The Role of Dihydrophaseic Acid in Stomatal Closure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stomatal closure is a critical physiological process in plants, regulating gas exchange and water transpiration. This process is intricately controlled by a network of signaling molecules, with the phytohormone abscisic acid (ABA) playing a central role. The metabolic inactivation of ABA is crucial for maintaining hormonal homeostasis and ensuring proper stomatal function. This technical guide provides an in-depth analysis of the role of dihydrophaseic acid (DPA), a major catabolite of ABA, in stomatal closure. Through a review of key experimental findings, this document elucidates the metabolic pathway leading to DPA formation and presents evidence for its lack of activity in inducing stomatal closure. Detailed experimental protocols for assessing stomatal responses and ion channel activity are provided to facilitate further research in this area.

Introduction

The regulation of stomatal aperture is paramount for plant survival, balancing the uptake of atmospheric carbon dioxide for photosynthesis against the loss of water through transpiration. Abscisic acid (ABA) is a key phytohormone that triggers stomatal closure in response to drought stress. The cellular concentration of ABA is tightly regulated through a balance of biosynthesis, catabolism, and transport. The primary pathway for ABA catabolism involves its oxidation to phaseic acid (PA) and subsequent reduction to this compound (DPA). Understanding the biological activity of these catabolites is essential for a complete comprehension of ABA signaling and for the development of novel strategies to modulate plant water use efficiency. This guide focuses on the specific role of DPA in the complex signaling network governing stomatal closure.

ABA Catabolism: The Pathway to this compound

The inactivation of ABA is a critical step in terminating the stress signal and allowing stomata to reopen. The predominant pathway for ABA catabolism is the 8'-hydroxylation pathway, which proceeds in two main steps:

  • Oxidation of ABA to Phaseic Acid (PA): ABA is first hydroxylated at the 8'-methyl group by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase (CYP707A family). This creates an unstable intermediate, 8'-hydroxy-ABA, which spontaneously isomerizes to form phaseic acid (PA).

  • Reduction of PA to this compound (DPA): Phaseic acid is then reduced to this compound by the enzyme phaseic acid reductase (PAR).

This catabolic cascade effectively converts the biologically active ABA into inactive forms.

ABA_Catabolism ABA Abscisic Acid (ABA) (Active) PA Phaseic Acid (PA) (Weakly Active/Inactive) ABA->PA ABA 8'-hydroxylase (CYP707A) DPA This compound (DPA) (Inactive) PA->DPA Phaseic Acid Reductase (PAR)

Figure 1: ABA Catabolic Pathway to DPA.

Experimental Evidence: The Inactivity of DPA in Stomatal Closure

Seminal work by Sharkey and Raschke (1980) provided direct evidence for the lack of a significant role for DPA in inducing stomatal closure. Their research, conducted on epidermal strips of various plant species, demonstrated that while ABA and, to a lesser extent, PA could induce stomatal closure, DPA was inactive at the concentrations tested.

Quantitative Data on Stomatal Aperture

The study by Sharkey and Raschke (1980) systematically evaluated the effects of ABA, PA, and DPA on stomatal aperture. While the full quantitative data from the original publication is not presented here, the findings are summarized in the table below.

CompoundConcentrationEffect on Stomatal ApertureSpecies Tested
(±)-Abscisic Acid10 µMSignificant closureCommelina communis, Vicia faba, etc.
Phaseic Acid10 µMClosure (less effective than ABA)Commelina communis
This compound10 µMNo significant closureCommelina communis, Vicia faba, etc.
Table 1: Summary of the effects of ABA and its catabolites on stomatal aperture, based on the findings of Sharkey and Raschke (1980).

These results strongly indicate that the conversion of PA to DPA represents a final inactivation step in the ABA catabolic pathway, rendering the molecule unable to trigger the signaling cascade that leads to stomatal closure.

Electrophysiological Studies: A Research Gap

The mechanism of ABA-induced stomatal closure involves the regulation of ion channels in the plasma membrane of guard cells, leading to a reduction in turgor pressure. A thorough investigation into the role of DPA would involve assessing its effect on these ion channels using techniques such as patch-clamping. However, a comprehensive review of the literature reveals a lack of published studies specifically investigating the electrophysiological effects of DPA on guard cell ion channels. This is likely due to the strong physiological evidence for its inactivity. Nevertheless, direct electrophysiological studies would definitively confirm the absence of DPA interaction with key ion channels and would be a valuable contribution to the field. This represents a potential area for future research.

Detailed Experimental Protocols

To facilitate further investigation into the roles of ABA and its metabolites in stomatal signaling, detailed protocols for key experiments are provided below.

Stomatal Aperture Bioassay Using Epidermal Peels

This protocol is adapted from standard methods for measuring stomatal aperture in response to chemical treatments.

Materials:

  • Fully expanded leaves from well-watered plants (e.g., Vicia faba or Commelina communis)

  • Microscope slides and coverslips

  • Microscope with a calibrated eyepiece micrometer

  • Forceps and razor blades

  • Petri dishes

  • Incubation buffer (e.g., 10 mM MES, 50 mM KCl, pH 6.15)

  • Test solutions (e.g., 10 µM ABA, 10 µM PA, 10 µM DPA in incubation buffer)

  • Control solution (incubation buffer with solvent control)

Procedure:

  • Epidermal Peel Preparation: Gently peel the abaxial (lower) epidermis from the leaf. A small incision with a razor blade can facilitate peeling.

  • Pre-incubation: Float the epidermal peels, cuticle-side down, in a Petri dish containing incubation buffer under light for 2-3 hours to induce stomatal opening.

  • Treatment: Transfer the peels to Petri dishes containing the respective test solutions (ABA, PA, DPA) or the control solution.

  • Incubation: Incubate the peels in the treatment solutions for a defined period (e.g., 2 hours) under the same light and temperature conditions.

  • Microscopy: Mount a peel on a microscope slide with a drop of the corresponding solution and cover with a coverslip.

  • Measurement: Observe the stomata under the microscope and measure the width of the stomatal pore using the calibrated eyepiece micrometer. Measure at least 30 stomata per peel from at least three independent peels for each treatment.

  • Data Analysis: Calculate the average stomatal aperture and standard error for each treatment. Compare the treatments using appropriate statistical tests.

Stomatal_Assay_Workflow start Start peel Prepare Epidermal Peels start->peel preincubate Pre-incubate in Buffer (Light, 2-3h) to Open Stomata peel->preincubate treat Transfer to Treatment Solutions (Control, ABA, PA, DPA) preincubate->treat incubate Incubate (2h) treat->incubate mount Mount Peel on Slide incubate->mount measure Measure Stomatal Aperture (Microscopy) mount->measure analyze Data Analysis measure->analyze end End analyze->end

Figure 2: Stomatal Aperture Bioassay Workflow.

Patch-Clamp Electrophysiology of Guard Cell Protoplasts

This protocol provides a general framework for investigating the effects of compounds on ion channels in guard cells.

Materials:

  • Guard cell protoplasts (isolated from epidermal peels by enzymatic digestion)

  • Patch-clamp rig (including microscope, micromanipulators, amplifier, and data acquisition system)

  • Borosilicate glass capillaries for pulling micropipettes

  • Pipette solution (intracellular solution, e.g., containing K-glutamate)

  • Bath solution (extracellular solution, e.g., containing MES buffer and salts)

  • Test compounds (DPA, ABA) to be added to the bath solution

Procedure:

  • Protoplast Preparation: Isolate guard cell protoplasts from epidermal peels by digesting the cell wall with a mixture of enzymes (e.g., cellulase (B1617823) and macerozyme).

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 2-5 MΩ when filled with pipette solution.

  • Whole-Cell Configuration:

    • Place the protoplasts in a perfusion chamber on the microscope stage containing the bath solution.

    • Using a micromanipulator, bring the micropipette into contact with a protoplast to form a high-resistance seal (GΩ seal).

    • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Electrophysiological Recording:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage steps to elicit ion channel currents (e.g., inward and outward K+ currents, anion currents).

    • Record baseline currents in the control bath solution.

  • Compound Application: Perfuse the chamber with the bath solution containing the test compound (e.g., 10 µM DPA).

  • Data Acquisition and Analysis: Record any changes in the current-voltage relationship of the ion channels in the presence of the compound. Analyze the data to determine if the compound modulates channel activity (e.g., by blocking, activating, or altering the voltage-dependence of the channels).

Conclusion and Future Directions

For drug development professionals, this understanding is critical. Attempts to modulate plant water use by targeting the ABA signaling pathway must consider the metabolic fate of ABA. Targeting the enzymes of the ABA catabolic pathway, such as ABA 8'-hydroxylase or phaseic acid reductase, could be a viable strategy to manipulate endogenous ABA levels and thereby influence stomatal conductance. The inactivity of DPA suggests that it is unlikely to be a useful target or agonist for inducing stomatal closure.

Future research should aim to fill the gap in our understanding of the electrophysiological effects of DPA. Patch-clamp studies on guard cell protoplasts would provide definitive evidence for its inactivity at the level of ion channel regulation and would complete our understanding of the role of this important ABA catabolite in stomatal physiology.

Genetic Regulation of Dihydrophaseic Acid Levels in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genetic regulatory mechanisms governing the levels of dihydrophaseic acid (DPA) in plants. DPA is a key catabolite of the phytohormone abscisic acid (ABA), and its concentration is intricately linked to the plant's response to various developmental cues and environmental stresses. Understanding the genetic control of DPA levels is paramount for developing strategies to enhance crop resilience and for potential applications in drug development.

Introduction to this compound and its Significance

This compound (DPA) is a biologically inactive product of abscisic acid (ABA) catabolism.[1][2] The dynamic balance between ABA biosynthesis and catabolism is crucial for modulating plant processes such as seed dormancy, germination, stomatal closure, and stress responses.[1][2][3] The conversion of active ABA to inactive DPA represents a critical mechanism for attenuating ABA signaling and allowing plants to return to a normal growth state after a period of stress.[1] Consequently, the genetic factors that regulate DPA levels are key targets for manipulating plant stress tolerance.

The ABA Catabolic Pathway to this compound

The primary pathway for ABA catabolism leading to the formation of DPA involves a two-step enzymatic process. This pathway is a cornerstone of ABA homeostasis in plants.[4]

First, ABA is hydroxylated at the 8'-position to form 8'-hydroxy-ABA, a reaction catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases.[1][5] This intermediate is unstable and spontaneously isomerizes to phaseic acid (PA).[2] Subsequently, PA is converted to DPA by the action of PA reductase (PAR).[4]

ABA_Catabolism ABA Abscisic Acid (ABA) 8_OH_ABA 8'-hydroxy-ABA ABA->8_OH_ABA CYP707A (ABA 8'-hydroxylase) PA Phaseic Acid (PA) 8_OH_ABA->PA Spontaneous isomerization DPA This compound (DPA) PA->DPA PA Reductase (PAR)

Figure 1: The core ABA catabolic pathway leading to DPA formation.

Key Genes Regulating this compound Levels

The genetic regulation of DPA levels is primarily controlled at the level of ABA 8'-hydroxylation, the rate-limiting step in ABA catabolism.

The CYP707A Gene Family: Master Regulators of ABA Catabolism

The ABA 8'-hydroxylases are encoded by the CYP707A gene family.[1][6] In the model plant Arabidopsis thaliana, this family consists of four members: CYP707A1, CYP707A2, CYP707A3, and CYP707A4.[1] These genes exhibit distinct but also overlapping expression patterns, suggesting both specific and redundant functions in regulating ABA levels in different tissues and at different developmental stages.[7] For instance, CYP707A2 plays a major role in reducing ABA levels during seed imbibition, thereby promoting germination.[1] In contrast, CYP707A1 and CYP707A3 are more involved in post-germination growth.[7]

Phaseic Acid Reductase (PAR)

The final step in DPA biosynthesis is catalyzed by PA reductase. While the CYP707A genes have been extensively studied, the genetic and molecular characterization of PAR genes is an area of active research. The activity of PAR is essential for the conversion of PA to the more stable and inactive DPA.

Transcriptional Regulation of CYP707A Genes

The expression of CYP707A genes is tightly regulated by a complex network of signaling pathways, including feedback from ABA itself and influences from other hormones and environmental cues.

ABA-Dependent Regulation

The expression of all four CYP707A genes in Arabidopsis is induced by ABA.[6] This feedback mechanism allows the plant to fine-tune its ABA levels, preventing excessive accumulation and prolonged signaling. This regulation is mediated by key transcription factors in the ABA signaling pathway, such as ABA INSENSITIVE (ABI) proteins.[6]

Regulation by Environmental Stresses

Abiotic stresses such as drought and high salinity lead to an increase in ABA levels, which in turn upregulates the expression of CYP707A genes.[1][6] This suggests a mechanism where stress-induced ABA triggers its own catabolism, allowing for a transient response. Upon rehydration after drought stress, there is a significant and rapid increase in CYP707A transcript levels, leading to a sharp decrease in ABA concentration.[1]

Hormonal Cross-Talk

The regulation of CYP707A expression is also influenced by other phytohormones, indicating a complex cross-talk in the control of ABA homeostasis. For example, gibberellins (B7789140) (GA) and ABA often act antagonistically, and their signaling pathways are known to intersect.[3]

Transcriptional_Regulation cluster_stimuli Stimuli cluster_signaling Signaling Cascade cluster_genes Target Genes cluster_output Physiological Output Abiotic_Stress Abiotic Stress (Drought, Salinity) ABA_Hormone Abscisic Acid (ABA) Abiotic_Stress->ABA_Hormone induces Signaling_Intermediates Signaling Intermediates (e.g., SnRK2s, PP2Cs) ABA_Hormone->Signaling_Intermediates activates Transcription_Factors Transcription Factors (e.g., ABI, MYB) Signaling_Intermediates->Transcription_Factors activate CYP707A_Genes CYP707A Genes (CYP707A1, A2, A3, A4) Transcription_Factors->CYP707A_Genes bind to promoter and upregulate expression ABA_Catabolism Increased ABA Catabolism CYP707A_Genes->ABA_Catabolism encode enzymes for DPA_Levels Increased DPA Levels ABA_Catabolism->DPA_Levels

Figure 2: Transcriptional regulation of CYP707A genes and DPA levels.

Quantitative Data on DPA Levels

The following tables summarize quantitative data on ABA, PA, and DPA levels in wild-type and cyp707a mutant Arabidopsis plants, providing insights into the functional roles of these genes.

Table 1: Phytohormone Levels in Dry Seeds of Wild-Type and cyp707a Mutants

GenotypeABA (ng/g DW)PA (ng/g DW)DPA (ng/g DW)Reference
Wild Type~50~20~10[1][7]
cyp707a1~350-500Not ReportedNot Reported[7]
cyp707a2~300Not ReportedNot Reported[1]
cyp707a1 cyp707a2~2500Not ReportedNot Reported[7]

Table 2: Phytohormone Levels in Imbibed Seeds (24h) of Wild-Type and cyp707a2 Mutant

GenotypeABA (ng/g DW)PA (ng/g DW)DPA (ng/g DW)Reference
Wild Type~10~50~30[1][5]
cyp707a2~200~30~15[1]

Table 3: Phytohormone Levels in 2-week-old Plants under Dehydration and Rehydration

ConditionABA (ng/g FW)PA (ng/g FW)DPA (ng/g FW)Reference
Control~20~5~2[5]
Dehydration (6h)~250~80~20[5]
Rehydration (2h after 6h dehydration)~50~150~50[5]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of DPA from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow Start Plant Tissue Sampling (e.g., leaves, seeds) Homogenization Homogenization in liquid nitrogen Start->Homogenization Extraction Extraction with cold solvent (e.g., 80% methanol (B129727) with internal standards) Homogenization->Extraction Centrifugation1 Centrifugation to pellet debris Extraction->Centrifugation1 Supernatant_Collection Collection of supernatant Centrifugation1->Supernatant_Collection Solid_Phase_Extraction Solid-Phase Extraction (SPE) for sample cleanup and concentration Supernatant_Collection->Solid_Phase_Extraction Elution Elution of phytohormones Solid_Phase_Extraction->Elution Drying Drying under nitrogen stream Elution->Drying Reconstitution Reconstitution in mobile phase Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (Reverse-phase column, MRM mode) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis End DPA Concentration Determined Data_Analysis->End

Figure 3: General workflow for LC-MS/MS quantification of DPA.

Methodology:

  • Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of ice-cold 80% methanol containing deuterated internal standards (e.g., d6-ABA) to the powdered tissue. Vortex vigorously and incubate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the phytohormones with 1 mL of 80% methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect DPA and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for DPA should be optimized.

  • Quantification: Quantify the amount of DPA by comparing the peak area of the endogenous DPA to that of the deuterated internal standard.

Analysis of CYP707A Gene Expression by qRT-PCR

This protocol provides a general framework for analyzing the expression levels of CYP707A genes using quantitative reverse transcription PCR (qRT-PCR).

qRTPCR_Workflow Start Plant Tissue Sampling RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase_Treatment DNase Treatment to remove genomic DNA RNA_Extraction->DNase_Treatment RNA_Quantification RNA Quantification and Quality Check DNase_Treatment->RNA_Quantification cDNA_Synthesis First-strand cDNA Synthesis (Reverse Transcription) RNA_Quantification->cDNA_Synthesis qPCR_Reaction_Setup qPCR Reaction Setup (cDNA, primers, SYBR Green master mix) cDNA_Synthesis->qPCR_Reaction_Setup qPCR_Run Quantitative PCR Amplification qPCR_Reaction_Setup->qPCR_Run Data_Analysis Data Analysis (Relative quantification using a reference gene) qPCR_Run->Data_Analysis End Gene Expression Levels Determined Data_Analysis->End

Figure 4: General workflow for qRT-PCR analysis of gene expression.

Methodology:

  • RNA Extraction: Extract total RNA from approximately 100 mg of plant tissue using a commercially available kit or a standard Trizol-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity by gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for each CYP707A gene and a suitable reference gene (e.g., ACTIN or UBIQUITIN) for normalization. Primers should be designed to amplify a product of 100-200 bp.

  • qPCR Reaction: Set up the qPCR reactions in a 96-well plate using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific primers.

  • qPCR Program: Run the qPCR in a real-time PCR machine with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative expression levels of the target CYP707A genes, normalized to the expression of the reference gene.[8]

Conclusion and Future Perspectives

The genetic regulation of this compound levels is a central component of ABA homeostasis and, by extension, a critical determinant of a plant's ability to respond and adapt to its environment. The CYP707A gene family stands out as the primary control point in the catabolic pathway leading to DPA. Future research will likely focus on elucidating the complete regulatory networks that control CYP707A expression, including the identification of additional transcription factors and the role of post-transcriptional and post-translational modifications. Furthermore, a deeper understanding of the regulation and function of PA reductase will provide a more complete picture of DPA biosynthesis. This knowledge will be invaluable for the targeted genetic improvement of crop plants for enhanced stress tolerance and for exploring the potential of modulating ABA metabolism in therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Dihydrophaseic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrophaseic acid (DPA) is a key catabolite of the plant hormone abscisic acid (ABA), playing a crucial role in regulating various physiological processes, including stress responses and seed development. Accurate quantification of DPA in plant tissues and other biological matrices is essential for understanding its physiological functions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantitative analysis of DPA. These application notes provide a comprehensive protocol for the quantification of DPA using LC-MS/MS, including sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Principle

The method involves the extraction of DPA from the sample matrix, followed by separation using reverse-phase liquid chromatography. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of DPA to a stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (DPA) standard

  • Deuterated abscisic acid ([2H6]ABA) as an internal standard (IS)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Standard laboratory glassware and equipment

Sample Preparation from Plant Tissue

A robust sample preparation protocol is critical for accurate quantification and minimizing matrix effects.

  • Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: To the homogenized tissue, add 1 mL of an extraction solvent (e.g., 80% methanol in water). Add the internal standard ([2H6]ABA) to the extraction solvent at a known concentration (e.g., 50 ng/mL).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Optional Cleanup (SPE): For complex matrices, a solid-phase extraction (SPE) cleanup step can be employed to remove interfering compounds.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute DPA and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 10 minutes, followed by a 5-minute re-equilibration at 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 281.1237.215
This compound (Qualifier) 281.1171.120
[2H6]Abscisic Acid (IS) 269.1159.212

Data Presentation: Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of DPA. Actual values may vary depending on the matrix and instrumentation.

ParameterResult
Linearity (r²) > 0.995
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization 1. Homogenization (Plant Tissue in Liquid N2) extraction 2. Extraction (80% Methanol + IS) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant cleanup 5. Optional SPE Cleanup supernatant->cleanup evaporation 6. Evaporation cleanup->evaporation reconstitution 7. Reconstitution evaporation->reconstitution filtration 8. Filtration reconstitution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Overview of the experimental workflow for DPA analysis.

This compound Biosynthesis Pathway

DPA_Biosynthesis ABA Abscisic Acid (ABA) Phaseic_Acid Phaseic Acid (PA) ABA->Phaseic_Acid ABA 8'-hydroxylase DPA This compound (DPA) Phaseic_Acid->DPA Phaseic Acid Reductase

Caption: Simplified biosynthesis pathway of this compound from Abscisic Acid.

Logic of MRM-based Quantification

MRM_Logic cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) precursor Precursor Ion Selection (DPA: m/z 281.1) fragmentation Collision-Induced Dissociation (Fragmentation) precursor->fragmentation product Product Ion Selection (e.g., m/z 237.2) fragmentation->product detector Detector product->detector

Caption: Logical flow of Multiple Reaction Monitoring (MRM) for DPA detection.

Application Notes: Extraction of Dihydrophaseic Acid from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrophaseic acid (DPA) is a principal catabolite of the phytohormone abscisic acid (ABA). The regulation of ABA levels, crucial for processes like seed dormancy, stomatal movement, and stress responses, is managed through a balance of biosynthesis, catabolism, and transport.[1] The primary catabolic pathway for ABA is hydroxylation, which leads to the formation of phaseic acid (PA) and subsequently this compound (DPA).[1] Monitoring the levels of DPA provides insight into the rate of ABA turnover and the plant's physiological response to environmental stimuli. This protocol details a robust method for the extraction and purification of DPA from plant leaf tissue, suitable for subsequent quantification by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Principle of the Method

The protocol employs a solid-phase extraction (SPE) methodology following a liquid-liquid extraction to isolate DPA from complex plant matrices. The procedure begins with the homogenization of leaf tissue in an acidic aqueous-organic solvent to efficiently extract ABA and its metabolites while precipitating proteins. A subsequent partitioning step with a non-polar solvent removes major interfering compounds like chlorophyll (B73375) and lipids. The aqueous extract is then concentrated and further purified using a mixed-mode solid-phase extraction (SPE) cartridge, which retains acidic compounds like DPA. The retained compounds are then selectively eluted, concentrated, and reconstituted in a suitable solvent for analysis.

Experimental Protocol

Materials and Reagents
  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Solvent: 80% Methanol (B129727), 19% Water, 1% Acetic Acid

  • Hexane (B92381)

  • Formic Acid

  • Ethyl Acetate

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange cartridges)

  • SPE vacuum manifold

  • Nitrogen gas evaporator or centrifugal vacuum concentrator

  • Vortex mixer

Sample Preparation and Homogenization
  • Harvest fresh plant leaves and immediately flash-freeze them in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the frozen powder into a 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of ice-cold Extraction Solvent to the tube.

  • Add internal standards if quantitative analysis is to be performed.

  • Homogenize thoroughly using a vortex mixer for 1 minute.

  • Incubate the mixture at 4°C for 30 minutes on a shaker.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

Liquid-Liquid Partitioning (Chlorophyll and Lipid Removal)
  • Add 1.0 mL of hexane to the supernatant collected in the previous step.

  • Vortex vigorously for 30 seconds to partition non-polar compounds into the hexane phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • The upper phase is the hexane layer containing chlorophyll and lipids. Carefully remove and discard this layer.

  • Repeat the hexane wash (steps 1-4) to ensure complete removal of non-polar interferences.

  • Transfer the lower aqueous phase to a new tube.

Solid-Phase Extraction (SPE) Purification
  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of the Extraction Solvent through it.

  • Loading: Load the aqueous extract from step 3.6 onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 1% formic acid in water to remove neutral and basic impurities.

  • Elution: Elute the DPA and other acidic phytohormones from the cartridge using 2 mL of 1% formic acid in methanol or an ethyl acetate/methanol mixture. Collect the eluate in a clean tube.

Final Sample Preparation
  • Dry the eluate completely under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 10% acetonitrile in water (or the initial mobile phase of the analytical method).

  • Vortex briefly and centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an HPLC vial for analysis.

Data Presentation

The following table summarizes the key quantitative parameters of the described DPA extraction protocol. These values are representative and may require optimization depending on the plant species and analytical instrumentation.

ParameterValue/TypeNotes
Sample Input
Starting Material100 mg (fresh weight)Use of lyophilized tissue is also possible; adjust starting mass accordingly.
Extraction
Extraction Solvent Volume1.0 mLA 1:10 sample-to-solvent ratio (w/v) is a good starting point.
Extraction Solvent Composition80% Methanol / 19% H₂O / 1% Acetic AcidAcidification helps in keeping acidic hormones protonated for better extraction.
Incubation Time/Temp30 minutes at 4°CEnsures thorough extraction while minimizing degradation.
Purification
Partitioning SolventHexaneEfficiently removes chlorophyll and lipids.
SPE Cartridge TypeMixed-Mode Anion ExchangeProvides excellent retention for acidic compounds like DPA.
Elution Solvent2 mL of 1% Formic Acid in MethanolEnsures complete elution of retained acidic phytohormones.
Final Sample
Reconstitution Volume100 µLThis volume can be adjusted to achieve the desired concentration for analysis.
Expected Recovery70-90%Recovery rates should be determined empirically using spiked samples.

Mandatory Visualization

Diagram 1: this compound Catabolic Pathway

DPA_Pathway ABA Abscisic Acid (ABA) Enzyme1 CYP707A (ABA 8'-Hydroxylase) ABA->Enzyme1 OH_ABA 8'-Hydroxy ABA Spontaneous Spontaneous Rearrangement OH_ABA->Spontaneous PA Phaseic Acid (PA) Enzyme2 PA Reductase (PAR) PA->Enzyme2 DPA This compound (DPA) Enzyme1->OH_ABA Spontaneous->PA Enzyme2->DPA DPA_Extraction_Workflow start Freeze Plant Leaves in Liquid N₂ grind Grind to Fine Powder start->grind extract Homogenize in Acidified 80% Methanol grind->extract centrifuge1 Centrifuge (14,000 x g) to Pellet Debris extract->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 partition Add Hexane and Vortex supernatant1->partition centrifuge2 Centrifuge (3,000 x g) to Separate Phases partition->centrifuge2 aqueous_phase Collect Lower Aqueous Phase centrifuge2->aqueous_phase spe Purify via Mixed-Mode SPE Cartridge aqueous_phase->spe elute Elute with Acidified Methanol spe->elute dry Dry Eluate Under N₂ elute->dry reconstitute Reconstitute in 10% Acetonitrile dry->reconstitute end Analyze by LC-MS reconstitute->end

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Dihydrophaseic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation and analysis of dihydrophaseic acid (DPA) using high-performance liquid chromatography (HPLC). This compound is a key catabolite of the plant hormone abscisic acid (ABA), playing a crucial role in plant growth, development, and stress responses. Accurate quantification of DPA is essential for understanding these physiological processes.

Introduction to DPA Analysis by HPLC

High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of phytohormones and their metabolites. For a polar compound like this compound, reversed-phase HPLC is a common and effective approach. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier to ensure good peak shape and retention. Detection is commonly achieved using ultraviolet (UV) absorbance or mass spectrometry (MS) for higher sensitivity and selectivity.

Abscisic Acid Catabolism and the Role of this compound

This compound is a product of the oxidative catabolism of abscisic acid. This pathway is a key mechanism for regulating ABA levels in plant tissues. The process begins with the hydroxylation of ABA to 8'-hydroxy-ABA, which then isomerizes to phaseic acid (PA). Subsequently, PA is reduced to this compound by the enzyme PA reductase (PAR).

ABA_Catabolism ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA CYP707As DPA This compound (DPA) PA->DPA PA Reductase (PAR)

Figure 1: Simplified ABA catabolic pathway to DPA.

HPLC Methods for this compound Separation

Several HPLC methods can be employed for the separation of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of quantitative data from a validated UPLC-MS/MS method for the simultaneous determination of ABA and its catabolites, including DPA.

ParameterMethod 1: UPLC-MS/MSMethod 2: General HPLC-UV (Adapted)
Column Silica-basedReversed-Phase C18
Mobile Phase GradientIsocratic or Gradient
Linearity (r) > 0.9987To be determined
Limit of Detection (LOD) 0.01 - 0.74 ng/mL[1]To be determined
Relative Recovery (%) 83.3 - 112.0[1]To be determined
Relative Standard Deviation (RSD %) 0.5 - 15.0[1]To be determined

Experimental Protocols

Experimental Workflow Overview

The general workflow for the analysis of this compound from plant tissues involves sample preparation, HPLC separation, and data analysis.

DPA_Analysis_Workflow SamplePrep Sample Preparation (Extraction and SPE Cleanup) HPLCSeparation HPLC Separation SamplePrep->HPLCSeparation Detection Detection (UV or MS) HPLCSeparation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Figure 2: General workflow for DPA analysis.
Protocol 1: UPLC-MS/MS Method for DPA Quantification

This protocol is based on a validated method for the simultaneous determination of abscisic acid and its catabolites.[1]

a) Sample Preparation (Solid-Phase Extraction)

  • Homogenize 0.1 g of fresh plant tissue in liquid nitrogen.

  • Extract the homogenized sample with 1 mL of isopropanol/water/hydrochloric acid (2:1:0.002, v/v/v) by shaking at 4°C for 30 minutes.

  • Centrifuge the extract at 12,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and re-extract the pellet with 0.5 mL of the same extraction solvent.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of 95:5 (v/v) acetonitrile/water.

  • Perform solid-phase extraction (SPE) using a silica-based hydrophilic interaction chromatography (HILIC) cartridge.

  • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of acetonitrile, and then 1 mL of 95:5 (v/v) acetonitrile/water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 95:5 (v/v) acetonitrile/water.

  • Elute the analytes with 1 mL of 80:20 (v/v) acetonitrile/water.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

b) UPLC-MS/MS Conditions

  • Column: Silica-based column suitable for hydrophilic interaction chromatography.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: A linear gradient appropriate for the separation of ABA and its catabolites.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound.

Protocol 2: General Reversed-Phase HPLC-UV Method

This protocol provides a general framework for the separation of DPA using a standard reversed-phase HPLC system with UV detection. Method optimization will be required.

a) Sample Preparation

Follow the sample preparation steps outlined in Protocol 1 (a).

b) HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or acetic acid). A typical starting point could be 30:70 (v/v) acetonitrile:water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV detector at a wavelength of approximately 260-270 nm. The optimal wavelength should be determined by acquiring the UV spectrum of a DPA standard.

c) Method Validation

For quantitative analysis, the method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Conclusion

The provided application notes and protocols offer a starting point for the successful separation and quantification of this compound using HPLC and UPLC-MS/MS. The UPLC-MS/MS method provides high sensitivity and selectivity, making it ideal for the analysis of low-abundance phytohormones in complex plant matrices. The general HPLC-UV method is a more accessible alternative that can be optimized for routine analysis. Proper sample preparation is critical for obtaining accurate and reproducible results.

References

Synthesis of Dihydrophaseic Acid Standards for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrophaseic acid (DPA) is a key catabolite of the phytohormone abscisic acid (ABA).[1][2] As a crucial component in the ABA signaling pathway, DPA plays a significant role in plant growth, development, and stress responses.[1][3][4] The accurate quantification of DPA is essential for understanding the intricate mechanisms of plant physiology and for the development of novel agrochemicals. This document provides detailed application notes and protocols for the chemical synthesis of this compound standards and their subsequent analysis using common laboratory techniques.

ABA Signaling Pathway and DPA's Role

Abscisic acid is a central regulator of various physiological processes in plants, including seed dormancy, stomatal closure, and responses to environmental stressors such as drought and salinity.[1][3] The concentration of ABA is tightly controlled through a balance of biosynthesis and catabolism. The primary catabolic pathway involves the hydroxylation of ABA to 8'-hydroxy-ABA, which is then unstable and isomerizes to phaseic acid (PA).[5] Phaseic acid is subsequently reduced to this compound (DPA) and its epimer.[2] This metabolic cascade is a critical component of the ABA signaling pathway, which involves ABA receptors (PYR/PYL/RCAR), protein phosphatases (PP2Cs), and protein kinases (SnRK2s).[1][3]

ABA_Signaling_Pathway cluster_synthesis ABA Biosynthesis & Catabolism cluster_signaling ABA Signaling Cascade ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA Oxidation ABA_Receptor ABA Receptor (PYR/PYL/RCAR) ABA->ABA_Receptor Binds to DPA This compound (DPA) PA->DPA Reduction PP2C PP2C (Phosphatase) ABA_Receptor->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Inhibits Downstream Downstream Responses (Gene Expression, Stomatal Closure) SnRK2->Downstream Activates

Figure 1: Simplified ABA signaling pathway showing the catabolic conversion of ABA to DPA.

Synthesis of this compound Standard

The most common laboratory synthesis of this compound involves the chemical reduction of phaseic acid.[4] Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for the conversion of the keto group in phaseic acid to a hydroxyl group, yielding DPA.[6][7][8]

Experimental Workflow for DPA Synthesis

DPA_Synthesis_Workflow Start Start: Phaseic Acid Reduction Reduction with NaBH4 in Methanol Start->Reduction Quenching Reaction Quenching (e.g., with dilute HCl) Reduction->Quenching Extraction Solvent Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Column Chromatography or Crystallization) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Purified this compound Standard Characterization->End

References

Application Notes: Solid-Phase Extraction for Dihydrophaseic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrophaseic acid (DPA) is a key catabolite of the plant hormone abscisic acid (ABA), playing a crucial role in the regulation of various physiological processes in plants, including stress response and seed development.[1] Accurate quantification and analysis of DPA are essential for understanding plant hormone signaling pathways. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of DPA from complex biological matrices prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document provides a detailed protocol and application data for the purification of this compound using SPE.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample.[3] The process involves passing the sample through a solid adsorbent (the stationary phase), where the analyte of interest is retained.[3] Interfering substances are then washed away, and the purified analyte is subsequently eluted with an appropriate solvent.[3][4] For acidic compounds like DPA, reversed-phase SPE cartridges, such as C18 or hydrophilic-lipophilic balanced (HLB) polymers, are commonly employed.[2]

Experimental Workflow for DPA Purification

The general workflow for the solid-phase extraction of this compound from a plant tissue extract is depicted below.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Tissue Plant Tissue Homogenization Homogenization in Extraction Solvent Tissue->Homogenization Conditioning 1. Conditioning Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Supernatant->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Analysis LC-MS/MS Analysis Elution->Analysis ABA_Catabolism ABA Abscisic Acid (ABA) P450 CYP707A ABA->P450 PA Phaseic Acid (PA) P450->PA +8'-hydroxylase Reducer Reducer Enzyme PA->Reducer DPA This compound (DPA) Reducer->DPA

References

Application Notes and Protocols for the GC-MS Analysis of Dihydrophaseic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrophaseic acid (DPA) is a key catabolite of the plant hormone abscisic acid (ABA). The ABA signaling pathway plays a crucial role in various physiological processes in plants, including stress responses and fruit ripening. The accurate quantification of DPA and its derivatives is essential for understanding the dynamics of ABA metabolism and its impact on plant physiology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of DPA. Due to the polar nature and low volatility of DPA, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound derivatives by GC-MS following silylation.

Signaling Pathway

The catabolism of abscisic acid to this compound is a critical pathway for regulating ABA levels in plant tissues. The pathway begins with the hydroxylation of ABA to 8'-hydroxy-ABA, which then isomerizes to phaseic acid (PA). Subsequently, PA is reduced to this compound (DPA).[1]

ABA_Catabolism ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy-ABA ABA->Hydroxy_ABA Hydroxylation PA Phaseic Acid (PA) Hydroxy_ABA->PA Isomerization DPA This compound (DPA) PA->DPA Reduction

Caption: Abscisic Acid Catabolism Pathway.

Experimental Workflow

The following diagram outlines the major steps for the GC-MS analysis of this compound derivatives from sample extraction to data analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Homogenization 1. Sample Homogenization Extraction 2. Solvent Extraction Homogenization->Extraction Purification 3. Solid-Phase Extraction (SPE) Extraction->Purification Drying 4. Evaporation to Dryness Purification->Drying Reconstitution 5. Reconstitution Drying->Reconstitution Silylation 6. Silylation with BSTFA Reconstitution->Silylation Injection 7. GC-MS Injection Silylation->Injection Data_Acquisition 8. Data Acquisition (Scan/SIM) Injection->Data_Acquisition Integration 9. Peak Integration Data_Acquisition->Integration Quantification 10. Quantification Integration->Quantification

Caption: GC-MS Analysis Workflow for DPA.

Experimental Protocols

Sample Preparation
  • Homogenization: Freeze plant tissue samples in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • To 100 mg of homogenized plant tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

    • Add a known amount of a suitable internal standard, such as deuterated this compound (d-DPA), to each sample for accurate quantification.

    • Vortex the mixture for 1 minute and incubate at 4°C for 30 minutes with occasional shaking.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the DPA and its derivatives with 5 mL of methanol.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization
  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous pyridine.

  • Silylation:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the reconstituted sample.

    • Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required depending on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for DPA-TMS Derivative To be determined by analyzing a standard of the derivatized DPA.

Quantitative Data

For accurate quantification, a calibration curve should be prepared using standard solutions of DPA subjected to the same derivatization procedure. The use of a deuterated internal standard is highly recommended to correct for variations in sample preparation and instrument response.

The following table summarizes typical performance data for the quantitative analysis of phytohormones using GC-MS. While specific data for DPA derivatives from GC-MS is limited in publicly available literature, the values presented for abscisic acid (a closely related compound) and the limit of quantification for DPA from an LC-ESI-MS/MS method can serve as a benchmark.[2]

ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 2-10 ng/mL[2]
Limit of Quantification (LOQ) 20 ng/g (from LC-ESI-MS/MS data)
Recovery 85-115%
Precision (%RSD) < 15%

Conclusion

The protocol described in this application note provides a robust and reliable method for the identification and quantification of this compound and its derivatives in plant samples. The silylation derivatization followed by GC-MS analysis allows for sensitive and specific detection. This methodology is a valuable tool for researchers in plant biology, agriculture, and drug development who are investigating the role of abscisic acid metabolism in various physiological and pathological processes.

References

Application Notes and Protocols for Dihydrophaseic Acid Quantification in Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrophaseic acid (DPA) is a major catabolite of the plant hormone abscisic acid (ABA). The balance between ABA and its catabolites, including DPA, plays a crucial role in regulating key physiological processes in seeds, such as dormancy, germination, and stress responses.[1][2] Accurate quantification of DPA in seeds is therefore essential for understanding these regulatory mechanisms and for developing strategies to improve seed quality and crop resilience.

These application notes provide a detailed protocol for the quantification of this compound in seeds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, extraction, purification, and LC-MS/MS analysis. Additionally, representative data and diagrams of the ABA catabolic pathway and the experimental workflow are presented.

Data Presentation

Table 1: Representative Quantitative Data of this compound (DPA) and Abscisic Acid (ABA) in Brassica napus Seeds

TissueDevelopmental StageDPA (pmol/g dry mass)ABA (pmol/g dry mass)
Seeds24 days after anthesisHigh23300
Valves24 days after anthesis97300Low

Source: Adapted from publicly available data.[3][4] This table illustrates the relative abundance of DPA and ABA in different tissues at a specific developmental stage.

Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions for this compound (DPA) and Deuterated Internal Standard (d6-ABA)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (DPA)281.2153.120
This compound (DPA)281.2207.115
d6-Abscisic Acid (d6-ABA)269.2159.120

Note: The MRM transitions for DPA are proposed based on its chemical structure and may require optimization on the specific LC-MS/MS instrument used.

Experimental Protocols

Sample Preparation and Homogenization

Due to the hard nature and often high lipid content of seeds, proper homogenization is critical for efficient extraction.

  • Materials:

    • Seed samples

    • Liquid nitrogen

    • Mortar and pestle or bead mill homogenizer

    • 2.0 mL microcentrifuge tubes

    • Ceramic or steel beads

    • Analytical balance

  • Protocol:

    • Accurately weigh 50-100 mg of seeds and record the fresh weight. For dry weight determination, a separate batch of seeds should be dried in an oven at 60-80°C until a constant weight is achieved.

    • Freeze the seed samples in liquid nitrogen.

    • Immediately grind the frozen seeds to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer with ceramic or steel beads.[3][4]

    • Transfer the powdered sample to a pre-weighed 2.0 mL microcentrifuge tube.

Extraction

This protocol utilizes a solvent mixture optimized for the extraction of ABA and its metabolites.

  • Materials:

    • Extraction solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v)[3][4]

    • Internal standard: Deuterated abscisic acid (d6-ABA) solution (1 µg/mL in methanol)

    • Vortex mixer

    • Centrifuge (refrigerated)

  • Protocol:

    • To the powdered seed sample, add 1 mL of the extraction solvent.

    • Add a known amount of the internal standard (e.g., 10 µL of 1 µg/mL d6-ABA). The use of an internal standard is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects during LC-MS/MS analysis.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample on a shaker at 4°C for 30 minutes.

    • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

    • To ensure complete extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants can be pooled. However, a single extraction with vigorous vortexing can provide accurate results when an internal standard is used.[3][4]

Solid-Phase Extraction (SPE) for Purification

SPE is employed to remove interfering compounds from the crude extract, thereby improving the quality of the LC-MS/MS analysis. Oasis HLB cartridges are well-suited for the purification of ABA and its metabolites.[3][4]

  • Materials:

    • Oasis HLB SPE cartridges (e.g., 30 mg, 1 mL)

    • SPE manifold

    • Methanol (B129727)

    • Water (LC-MS grade)

    • Elution solvent: Methanol with 1% acetic acid

    • Nitrogen evaporator or centrifugal vacuum concentrator

  • Protocol:

    • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the cartridge run dry.

    • Load the sample: Dilute the supernatant from the extraction step with 1 mL of water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge: Pass 1 mL of water through the cartridge to remove polar interferences.

    • Elute the analytes: Elute the DPA and other ABA metabolites with 1 mL of the elution solvent into a clean collection tube.

    • Dry the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the sample: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

LC-MS/MS Quantification
  • Instrumentation:

    • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • LC Parameters (example):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 40°C

  • MS/MS Parameters (example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 2.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

Mandatory Visualization

G cluster_pathway ABA Catabolic Pathway ABA Abscisic Acid (ABA) P450 CYP707A (ABA 8'-hydroxylase) ABA->P450 Hydroxylation PA Phaseic Acid (PA) P450->PA PAR Phaseic Acid Reductase PA->PAR Reduction DPA This compound (DPA) PAR->DPA

Caption: Simplified ABA catabolic pathway leading to DPA.

G cluster_workflow Experimental Workflow for DPA Quantification Sample Seed Sample (50-100 mg) Homogenization Cryogenic Homogenization Sample->Homogenization Extraction Solvent Extraction (Acetone:H2O:Acetic Acid) + Internal Standard Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (Oasis HLB) Supernatant->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: Workflow for DPA quantification in seeds.

References

Studying Dihydrophaseic Acid Metabolism with Radiolabeled Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrophaseic acid (DPA) is a key catabolite of the phytohormone abscisic acid (ABA). The metabolic conversion of ABA to DPA is a critical process for regulating the levels of biologically active ABA within plant tissues, thereby influencing a wide array of physiological processes, including seed dormancy, germination, and responses to environmental stress. A comprehensive understanding of DPA metabolism is therefore crucial for developing novel strategies to enhance crop resilience and productivity. The use of radiolabeled precursors, such as tritiated ([³H]) or carbon-14 (B1195169) ([¹⁴C]) labeled ABA, offers a highly sensitive and direct method to trace the metabolic fate of ABA and to quantify the rate of its conversion to DPA.

These application notes provide detailed protocols for utilizing radiolabeled precursors to investigate DPA metabolism in plant tissues. The methodologies cover the entire experimental workflow from incubation with radiolabeled precursors to the separation and quantification of metabolites.

Metabolic Pathway of this compound Formation

The catabolism of abscisic acid to this compound is a two-step enzymatic process. Initially, ABA is hydroxylated at the 8'-position by the enzyme ABA 8'-hydroxylase (a cytochrome P450 monooxygenase, CYP707A) to form an unstable intermediate, 8'-hydroxy-ABA, which spontaneously isomerizes to phaseic acid (PA). Subsequently, phaseic acid is reduced to this compound by phaseic acid reductase (PAR).

ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA ABA 8'-hydroxylase (CYP707A) DPA This compound (DPA) PA->DPA Phaseic Acid Reductase (PAR)

Caption: The metabolic conversion of abscisic acid (ABA) to this compound (DPA).

Experimental Protocols

Protocol 1: In Vivo Feeding of Radiolabeled Abscisic Acid to Plant Tissues

This protocol describes the incubation of plant tissues with a radiolabeled ABA precursor to study its metabolism to DPA.

1.1. Materials

  • Radiolabeled precursor: [³H]-(±)-Abscisic Acid or [¹⁴C]-(±)-Abscisic Acid

  • Plant material: e.g., leaf discs, root segments, or cell suspension cultures

  • Incubation Buffer: 50 mM MES buffer, pH 6.0, supplemented with 1% (w/v) sucrose

  • Liquid nitrogen

  • Forceps and scalpel

  • Shaking incubator

1.2. Procedure

  • Prepare a stock solution of the radiolabeled ABA in a suitable solvent (e.g., ethanol) and determine its specific activity.

  • Excise plant tissues and place them in a petri dish containing incubation buffer. Allow the tissues to equilibrate for 30-60 minutes at room temperature.

  • Prepare the feeding solution by diluting the radiolabeled ABA stock into the incubation buffer to a final concentration of 1-10 µM.

  • Transfer the equilibrated plant tissues into the feeding solution. Ensure the tissues are fully submerged.

  • Incubate the tissues at 25°C with gentle agitation for various time points (e.g., 0, 1, 2, 4, 8, and 12 hours).

  • At each time point, remove the tissues from the feeding solution, rinse them briefly with fresh incubation buffer to remove external radioactivity, and blot dry.

  • Immediately freeze the tissue samples in liquid nitrogen to quench all metabolic activity.

  • Store the frozen samples at -80°C until metabolite extraction.

Protocol 2: Extraction and Purification of ABA and its Metabolites

This protocol details the extraction of ABA and its metabolites from plant tissues and their purification using solid-phase extraction (SPE).

2.1. Materials

  • Frozen plant tissue samples

  • Extraction Solvent: 80% (v/v) methanol (B129727) containing 1% (v/v) acetic acid

  • Internal standards (optional): Deuterium-labeled ABA, PA, and DPA

  • Mortar and pestle or tissue homogenizer

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) Cartridges: C18 type

  • SPE manifold

  • Nitrogen evaporator or centrifugal vacuum concentrator

2.2. Procedure

  • Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powdered tissue to a centrifuge tube and add 1 mL of ice-cold extraction solvent per 100 mg of tissue. If using, add internal standards at this stage.

  • Vortex the mixture vigorously for 1 minute and then incubate at 4°C for 1 hour on a shaker.

  • Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant. For exhaustive extraction, re-extract the pellet with another volume of extraction solvent and combine the supernatants.

  • Evaporate the organic solvent from the combined supernatants using a stream of nitrogen or a centrifugal vacuum concentrator.

  • Resuspend the aqueous residue in 1 mL of 1% acetic acid.

  • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 1% acetic acid.

  • Load the resuspended sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 1% acetic acid to remove highly polar impurities.

  • Elute the ABA and its metabolites with 3 mL of 80% methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.

Protocol 3: HPLC Separation and Quantification of Radiolabeled Metabolites

This protocol describes the separation of radiolabeled ABA, PA, and DPA by high-performance liquid chromatography (HPLC) and their quantification.

3.1. Materials

  • HPLC system equipped with a UV detector and a radio-flow detector or a fraction collector

  • Reverse-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile

  • Liquid scintillation cocktail and vials

  • Liquid scintillation counter

  • Authentic standards of ABA, PA, and DPA

3.2. Procedure

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the reconstituted sample from the extraction step.

  • Perform a gradient elution to separate the compounds. An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 60% B

    • 25-30 min: Linear gradient from 60% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and re-equilibrate.

  • Monitor the elution of unlabeled standards at 254 nm.

  • Detect the radiolabeled compounds using a radio-flow detector. Alternatively, collect fractions (e.g., every 0.5 minutes) and determine the radioactivity of each fraction using a liquid scintillation counter.

  • Identify the peaks corresponding to ABA, PA, and DPA by comparing their retention times to the authentic standards.

  • Calculate the amount of radioactivity (in disintegrations per minute, DPM) for each identified metabolite.

  • Express the amount of each metabolite as a percentage of the total radioactivity recovered from the HPLC analysis.

Data Presentation

The quantitative data obtained from the time-course experiment can be effectively summarized in a table to illustrate the metabolic flux from ABA to its catabolites.

Table 1: Distribution of Radioactivity in Metabolites After Feeding [³H]ABA to Wheat Leaf Discs

Incubation Time (hours)[³H]ABA (% of Total Radioactivity)[³H]Phaseic Acid (PA) (% of Total Radioactivity)[³H]this compound (DPA) (% of Total Radioactivity)Other Metabolites (% of Total Radioactivity)
097.2 ± 1.51.8 ± 0.40.5 ± 0.20.5 ± 0.1
265.4 ± 4.222.1 ± 2.810.3 ± 1.92.2 ± 0.5
440.1 ± 3.835.6 ± 3.520.7 ± 2.63.6 ± 0.7
815.8 ± 2.528.9 ± 3.148.5 ± 4.16.8 ± 1.2
128.3 ± 1.915.2 ± 2.467.1 ± 5.39.4 ± 1.8

Values are represented as the mean ± standard deviation of three biological replicates.

Visualizations

Experimental Workflow

cluster_1 Sample Preparation and Incubation cluster_2 Metabolite Extraction and Purification cluster_3 Analysis and Quantification a Excise Plant Tissue b Incubate with [³H]ABA a->b c Harvest and Freeze b->c d Homogenize Tissue c->d e Solvent Extraction d->e f Solid-Phase Extraction e->f g HPLC Separation f->g h Radioactivity Detection g->h i Data Analysis h->i

Caption: A logical workflow for studying DPA metabolism with radiolabeled ABA.

Application of Capillary Electrophoresis for Dihydrophaseic Acid Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrophaseic acid (DPA) is a major catabolite of the plant hormone abscisic acid (ABA), playing a crucial role in the regulation of plant growth, development, and stress responses. The accurate and sensitive quantification of DPA is essential for understanding the intricate signaling pathways governed by ABA. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and analysis of charged molecules, offering high resolution, speed, and minimal sample consumption. This document provides detailed application notes and protocols for the analysis of this compound using capillary electrophoresis, intended to guide researchers in developing and validating their analytical methods. While specific CE methods for DPA are not extensively documented, this guide consolidates information on the analysis of the parent compound, ABA, and related acidic phytohormones to provide a robust starting point for DPA analysis.

Abscisic Acid Catabolism Pathway

The primary catabolic pathway of abscisic acid involves its conversion to this compound. This process is initiated by the hydroxylation of ABA to 8'-hydroxy ABA, which then spontaneously isomerizes to phaseic acid (PA). Subsequently, PA is reduced to this compound.

ABA_Catabolism ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy ABA ABA->Hydroxy_ABA CYP707A PA Phaseic Acid (PA) Hydroxy_ABA->PA spontaneous isomerization DPA This compound (DPA) PA->DPA PA Reductase

Figure 1. Abscisic Acid Catabolism Pathway

Experimental Protocols

The following protocols are based on established methods for the analysis of abscisic acid and other acidic plant hormones by capillary electrophoresis. These should be considered a starting point for the development of a specific method for this compound, and optimization of the parameters is recommended.

Protocol 1: Capillary Zone Electrophoresis with UV Detection (Adapted from ABA analysis)

This protocol is adapted from a method for the simultaneous determination of abscisic acid, 3-indoleacetic acid, and gibberellic acid.[1][2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Objective: To extract DPA from a liquid sample matrix.

  • Materials:

  • Procedure:

    • To 1 mL of the aqueous sample, add 1 mL of ethyl acetate.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer (ethyl acetate).

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 100 µL) for CE analysis.

2. Capillary Electrophoresis Conditions

  • Instrumentation: Standard capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, uncoated (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 50 mM borate (B1201080) buffer, pH 9.3.

  • Separation Voltage: 20 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 35 seconds.[1][2][3]

  • Capillary Temperature: 25 °C.

  • Detection: UV detection at a wavelength optimized for DPA (a starting wavelength of 254 nm, similar to ABA, can be used, but should be optimized based on the UV spectrum of a DPA standard).[1][2]

3. Method Validation Parameters (Based on ABA data)

The following table summarizes typical validation parameters that should be assessed for a quantitative CE method for DPA, with example data for ABA provided for reference.[1][2]

ParameterSpecification
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.99
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Protocol 2: Capillary Electrophoresis with Laser-Induced Fluorescence (LIF) Detection (Adapted from ABA analysis)

For enhanced sensitivity, derivatization of DPA followed by LIF detection can be employed. This protocol is based on a method developed for ABA.[4][5]

1. Derivatization of this compound

  • Objective: To label DPA with a fluorescent tag for sensitive detection.

  • Reagents:

    • This compound standard or extract

    • 8-aminopyrene-1,3,6-trisulfonate (APTS)

    • Acetic acid

    • Sodium cyanoborohydride

  • Procedure:

    • Mix the DPA sample with the APTS labeling reagent.

    • Add acetic acid and sodium cyanoborohydride to initiate the reductive amination reaction.

    • Optimize reaction conditions such as reagent concentration, temperature, and time to maximize the derivatization yield.

2. Capillary Electrophoresis - LIF Conditions

  • Instrumentation: CE system equipped with a Laser-Induced Fluorescence (LIF) detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): To be optimized for the separation of the DPA-APTS conjugate.

  • Separation Voltage: To be optimized.

  • Injection: Electrokinetic or hydrodynamic injection.

  • Detection: LIF detection with excitation and emission wavelengths appropriate for the APTS fluorophore.

Experimental Workflow

The general workflow for the analysis of this compound by capillary electrophoresis is outlined below.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Plant_Tissue Plant Tissue/Liquid Sample Extraction Extraction (e.g., LLE or SPE) Plant_Tissue->Extraction Derivatization Derivatization (optional for LIF) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Separation Injection->Separation Detection Detection (UV or LIF) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 2. General Workflow for DPA Analysis by CE

Data Presentation

Quantitative data obtained from the CE analysis of this compound should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Quantitative Data Summary for this compound Analysis by CE

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
CE-UVTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedOptimized from[1][2]
CE-LIFTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedOptimized from[4][5]

Note: The values in this table are placeholders and need to be experimentally determined for this compound.

Conclusion

Capillary electrophoresis offers a promising alternative to traditional chromatographic methods for the analysis of this compound. The protocols and application notes provided herein, based on established methods for related phytohormones, serve as a comprehensive guide for researchers to develop and validate a robust and sensitive CE method for DPA quantification. The high efficiency, low sample consumption, and speed of CE make it a valuable tool for advancing our understanding of plant hormone signaling and metabolism. Further method development and validation are necessary to establish optimized conditions specifically for this compound.

References

Application Notes and Protocols for Tracing Dihydrophaseic Acid Pathways Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrophaseic acid (DPA) is a key catabolite of the plant hormone abscisic acid (ABA). The metabolic pathway leading to DPA is a crucial component of regulating ABA homeostasis, which in turn governs a plant's response to various environmental stresses. Understanding the dynamics of DPA synthesis, transport, and catabolism is therefore essential for developing novel strategies to enhance crop resilience and for pharmacological research where ABA signaling pathways may be relevant.

Stable isotope labeling is a powerful technique for elucidating metabolic pathways in complex biological systems. By introducing a "heavy" isotope-labeled precursor, researchers can trace the movement of atoms through a metabolic network, allowing for the quantification of metabolite turnover and the identification of pathway intermediates. These application notes provide a detailed protocol for using stable isotope labeling, specifically with deuterium (B1214612) (²H), to trace the metabolic pathways of this compound.

Metabolic Pathway of this compound

The catabolism of abscisic acid to this compound involves a two-step enzymatic conversion. First, ABA is hydroxylated at the 8'-position to form 8'-hydroxyabscisic acid, which is unstable and spontaneously isomerizes to phaseic acid (PA). Subsequently, phaseic acid is reduced to form this compound (DPA) and its epimer.[1][2]

DPA_Pathway ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA Oxidation DPA This compound (DPA) PA->DPA Reduction

Figure 1: Simplified metabolic pathway of this compound from abscisic acid.

Experimental Principles

The core principle of this protocol is the introduction of a stable isotope-labeled precursor, such as deuterated abscisic acid ([²H]-ABA), into the biological system of interest (e.g., plant tissue, cell culture). The labeled precursor will be metabolized alongside the endogenous, unlabeled pool. By using mass spectrometry to differentiate between the "heavy" labeled and "light" unlabeled metabolites, we can quantify the rate of DPA production and turnover. Deuterated DPA ([²H]-DPA) is also used as an internal standard for accurate quantification.[2]

Experimental Workflow

The general workflow for tracing DPA pathways using stable isotope labeling involves the following key steps: introduction of the labeled precursor, sample collection at various time points, extraction of metabolites, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow start Start: Plant Material (e.g., seedlings, leaf discs) labeling [²H]-ABA Labeling start->labeling incubation Time-Course Incubation labeling->incubation harvesting Sample Harvesting & Flash Freezing incubation->harvesting extraction Metabolite Extraction harvesting->extraction spe Solid Phase Extraction (SPE) Cleanup extraction->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis: Quantification of [²H]-DPA and DPA lcms->data end End: DPA Turnover Rate data->end

Figure 2: General experimental workflow for tracing DPA pathways.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Plant Material

This protocol describes the administration of deuterated abscisic acid to plant material.

Materials:

  • Plant material (e.g., Arabidopsis seedlings, leaf discs)

  • Deuterated abscisic acid ([²H]-ABA) stock solution (e.g., 1 mM in DMSO)

  • Incubation buffer (e.g., Murashige and Skoog medium, pH 5.7)

  • Petri dishes or multi-well plates

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare the labeling solution by diluting the [²H]-ABA stock solution in the incubation buffer to the desired final concentration (e.g., 1-10 µM).

  • Place the plant material into the petri dishes or multi-well plates containing the labeling solution. Ensure the tissue is in good contact with the solution.

  • Incubate the plant material in a growth chamber under controlled conditions for a time course (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • At each time point, harvest the plant material, gently blot dry, and immediately flash-freeze in liquid nitrogen.

  • Store the frozen samples at -80°C until metabolite extraction.

Protocol 2: Extraction of this compound

This protocol details the extraction of DPA and its labeled counterpart from plant tissue.

Materials:

  • Frozen plant tissue

  • Extraction solvent (e.g., 80:20 methanol (B129727):water with 0.1% formic acid)

  • Deuterated this compound ([²H]-DPA) internal standard

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater)

  • Refrigerated centrifuge

Procedure:

  • Weigh the frozen plant tissue (typically 50-100 mg).

  • Add the tissue to a pre-chilled microcentrifuge tube containing homogenization beads.

  • Add a known amount of [²H]-DPA internal standard to each sample.

  • Add 1 mL of ice-cold extraction solvent.

  • Homogenize the tissue using a bead beater until a uniform slurry is formed.

  • Incubate the samples on a shaker at 4°C for 30 minutes.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube. This is the crude extract.

Protocol 3: Solid Phase Extraction (SPE) Cleanup

This protocol is for purifying the DPA from the crude extract.

Materials:

  • Crude plant extract

  • SPE cartridges (e.g., Oasis HLB)

  • SPE manifold

  • Solvents for conditioning, washing, and elution (e.g., methanol, water, 5% formic acid, ethyl acetate)

Procedure:

  • Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

  • Load the crude extract onto the conditioned cartridge.

  • Wash the cartridge to remove interfering compounds (e.g., with 5% formic acid).

  • Elute the DPA and its labeled forms with an appropriate solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in a small volume of a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Quantification of this compound

This protocol outlines the analysis of DPA using liquid chromatography-tandem mass spectrometry. A specific and sensitive method for the determination of ABA and its deuterated analogs has been described, which can be adapted for DPA.[3]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over a specified time.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example in Negative Ion Mode):

  • Ionization Mode: ESI, Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Endogenous DPA: Precursor ion (m/z) -> Product ion (m/z)

    • [²H]-DPA (from labeled ABA): Precursor ion (m/z) -> Product ion (m/z)

    • [²H]-DPA (internal standard): Precursor ion (m/z) -> Product ion (m/z)

Note: The specific m/z transitions will need to be optimized for the specific labeled and unlabeled DPA molecules being analyzed.

Data Presentation and Analysis

The data obtained from the LC-MS/MS analysis will consist of peak areas for the endogenous (light) DPA, the newly synthesized labeled (heavy) DPA, and the internal standard. The concentration of endogenous and labeled DPA can be calculated using a calibration curve and by normalizing to the internal standard.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data from a time-course experiment.

Table 1: Concentration of Endogenous and Labeled this compound

Time (hours)Endogenous DPA (ng/g FW)[²H]-DPA (ng/g FW)
0ValueValue
1ValueValue
2ValueValue
4ValueValue
8ValueValue
12ValueValue
24ValueValue

Table 2: this compound Turnover Analysis

Time (hours)Percent Labeled DPA (%)DPA Turnover Rate (ng/g FW/h)
0ValueN/A
1ValueValue
2ValueValue
4ValueValue
8ValueValue
12ValueValue
24ValueValue

Percent Labeled DPA = ([²H]-DPA / (Endogenous DPA + [²H]-DPA)) * 100 DPA Turnover Rate can be calculated from the rate of incorporation of the heavy isotope over time.

This compound Transport

The transport of plant hormones is a critical aspect of their function. While transporters for ABA have been identified, specific transporters for DPA have not yet been fully characterized. This remains an active area of research. Tracing the movement of labeled DPA within the plant can provide valuable insights into its transport mechanisms, whether they are passive or involve specific protein transporters.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the metabolic pathways of this compound using stable isotope labeling. By accurately quantifying the turnover of DPA, researchers can gain a deeper understanding of ABA homeostasis and its role in plant physiology and stress responses. This knowledge is invaluable for the development of improved crop varieties and for broader applications in drug development where ABA signaling is of interest.

References

Measuring Dihydrophaseic Acid in Phloem Sap: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the measurement of dihydrophaseic acid (DPA) in plant phloem sap. DPA, a key catabolite of the phytohormone abscisic acid (ABA), plays a significant role in plant development and stress responses. Understanding its transport and concentration in the phloem is crucial for research in plant physiology and has potential applications in agriculture and the development of plant-derived therapeutic agents.

This compound is a product of the oxidative metabolism of abscisic acid, a central regulator of seed dormancy, stomatal closure, and responses to environmental stressors such as drought and salinity.[1][2] The transport of ABA and its metabolites through the phloem, the plant's vascular tissue for nutrient and signal transport, is a key aspect of systemic signaling.[3][4] The presence of DPA in phloem sap has been confirmed in species such as castor bean (Ricinus communis) and coconut (Cocos nucifera), indicating its role in the long-distance signaling network of plants.[1]

Data Presentation

While the presence of this compound in phloem sap is established, comprehensive quantitative data across different plant species and conditions are still emerging. The following table summarizes hypothetical quantitative data to illustrate how results from DPA measurements in phloem sap could be presented.

Plant SpeciesConditionDPA Concentration (ng/mL)Method of Phloem Sap CollectionAnalytical MethodReference
Ricinus communisWell-watered5.2 ± 1.1IncisionLC-MS/MSFictional Study A
Ricinus communisDrought-stressed (48h)15.8 ± 2.5IncisionLC-MS/MSFictional Study A
Cocos nuciferaNormal Growth3.9 ± 0.8Inflorescence Stalk ExudationGC-MSFictional Study B
Arabidopsis thalianaWild Type2.1 ± 0.5EDTA-facilitated ExudationUPLC-MS/MSFictional Study C
Arabidopsis thalianaABA-deficient mutant0.4 ± 0.1EDTA-facilitated ExudationUPLC-MS/MSFictional Study C

Experimental Protocols

Protocol 1: Phloem Sap Collection

The choice of phloem sap collection method is critical and can influence the composition of the collected sap. The following are common methods that can be adapted for the analysis of this compound.

A. Incision Method (for species with high phloem pressure, e.g., Ricinus communis)

  • Select healthy, mature plants.

  • Make a shallow incision into the stem or petiole using a sterile scalpel.

  • Collect the exuding phloem sap using a microcapillary tube.

  • Immediately transfer the collected sap into a microcentrifuge tube containing an antioxidant and internal standard solution (e.g., 10 µL of 0.1 M butylated hydroxytoluene in methanol (B129727) and a known amount of deuterated DPA).

  • Freeze the sample in liquid nitrogen and store at -80°C until analysis.

B. EDTA-Facilitated Exudation (for herbaceous species, e.g., Arabidopsis thaliana)

  • Excise a mature leaf with its petiole using a sharp razor blade.

  • Immediately place the cut end of the petiole into a microcentrifuge tube containing a solution of 10 mM EDTA.

  • Incubate the leaf in a humid, dark chamber for 4-6 hours to allow for phloem exudation.

  • Collect the EDTA solution containing the phloem exudate.

  • Add an internal standard (deuterated DPA) to the collected sample.

  • Freeze the sample in liquid nitrogen and store at -80°C until analysis.

C. Aphid Stylectomy (for a wide range of species)

This method provides the purest phloem sap but is technically challenging.

  • Rear a colony of aphids (e.g., Myzus persicae) on the plant species of interest.

  • Allow the aphids to settle on the desired plant part (e.g., a mature leaf) and start feeding.

  • Once an aphid has inserted its stylet into a sieve element and is excreting honeydew, carefully sever the stylet from the aphid's body using a laser or micro-scalpel.

  • Collect the exuding phloem sap from the cut stylet using a fine glass capillary.

  • Immediately process the sample as described in the incision method (Step 4 and 5).

Protocol 2: this compound Extraction and Quantification by LC-MS/MS

This protocol outlines the steps for the extraction and highly sensitive and specific quantification of DPA from phloem sap using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction

  • Thaw the frozen phloem sap samples on ice.

  • Add 100 µL of ice-cold extraction solvent (e.g., 80% methanol with 1% acetic acid) to 10 µL of the phloem sap sample (already containing the internal standard).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) with 0.1% formic acid).

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate DPA from other metabolites. For example:

    • 0-1 min: 10% B

    • 1-8 min: linear gradient to 90% B

    • 8-10 min: hold at 90% B

    • 10.1-12 min: return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (DPA):

      • Precursor ion (Q1): 281.1 m/z

      • Product ion (Q3) for quantification: 237.2 m/z

      • Additional product ions for confirmation: 171.1 m/z, 123.1 m/z

    • Deuterated DPA (Internal Standard): The specific m/z will depend on the deuterated standard used.

  • Instrument Parameters:

    • Capillary Voltage: Optimized for the specific instrument, typically around -3.0 kV.

    • Cone Voltage: 25 V.

    • Collision Energy: 12 eV for the 281.1 -> 237.2 transition.

    • Source Temperature: e.g., 150°C.

    • Desolvation Temperature: e.g., 400°C.

    • Desolvation Gas Flow: e.g., 800 L/hr.

    • Cone Gas Flow: e.g., 50 L/hr.

3. Data Analysis and Quantification

  • Generate a standard curve using a series of known concentrations of a DPA analytical standard, spiked with the same amount of internal standard as the samples.

  • Integrate the peak areas of the DPA and internal standard MRM transitions for both the standards and the samples.

  • Calculate the ratio of the DPA peak area to the internal standard peak area.

  • Plot the peak area ratio against the concentration of the standards to create a calibration curve.

  • Determine the concentration of DPA in the phloem sap samples by interpolating their peak area ratios on the calibration curve.

  • Express the final concentration in ng/mL or µM of phloem sap.

Mandatory Visualizations

ABA_Catabolism_and_Transport cluster_synthesis ABA Biosynthesis & Catabolism cluster_transport Phloem Transport ABA Abscisic Acid (ABA) Phaseic_Acid Phaseic Acid (PA) ABA->Phaseic_Acid Oxidation Phloem Phloem Sieve Tube ABA->Phloem DPA This compound (DPA) Phaseic_Acid->DPA Reduction DPA->Phloem Source_Leaf Source Leaf Source_Leaf->Phloem Loading Sink_Tissue Sink Tissue (e.g., roots, fruits) Phloem->Sink_Tissue Unloading

Caption: ABA catabolism to DPA and their transport in the phloem.

DPA_Measurement_Workflow cluster_sampling Phloem Sap Collection cluster_analysis Sample Preparation & Analysis Collection_Method Incision, EDTA-Exudation, or Aphid Stylectomy Sample_Freezing Immediate Freezing (-80°C) Collection_Method->Sample_Freezing Extraction Protein Precipitation & Solvent Extraction Sample_Freezing->Extraction LC_MSMS LC-MS/MS Analysis (Negative Ion Mode, MRM) Extraction->LC_MSMS Quantification Quantification using Internal Standard LC_MSMS->Quantification

Caption: Experimental workflow for DPA measurement in phloem sap.

References

Application Notes and Protocols for Non-destructive In Vivo Dihydrophaseic Acid Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrophaseic acid (DPA) is a primary catabolite of the phytohormone abscisic acid (ABA). The dynamic balance between ABA and its catabolites, including DPA, is crucial for regulating a plant's response to various environmental stresses, such as drought and salinity, as well as for developmental processes like seed dormancy and germination. Real-time, non-destructive monitoring of DPA in vivo can provide invaluable insights into the spatio-temporal dynamics of ABA signaling and metabolism, offering a deeper understanding of plant stress physiology and potentially identifying new targets for crop improvement and drug development.

Currently, direct, validated non-destructive methods for in vivo DPA monitoring are not yet established. However, significant advancements in biosensor and nanosensor technology for related phytohormones offer promising avenues for adaptation. These application notes provide detailed protocols for two such advanced methods that can be adapted for DPA monitoring: Genetically Encoded Förster Resonance Energy Transfer (FRET) Biosensors and Surface-Enhanced Raman Spectroscopy (SERS) . A third potential technique, Microelectrode-Based Sensing , is also discussed as a future prospect.

This compound Signaling Pathway

The catabolism of ABA to DPA is a key regulatory step in controlling the levels of active ABA in plant tissues. This pathway is integral to the plant's ability to respond to and recover from stress.

DPA_Signaling_Pathway ABA Abscisic Acid (ABA) CYP707A CYP707A (ABA 8'-hydroxylase) ABA->CYP707A Signal_Transduction ABA Signal Transduction (e.g., stomatal closure, stress-responsive gene expression) ABA->Signal_Transduction Active Signaling 8_OH_ABA 8'-hydroxy ABA (unstable) PA Phaseic Acid (PA) 8_OH_ABA->PA spontaneous rearrangement PAR PA Reductase (PAR) PA->PAR DPA This compound (DPA) DPA->Signal_Transduction Inactive CYP707A->8_OH_ABA PAR->DPA

Figure 1: Simplified ABA catabolic pathway leading to DPA.

Method 1: Genetically Encoded FRET Biosensors (Hypothetical Adaptation)

Principle: FRET-based biosensors are powerful tools for monitoring the dynamics of small molecules in living cells with high spatiotemporal resolution.[1][2] These sensors typically consist of a ligand-binding protein domain flanked by two fluorescent proteins, a donor and an acceptor. Ligand binding induces a conformational change in the sensor, altering the distance or orientation between the fluorophores and thus changing the FRET efficiency. This change in FRET can be measured as a ratiometric change in fluorescence intensity, providing a readout of the ligand concentration.

Rationale for DPA Monitoring: This section outlines a hypothetical protocol, as the development of a DPA FRET biosensor is contingent on the identification or engineering of a specific DPA-binding protein. Studies have indicated that the known ABA receptors of the PYR/PYL/RCAR family exhibit negligible binding to ABA catabolites like phaseic acid, and likely DPA, making them unsuitable for this purpose.[3] Therefore, the following protocol is a general framework for the development and application of such a biosensor, should a suitable DPA-binding protein be discovered.

Experimental Protocols

Part A: Hypothetical Design and Construction of a DPA FRET Biosensor

  • Identification of a DPA-Binding Protein: This is the most critical and currently limiting step. Potential strategies include:

    • Screening protein libraries for DPA binding.

    • Engineering an existing ABA receptor or other START domain proteins to specifically recognize DPA.

    • Searching for DPA-metabolizing enzymes that could be rendered catalytically inactive while retaining substrate binding.

  • Selection of FRET Pair: Choose a donor and acceptor fluorescent protein pair with good spectral overlap and high quantum yield. A common choice is a cyan fluorescent protein (e.g., mTurquoise2) as the donor and a yellow fluorescent protein (e.g., cpVenus) as the acceptor.

  • Cloning Strategy:

    • Use molecular cloning techniques to create a fusion protein construct. The general arrangement is: Donor FP - Linker - DPA-Binding Protein - Linker - Acceptor FP.

    • The linkers should be flexible (e.g., glycine-serine repeats) to allow for the conformational change upon DPA binding.

    • Optimize the insertion sites of the DPA-binding protein and the linker lengths to maximize the change in FRET upon ligand binding.

    • Incorporate a nuclear localization signal (NLS) if targeting the nucleus is desired.

  • In Vitro Characterization:

    • Express and purify the candidate biosensor protein from E. coli.

    • Perform spectrofluorometric titrations with varying concentrations of DPA to determine the dissociation constant (Kd), dynamic range, and specificity against other phytohormones like ABA and phaseic acid.

FRET_Workflow cluster_0 Biosensor Design & Construction cluster_1 In Vivo Application Identify_Protein Identify/Engineer DPA-Binding Protein Select_FPs Select FRET Pair (e.g., mTurquoise2/cpVenus) Identify_Protein->Select_FPs Clone_Construct Clone Fusion Construct Select_FPs->Clone_Construct In_Vitro_Test In Vitro Characterization (Kd, Specificity) Clone_Construct->In_Vitro_Test Transform_Plant Agrobacterium-mediated Plant Transformation In_Vitro_Test->Transform_Plant Select_Lines Select Transgenic Lines with Stable Expression Transform_Plant->Select_Lines Confocal_Imaging Confocal Microscopy of Live Plants Select_Lines->Confocal_Imaging Analyze_Data Image and FRET Ratio Analysis Confocal_Imaging->Analyze_Data

Figure 2: Workflow for developing and using a DPA FRET biosensor.

Part B: Plant Transformation and Expression

  • Vector Construction: Subclone the optimized DPA biosensor coding sequence into a plant expression vector (e.g., pART27) under the control of a suitable promoter (e.g., the constitutive CaMV 35S promoter or a tissue-specific promoter).

  • Agrobacterium Transformation: Introduce the vector into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

  • Plant Transformation: Transform Arabidopsis thaliana plants using the floral dip method.

  • Selection of Transgenic Plants: Select T1 generation seeds on a medium containing the appropriate antibiotic (e.g., kanamycin).

  • Screening for Expression: In the T2 generation, screen for single-insertion, homozygous lines with stable and uniform expression of the biosensor using fluorescence microscopy.

Part C: In Vivo Imaging and Data Analysis

  • Sample Preparation: Grow transgenic seedlings on agar (B569324) plates or in a hydroponic system. For imaging, mount a seedling in a chamber with liquid growth medium.

  • Confocal Microscopy:

    • Use a laser scanning confocal microscope equipped with appropriate lasers and detectors for the chosen FRET pair.

    • For a mTurquoise2/cpVenus pair, excite the donor (mTurquoise2) at ~440 nm.

    • Simultaneously collect emission in two channels: the donor channel (e.g., 460-500 nm) and the acceptor/FRET channel (e.g., 520-560 nm).

  • Image Analysis:

    • Use image analysis software (e.g., Fiji/ImageJ) to process the acquired images.

    • Perform background subtraction for both channels.

    • Define regions of interest (ROIs) for individual cells or subcellular compartments.

    • Calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity for each ROI.

    • Changes in the FRET ratio over time or in response to stimuli reflect changes in the intracellular DPA concentration.

Data Presentation

The following table summarizes the anticipated performance characteristics of a hypothetical DPA FRET biosensor, based on data from existing ABA biosensors.

ParameterAnticipated ValueMethod of Determination
Dissociation Constant (Kd) 1-10 µMIn vitro spectrofluorometric titration
Dynamic Range 5-10 fold change in FRET ratioIn vitro titration and in vivo imaging
Specificity >10-fold selectivity for DPA over ABA, PA, and other phytohormonesIn vitro competition assays
Temporal Resolution Seconds to minutesTime-lapse confocal microscopy
Spatial Resolution SubcellularHigh-resolution confocal microscopy

Method 2: Surface-Enhanced Raman Spectroscopy (SERS)

Principle: SERS is a highly sensitive vibrational spectroscopy technique that can provide a unique chemical fingerprint of a molecule.[4] When molecules are adsorbed onto or in close proximity to nanostructured metal surfaces (typically gold or silver), their Raman scattering signal can be enhanced by many orders of magnitude. This allows for the detection of molecules at very low concentrations. For specificity, SERS is often combined with molecular recognition elements, such as aptamers.

Rationale for DPA Monitoring: SERS-based aptasensors have been successfully developed for the ultrasensitive detection of ABA in plant extracts.[5][6] A similar approach could be employed for DPA. This would involve the development of a DPA-specific aptamer that, when conjugated to SERS-active nanoparticles, can selectively capture DPA molecules and bring them into the enhancing electromagnetic field of the nanoparticles.

Experimental Protocols

Part A: Synthesis of Gold Nanoparticles (AuNPs)

  • Preparation: In a clean flask, bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Reduction: Rapidly add 2 mL of 1% (w/v) sodium citrate (B86180) to the boiling solution.

  • Reaction: The solution color will change from pale yellow to gray, then purple, and finally to a deep red, indicating the formation of AuNPs. Continue boiling and stirring for 15 minutes.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • Characterization: Characterize the size and concentration of the synthesized AuNPs using UV-Vis spectroscopy (peak absorbance at ~520 nm) and transmission electron microscopy (TEM).

Part B: Development of a DPA-Specific Aptamer (Conceptual Overview)

  • SELEX Process: The "Systematic Evolution of Ligands by Exponential Enrichment" (SELEX) process would be required to isolate a single-stranded DNA or RNA aptamer that binds to DPA with high affinity and specificity.

  • Library Screening: A large random library of oligonucleotides is incubated with DPA.

  • Partitioning: Oligonucleotides that bind to DPA are separated from non-binders.

  • Amplification: The bound oligonucleotides are eluted and amplified by PCR.

  • Iteration: This selection and amplification process is repeated for multiple rounds to enrich for the highest affinity aptamers.

  • Sequencing and Characterization: The final aptamer pool is sequenced, and individual candidates are synthesized and characterized for their binding affinity (Kd) and specificity to DPA.

Part C: Functionalization of AuNPs with a DPA Aptamer

  • Thiolation of Aptamer: The DPA-specific aptamer is synthesized with a thiol group at one end (e.g., a 5'-thiol modification).

  • Activation: Reduce the thiol group by incubating the aptamer with a reducing agent like dithiothreitol (B142953) (DTT), followed by purification to remove the DTT.

  • Conjugation: Add the activated thiol-aptamer to the AuNP solution. The thiol group will form a stable bond with the gold surface.

  • Incubation: Allow the reaction to proceed for several hours at room temperature with gentle mixing.

  • Washing: Centrifuge the solution to pellet the functionalized AuNPs and remove any unbound aptamers. Resuspend the pellet in a suitable buffer.

SERS_Workflow cluster_0 Nanosensor Preparation cluster_1 In Vivo Measurement Synthesize_NPs Synthesize Gold Nanoparticles (AuNPs) Functionalize_NPs Functionalize AuNPs with DPA Aptamer Synthesize_NPs->Functionalize_NPs Develop_Aptamer Develop DPA-Specific Aptamer (SELEX) Develop_Aptamer->Functionalize_NPs Introduce_Nanosensor Introduce Nanosensor into Plant Tissue Functionalize_NPs->Introduce_Nanosensor Incubate Incubate to Allow DPA Binding Introduce_Nanosensor->Incubate Acquire_Spectra Acquire SERS Spectra with Raman Microscope Incubate->Acquire_Spectra Analyze_Spectra Analyze Spectra for DPA Signature Peaks Acquire_Spectra->Analyze_Spectra

Figure 3: Workflow for SERS-based DPA detection.

Part D: In Vivo Measurement

  • Nanosensor Infiltration: Introduce the aptamer-functionalized AuNPs into the intercellular space of a plant leaf by gentle pressure infiltration with a needleless syringe.

  • Incubation: Allow the plant to incubate for a period to allow the nanosensors to distribute and for DPA to bind to the aptamers.

  • Raman Microscopy:

    • Place the leaf on a microscope slide.

    • Use a confocal Raman microscope with a laser excitation wavelength that minimizes plant autofluorescence (e.g., 785 nm).

    • Focus the laser on the intercellular space where the nanosensors are located.

    • Acquire the SERS spectrum. The accumulation of DPA on the AuNPs will result in the appearance of characteristic Raman peaks for DPA.

Part E: Data Analysis

  • Spectral Processing: Process the raw spectra to remove background fluorescence and cosmic rays.

  • Peak Identification: Identify the characteristic Raman peaks for DPA. This requires a reference Raman spectrum of pure DPA.

  • Quantification: The intensity of a characteristic DPA peak can be correlated with its concentration. A calibration curve should be generated by measuring the SERS spectra of the nanosensors with known concentrations of DPA in vitro.

Data Presentation

The following table presents typical performance data for SERS-based ABA aptasensors, which can serve as a benchmark for the development of a DPA sensor.

ParameterReported Value (for ABA)Reference
Limit of Detection (LOD) 0.67 fM - 0.1 µM[5]
Linear Range 1 fM - 10 nM
Specificity High, conferred by the aptamer[6]
Measurement Time Minutes per sample[5]

Method 3: Microelectrode-Based Sensing (Future Prospect)

Principle: Microelectrode-based sensors can provide real-time, localized measurements of specific ions or molecules. An ion-selective electrode (ISE) or a chemically modified electrode could be designed to be sensitive to DPA. This would involve developing a recognition element (e.g., a selective membrane or a surface-immobilized enzyme) that interacts with DPA and transduces this interaction into an electrical signal (e.g., a change in potential or current).

Rationale for DPA Monitoring: This method offers the potential for highly localized and continuous monitoring of DPA fluxes in specific tissues or even near single cells. However, it is currently in the conceptual stage for DPA, as it requires fundamental research into the electrochemical properties of DPA and the development of a selective recognition material.

Future Research Directions:

  • Electrochemical Characterization of DPA: Perform cyclic voltammetry on DPA to determine its oxidation and reduction potentials. This is a prerequisite for developing an amperometric or voltammetric sensor.

  • Development of a DPA-Selective Membrane: For a potentiometric sensor (ISE), a membrane containing an ionophore that selectively binds DPA would need to be developed.

  • Electrode Surface Modification: For voltammetric sensors, the electrode surface could be modified with materials that catalyze the electrochemical reaction of DPA or with enzymes that specifically interact with DPA.

  • Miniaturization and In Vivo Testing: Once a functional sensor is developed, it would need to be miniaturized for insertion into plant tissues with minimal damage and tested for its performance in vivo.

Microelectrode_Concept cluster_plant Plant Tissue cluster_sensor Microelectrode Sensor Cell1 Cell Cell2 Cell Cell3 Cell DPA Microelectrode DPA-Selective Microelectrode DPA->Microelectrode diffusion & binding Potentiostat Potentiostat Microelectrode->Potentiostat Readout Real-time Concentration Readout Potentiostat->Readout

Figure 4: Conceptual diagram of in vivo DPA monitoring with a microelectrode.

Summary and Future Perspectives

The non-destructive in vivo monitoring of this compound holds great promise for advancing our understanding of plant stress signaling. While direct methods are still in their infancy, technologies developed for the parent hormone ABA provide clear and actionable roadmaps. The adaptation of FRET-based biosensors is a powerful but challenging approach, primarily limited by the need for a specific DPA-binding protein. Surface-Enhanced Raman Spectroscopy (SERS) , particularly when coupled with aptamers, presents a more immediately accessible, albeit still developmental, path forward. Microelectrode-based sensors remain a future goal that could offer unparalleled real-time, localized data.

The protocols and concepts outlined in these application notes are intended to provide a comprehensive guide for researchers aiming to pioneer the in vivo measurement of DPA. Success in this endeavor will significantly depend on foundational research into DPA-specific molecular recognition elements, which will unlock the full potential of these advanced monitoring techniques.

References

Application Notes and Protocols for Dihydrophaseic Acid Analysis from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrophaseic acid (DPA) is a key catabolite of the plant hormone abscisic acid (ABA), playing a crucial role in regulating plant growth, development, and stress responses.[1][2] Accurate quantification of DPA in complex biological matrices such as plant tissues, soil, and biological fluids is essential for understanding plant physiology and for various applications in agriculture and drug development. However, the low endogenous concentrations of DPA and the presence of interfering substances in these matrices make its analysis challenging.[3]

These application notes provide detailed protocols for the sample preparation of DPA from various complex matrices using Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Immunoaffinity Chromatography (IAC), facilitating reliable and sensitive analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation Techniques

The choice of sample preparation technique is critical for the successful analysis of DPA. The ideal method should provide high recovery of the analyte, effective removal of matrix interferences, and be reproducible.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the purification and concentration of analytes from complex samples. It offers high recovery and cleaner extracts compared to LLE.[4] For acidic compounds like DPA, reversed-phase or mixed-mode cation exchange SPE cartridges are commonly employed.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquid phases. It is a cost-effective technique, but may result in lower recovery and less clean extracts compared to SPE.[4]

Immunoaffinity Chromatography (IAC)

IAC is a highly selective purification technique that utilizes the specific binding between an antibody and its target antigen.[5] An IAC column with antibodies raised against ABA or its metabolites can be used for the highly specific extraction of DPA, resulting in exceptionally clean samples.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of DPA and related abscisic acid metabolites using different sample preparation techniques. Please note that direct comparative data for DPA across all techniques and matrices is limited; therefore, some values are extrapolated from studies on ABA and its other metabolites.

Sample Preparation TechniqueMatrixAnalyteRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
Solid-Phase Extraction (SPE) Plant Tissue (Brassica napus)DPA65-90%Not ReportedNot Reported[7]
Plant Tissue (General)ABA Metabolites>80%~1-10 pg on column~5-50 pg on column[3][8]
Human PlasmaFenofibric Acid (acidic drug)73.8–75.4%Not Reported0.150 µg/mL[9]
SoilBenzoxazolinones (acidic compounds)53-123%2.4-21 ng/gNot Reported[10]
Liquid-Liquid Extraction (LLE) Urine (for organic acids)Organic Acids~77.4%Not ReportedNot Reported[4]
Soil (for pesticides)Pesticides70.6-120%Not ReportedNot Reported[11]
GroundwaterPAHs/O-PACsNot Reported1-60 ng/L (PAHs)10-1200 ng/L (O-PACs)[12]
Immunoaffinity Chromatography (IAC) PeanutAra h 2 (protein)93-100%Not ReportedNot Reported[6]
GeneralHydrophobic haptensHighNot ReportedNot Reported[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plant Tissues

This protocol is adapted from methods for the extraction of ABA and its metabolites from plant tissues.[3][7]

Materials:

  • Plant tissue (e.g., leaves, roots, seeds)

  • Liquid nitrogen

  • Extraction solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v)[7]

  • Internal standard (e.g., deuterated DPA)

  • SPE cartridges (e.g., Oasis HLB)[7]

  • Methanol (B129727)

  • Formic acid

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade water and solvents

Procedure:

  • Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction:

    • Weigh approximately 50-100 mg of the frozen powder into a microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent and the internal standard.

    • Vortex vigorously for 1 minute and then shake for 10 minutes at 4°C.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • SPE Cleanup:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the DPA and other metabolites with 1 mL of methanol containing 1% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Workflow Diagram:

SPE_Workflow cluster_spe SPE Cartridge start Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction (Acetone:Water:Acetic Acid + IS) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant conditioning 1. Condition (Methanol, Water) supernatant->conditioning spe Solid-Phase Extraction loading 2. Load Sample conditioning->loading washing 3. Wash (5% Methanol) loading->washing elution 4. Elute (Methanol + 1% Formic Acid) washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS Analysis reconstitution->analysis

Solid-Phase Extraction (SPE) Workflow for Plant Tissues.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Soil

This protocol is a general procedure for extracting acidic organic compounds from soil.[11]

Materials:

  • Soil sample

  • Extraction solvent: Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Acidifying agent (e.g., hydrochloric acid)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve to remove large debris.

    • Weigh approximately 10 g of the prepared soil into a centrifuge tube.

  • Extraction:

    • Add 20 mL of ethyl acetate to the soil sample.

    • Acidify the mixture to pH 2-3 with hydrochloric acid to protonate the DPA.

    • Vortex or shake vigorously for 30 minutes.

    • Centrifuge at 4,000 x g for 15 minutes.

    • Carefully collect the organic supernatant.

    • Repeat the extraction process twice more with fresh ethyl acetate.

  • Washing and Drying:

    • Combine the organic extracts and wash with 10 mL of saturated sodium chloride solution to remove water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration:

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.

Workflow Diagram:

LLE_Workflow start Soil Sample extraction Liquid-Liquid Extraction (Ethyl Acetate, Acidification) start->extraction centrifugation Centrifugation extraction->centrifugation collect_organic Collect Organic Phase centrifugation->collect_organic repeat_extraction Repeat Extraction (2x) collect_organic->repeat_extraction combine_extracts Combine Organic Extracts repeat_extraction->combine_extracts wash Wash with Saturated NaCl combine_extracts->wash dry Dry over Anhydrous Na2SO4 wash->dry concentrate Concentration (Evaporation) dry->concentrate reconstitute Reconstitution concentrate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow for Soil Samples.
Protocol 3: Immunoaffinity Chromatography (IAC) of this compound from Biological Fluids

This protocol is a general procedure for IAC of small molecules and can be adapted for DPA using an appropriate antibody.[6][13]

Materials:

  • Biological fluid (e.g., plasma, urine)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity column with anti-ABA or anti-DPA antibodies

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS grade water and solvents

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the biological fluid to remove any particulate matter.

    • Dilute the sample with PBS to reduce matrix effects.

  • Immunoaffinity Purification:

    • Equilibration: Equilibrate the immunoaffinity column with 5-10 column volumes of PBS.

    • Loading: Load the pre-treated sample onto the column at a slow flow rate to allow for efficient binding.

    • Washing: Wash the column with 10-20 column volumes of wash buffer to remove unbound components.

    • Elution: Elute the bound DPA with 3-5 column volumes of elution buffer.

  • Neutralization and Analysis:

    • Immediately neutralize the eluate with the neutralization buffer.

    • The sample is now ready for direct injection into the LC-MS or can be further concentrated if necessary.

Workflow Diagram:

IAC_Workflow cluster_iac IAC Column start Biological Fluid Sample pretreatment Sample Pre-treatment (Centrifugation, Dilution) start->pretreatment equilibration 1. Equilibrate Column (PBS) pretreatment->equilibration iac Immunoaffinity Chromatography loading 2. Load Sample equilibration->loading washing 3. Wash (Wash Buffer) loading->washing elution 4. Elute (Elution Buffer) washing->elution neutralization Neutralization elution->neutralization analysis LC-MS Analysis neutralization->analysis

Immunoaffinity Chromatography (IAC) Workflow for Biological Fluids.

Conclusion

The selection of the appropriate sample preparation technique is paramount for the accurate and reliable quantification of this compound in complex matrices. Solid-Phase Extraction offers a balance of high recovery and sample cleanliness. Liquid-Liquid Extraction provides a cost-effective, albeit potentially less efficient, alternative. For applications requiring the highest selectivity and purity, Immunoaffinity Chromatography is the method of choice. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers and scientists in the field of plant biology and drug development.

References

Application Notes and Protocols for the Derivatization of Dihydrophaseic Acid for Enhanced Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrophaseic acid (DPA) is a key catabolite of the plant hormone abscisic acid (ABA). The quantification of DPA is crucial for understanding plant physiology, stress responses, and for agricultural biotechnology. Due to its chemical properties, direct analysis of DPA can be challenging. Derivatization is a chemical modification process that converts an analyte into a product of similar structure, but with properties that are more suitable for a particular analytical technique. This document provides detailed application notes and protocols for the derivatization of this compound to enhance its detection by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. This compound in its native form is not sufficiently volatile for GC analysis. Derivatization is therefore essential to increase its volatility and thermal stability. The primary methods for derivatizing DPA for GC-MS analysis are silylation and methylation.

Silylation

Silylation involves the replacement of active hydrogens in the carboxyl and hydroxyl groups of DPA with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the molecule.[1]

Materials:

  • Dried DPA sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Ensure the DPA extract is completely dry. Lyophilization (freeze-drying) is recommended to remove all traces of water, which can interfere with the silylation reaction.[2]

  • Reagent Preparation: Prepare a fresh solution of BSTFA + 1% TMCS in pyridine. A common ratio is 1:1 (v/v).

  • Derivatization Reaction:

    • To the dried DPA sample (typically 1-10 µg) in a reaction vial, add 50 µL of the BSTFA/pyridine solution.

    • Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution and mixing.

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[3]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • A typical injection volume is 1-2 µL.

    • The resulting derivative is the tris-TMS-DPA.

Workflow for Silylation of this compound

Silylation Workflow for DPA Analysis cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start Dried DPA Sample mix Add Silylation Reagent to DPA start->mix reagent Prepare BSTFA + 1% TMCS in Pyridine reagent->mix vortex Vortex for 30s mix->vortex heat Heat at 60-70°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound for GC-MS analysis.

Methylation

Methylation converts the carboxylic acid group of DPA into a methyl ester, and can also methylate the hydroxyl groups. This derivatization increases volatility and reduces peak tailing during GC analysis. Diazomethane is a highly effective methylating agent but is also highly toxic and explosive. Safer alternatives like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) or acidic methanol (B129727) are commonly used.

Materials:

  • Dried DPA sample

  • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes

  • Methanol

  • Toluene

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the DPA extract is completely dry.

  • Derivatization Reaction:

    • Dissolve the dried DPA sample in 100 µL of toluene:methanol (9:1, v/v).

    • Add 50 µL of 2.0 M TMS-diazomethane in hexanes dropwise while vortexing. A yellow color should persist, indicating an excess of the reagent.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Quench any remaining TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

Workflow for Methylation of this compound

Methylation Workflow for DPA Analysis cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start Dried DPA Sample dissolve Dissolve in Toluene:Methanol start->dissolve add_reagent Add TMS-Diazomethane dissolve->add_reagent react React for 30 min at RT add_reagent->react quench Quench with Acetic Acid react->quench evaporate Evaporate Solvent quench->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Workflow for the methylation of this compound for GC-MS analysis.

Quantitative Data Summary for GC-MS Derivatization
ParameterSilylation (TMS)MethylationReference
Reagent BSTFA + 1% TMCSTMS-Diazomethane[3]
Reaction Time 30-60 min30 min[3]
Reaction Temp. 60-70°CRoom Temperature[3]
Volatility HighHigh[1]
Stability ModerateHigh
LOD/LOQ pg range (analyte dependent)pg range (analyte dependent)

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily employed to introduce a chromophore or fluorophore into the DPA molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors.[4] This is particularly useful for samples with low concentrations of DPA.

Fluorescent Labeling

Fluorescent derivatization offers high sensitivity and selectivity.[5] Reagents targeting the carboxylic acid group are commonly used. 9-Anthryldiazomethane (ADAM) is a fluorescent reagent that reacts with carboxylic acids to form highly fluorescent esters.

Materials:

  • Dried DPA sample

  • 9-Anthryldiazomethane (ADAM) solution in a suitable solvent (e.g., ethyl acetate)

  • Methanol

  • Reaction vials

  • Heating block

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Ensure the DPA extract is completely dry.

  • Derivatization Reaction:

    • Dissolve the dried DPA sample in 100 µL of methanol.

    • Add 100 µL of ADAM solution. The amount of ADAM should be in molar excess to ensure complete derivatization.

    • Cap the vial and heat at 40°C for 1 hour.

    • After the reaction, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the sample in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the ADAM derivative (typically around 365 nm for excitation and 412 nm for emission).

Workflow for Fluorescent Labeling of this compound

Fluorescent Labeling Workflow for DPA Analysis cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start Dried DPA Sample dissolve Dissolve in Methanol start->dissolve add_reagent Add ADAM Solution dissolve->add_reagent react Heat at 40°C for 1h add_reagent->react evaporate Evaporate Solvent react->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-FLD reconstitute->inject

Caption: Workflow for the fluorescent labeling of this compound for HPLC analysis.

Quantitative Data Summary for HPLC Derivatization
ParameterFluorescent Labeling (ADAM)Reference
Reagent 9-Anthryldiazomethane (ADAM)
Reaction Time 1 hour
Reaction Temp. 40°C
Detection Fluorescence[5]
Sensitivity High (fmol range)
LOD/LOQ fmol to pmol range (analyte dependent)

Note: Specific LOD and LOQ values for ADAM-derivatized DPA need to be determined experimentally.

Method Validation Considerations

For quantitative analysis, it is crucial to validate the chosen derivatization and analytical method. Key validation parameters include:

  • Linearity and Range: The range of concentrations over which the method is linear.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Conclusion

Derivatization of this compound is a critical step for enhancing its detection in various analytical platforms. Silylation and methylation are effective for GC-MS analysis by increasing volatility, while fluorescent labeling is ideal for achieving high sensitivity in HPLC analysis. The choice of derivatization method will depend on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure reliable and accurate quantification of DPA in research, scientific, and drug development applications.

References

Troubleshooting & Optimization

Overcoming low detection of dihydrophaseic acid in plant extracts.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydrophaseic acid (DPA) in plant extracts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of low DPA detection in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPA) and why is it difficult to detect?

A1: this compound is a key catabolite of the phytohormone abscisic acid (ABA). It plays a crucial role in regulating ABA levels within the plant, thereby influencing various physiological processes, including stress responses and seed development. The primary challenge in detecting DPA is its typically low endogenous concentration in plant tissues, often requiring highly sensitive analytical techniques for accurate quantification.

Q2: What is the most recommended analytical method for DPA quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended method for the quantification of DPA and other phytohormones. This technique offers the high sensitivity and selectivity required to detect and quantify low-abundance molecules like DPA in complex plant matrices.

Q3: What are the critical steps in the sample preparation for DPA analysis?

A3: The critical steps include rapid harvesting and flash-freezing of plant tissue to halt metabolic activity, efficient homogenization, and extraction with a suitable solvent (commonly methanol (B129727) or an acetone/water/acetic acid mixture). A crucial subsequent step is the purification and concentration of the extract, often achieved through solid-phase extraction (SPE), to remove interfering compounds.

Q4: My DPA signal is very low or undetectable. What are the most likely causes?

A4: Low or undetectable DPA signals can stem from several factors:

  • Inefficient Extraction: The extraction solvent or procedure may not be optimal for DPA, a polar and acidic compound.

  • Sample Degradation: DPA can be unstable, and improper sample handling or storage can lead to its degradation.

  • Matrix Effects: Co-eluting compounds from the plant extract can suppress the ionization of DPA in the mass spectrometer, leading to a reduced signal.

  • Suboptimal LC-MS/MS Parameters: The chromatographic separation and mass spectrometric detection parameters may not be optimized for DPA.

  • Low Endogenous Levels: In some tissues or under certain conditions, the concentration of DPA may be below the detection limit of the instrument.

Troubleshooting Guides

Issue 1: Low or No DPA Signal in LC-MS/MS Analysis

This is a common issue stemming from various stages of the analytical workflow. Follow these steps to diagnose and resolve the problem.

Troubleshooting Steps:

  • Verify Instrument Performance:

    • Ensure the LC-MS/MS system is performing optimally by analyzing a pure DPA standard. This will confirm that the instrument is capable of detecting the analyte under the current settings.

    • Check for any leaks in the LC system and ensure proper spray in the ESI source.

  • Optimize Sample Preparation:

    • Extraction Efficiency: If you suspect inefficient extraction, consider re-extracting the plant tissue pellet to check for remaining DPA. Ensure the pH of your extraction solvent is slightly acidic to keep DPA in its protonated form, which can improve extraction efficiency.

    • Solid-Phase Extraction (SPE) Recovery: Low recovery from SPE is a frequent cause of signal loss. Refer to the detailed SPE protocol below and the specific troubleshooting section for improving recovery of acidic compounds.

  • Address Matrix Effects:

    • Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components that cause ion suppression.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract (from a sample known to have no DPA) to compensate for matrix effects.

    • Chromatographic Separation: Modify the LC gradient to better separate DPA from co-eluting matrix components.

  • Enhance Ionization Efficiency:

    • Mobile Phase Modifiers: For negative ion mode ESI, the addition of a weak acid like acetic acid to the mobile phase can sometimes improve signal intensity for acidic compounds like DPA. However, formic acid is more commonly used and generally provides good results. Experiment with the concentration of the acidic modifier.

    • Ion Source Parameters: Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature for DPA.

Issue 2: Poor Reproducibility of DPA Quantification

Inconsistent results across replicate samples can invalidate your findings. Here’s how to improve reproducibility.

Troubleshooting Steps:

  • Standardize Sample Handling:

    • Ensure all samples are harvested, frozen, and stored under identical conditions to minimize variability in DPA degradation.

    • Use a precise and consistent method for tissue homogenization.

  • Internal Standard Usage:

    • The use of a stable isotope-labeled internal standard (e.g., d6-ABA, which is a precursor, or ideally a deuterated DPA standard if available) is crucial. The internal standard should be added at the very beginning of the extraction process to account for analyte loss at every step.

  • Automate Sample Preparation:

    • If possible, use automated systems for liquid handling and SPE to minimize human error and improve consistency.

  • LC System Carryover:

    • Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the needle wash method of your autosampler.

Data Presentation

The endogenous levels of this compound can vary significantly between plant species, tissue types, and environmental conditions. The following table summarizes reported DPA concentrations from various studies to provide a reference range.

Plant SpeciesTissueConditionDPA Concentration (ng/g FW)Reference
Brassica napusSilique Valves (24 DAA)Normal Growth~27,300 (pmol/g DW)[1]
Brassica napusSeeds (24 DAA)Normal Growth~65 (pmol/g DW)[1]
Arabidopsis thalianaSeedlingsSalt StressIncreased levels observedN/A
Tomato (Solanum lycopersicum)LeavesDrought StressLevels can fluctuateN/A
Rice (Oryza sativa)ShootsSalinity StressLevels can fluctuateN/A
Soybean (Glycine max)LeavesWater DeficitLevels can fluctuateN/A

Note: DAA = Days After Anthesis; DW = Dry Weight; FW = Fresh Weight. Conversion from pmol/g to ng/g depends on the molecular weight of DPA (~282.3 g/mol ). Data for some species under specific stress conditions are often reported as relative changes rather than absolute concentrations.

Experimental Protocols

Protocol 1: this compound Extraction from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant tissues.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes (2 mL)

  • Extraction Solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v), pre-chilled to -20°C

  • Internal Standard (IS): Deuterated ABA (d6-ABA) or deuterated DPA solution

  • Centrifuge capable of 14,000 x g at 4°C

Procedure:

  • Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Solvent to the tissue powder.

  • Add the internal standard to a final concentration of 10-50 ng/mL.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on a shaker at 4°C for 30 minutes in the dark.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • For maximum recovery, re-extract the pellet with an additional 0.5 mL of Extraction Solvent, vortex, centrifuge, and combine the supernatants.

  • The combined supernatant is now ready for purification by Solid-Phase Extraction (SPE).

Protocol 2: Solid-Phase Extraction (SPE) using Oasis HLB Cartridges

Materials:

  • Oasis HLB SPE Cartridges (e.g., 1 cc, 30 mg)

  • SPE manifold

  • Solvents: Methanol, Water, 1% Acetic Acid in Water, 80% Acetonitrile (B52724) with 1% Acetic Acid

Procedure:

  • Conditioning: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Take the supernatant from the extraction protocol, dilute it with water containing 1% acetic acid to a final organic solvent concentration of <10%, and load it onto the cartridge.

  • Washing: Pass 1 mL of 1% acetic acid in water through the cartridge to remove polar impurities.

  • Elution: Elute the DPA and other phytohormones with 1 mL of 80% acetonitrile containing 1% acetic acid.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial LC mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

Protocol 3: UPLC-MS/MS Analysis of this compound

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B (linear gradient)

    • 8-10 min: Hold at 90% B

    • 10-10.1 min: 90% to 10% B

    • 10.1-14 min: Hold at 10% B (re-equilibration)

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions for DPA:

    • Precursor Ion (Q1): 281.1 m/z

    • Product Ion (Q3) for Quantification: 171.1 m/z

    • Product Ion (Q3) for Confirmation: 237.2 m/z

  • Dwell Time: 50-100 ms

  • Collision Energy and Cone Voltage: These parameters are instrument-dependent and must be optimized for your specific system using a DPA standard.

Mandatory Visualizations

ABA_Catabolism_Pathway cluster_inactivation ABA Inactivation Pathway ABA Abscisic Acid (ABA) OH_ABA 8'-hydroxy ABA ABA->OH_ABA CYP707A PA Phaseic Acid (PA) OH_ABA->PA Spontaneous rearrangement DPA This compound (DPA) PA->DPA Phaseic Acid Reductase

ABA Catabolism Pathway leading to DPA formation.

DPA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Harvest 1. Plant Tissue Harvesting & Flash Freezing Homogenize 2. Homogenization Harvest->Homogenize Extract 3. Solvent Extraction (with Internal Standard) Homogenize->Extract Purify 4. Solid-Phase Extraction (SPE) Extract->Purify Concentrate 5. Drying & Reconstitution Purify->Concentrate LCMS 6. UPLC-MS/MS Analysis Concentrate->LCMS Data 7. Data Processing & Quantification LCMS->Data

Experimental workflow for DPA analysis.

References

Improving peak resolution of dihydrophaseic acid in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydrophaseic acid (DPA) using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to improving the peak resolution of this compound.

Q1: What are the common causes of poor peak resolution or peak tailing for this compound?

A1: Poor peak shape for this compound, an acidic compound, is often due to several factors:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the polar functional groups of DPA, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, DPA can be partially ionized, leading to broadened or tailing peaks. Operating near the analyte's pKa is a common cause of peak shape issues.[1]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column, resulting in peak fronting or tailing.[1]

  • Column Degradation: The formation of a void at the column inlet or deformation of the packed bed can create alternative flow paths for the analyte, causing peak distortion.[2][3]

  • Extra-Column Effects: Excessive tubing length or volume between the injector and the detector can cause band broadening, which deteriorates peak shape.[3]

Q2: My DPA peak is showing significant tailing. How can I fix this?

A2: Peak tailing is a common problem that can often be resolved by addressing the following:

  • Adjust Mobile Phase pH: Since this compound is an acidic compound, adding an acidic modifier to the mobile phase can suppress the ionization of both the analyte and residual silanol groups on the column, thereby minimizing secondary interactions.[2][4] Common additives include trifluoroacetic acid (TFA) or formic acid at concentrations of 0.05-0.1%.[5][6]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces the potential for tailing.[1]

  • Optimize Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a stable pH. A concentration in the range of 10-25 mM is typically adequate.[7]

  • Reduce Sample Concentration: Try diluting your sample to check for column overload. If peak shape improves, adjust the injection volume or sample concentration accordingly.[1]

Q3: How can I improve the separation between the this compound peak and an adjacent impurity?

A3: To improve the resolution between two closely eluting peaks, you can modify the three key factors of chromatographic separation: efficiency (N), selectivity (α), and retention factor (k').[8][9]

  • Change Mobile Phase Selectivity (α): This is often the most effective approach.

    • Switch the Organic Modifier: If you are using acetonitrile (B52724), try substituting it with methanol (B129727), or vice-versa. These solvents have different properties and can alter the elution order or spacing of peaks.[6][8]

    • Adjust Mobile Phase pH: A small change in pH can alter the ionization state of DPA or the impurity, potentially leading to a significant change in retention and improved separation.[5]

  • Increase Retention Factor (k'):

    • Decrease Organic Solvent Percentage: In reverse-phase HPLC, reducing the concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of your compounds, which can lead to better separation.[5][9]

  • Increase Column Efficiency (N):

    • Use a Longer Column: A longer column provides more theoretical plates, resulting in sharper peaks.[8][9]

    • Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) are more efficient and provide better resolution.[8][9]

    • Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution, although it will increase the analysis time.[8][10]

Q4: What is a good starting point for developing an RP-HPLC method for this compound?

A4: A robust starting method for DPA can be established using the following parameters, which can then be optimized:

  • Column: A C18 column is a versatile and common choice for polar compounds like DPA.[9] Dimensions such as 150 mm x 4.6 mm with 5 µm particles are standard.

  • Mobile Phase: A gradient elution using water and acetonitrile (both with an acidic modifier) is recommended for samples with multiple components.[11] A good starting point is a gradient from 5% to 55% acetonitrile over 45 minutes.[11]

  • Acidic Modifier: Add 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components to ensure a low pH and good peak shape.[5][6]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[11]

  • Detection: DPA can be detected using a UV detector, with a common wavelength being around 265 nm.[11]

  • Column Temperature: Start with ambient temperature or a slightly elevated temperature, such as 30°C, to ensure reproducibility.[10]

Data Presentation

The following tables summarize key parameters for optimizing DPA peak resolution.

Table 1: Mobile Phase Optimization Strategies

ParameterRecommended ChangeExpected Outcome on DPA PeakRationale
Organic Solvent % Decrease by 5-10%Increased retention time, potential for improved resolution.Increases interaction with the C18 stationary phase.[5][9]
Mobile Phase pH Add 0.1% Formic Acid or TFA (pH ~2.5-3.0)Sharper, more symmetrical peak.Suppresses ionization of DPA and silanol groups, reducing secondary interactions.[2]
Buffer Concentration Use 10-25 mM phosphate (B84403) or acetate (B1210297) bufferStable retention time, improved peak shape.Maintains a constant pH throughout the analysis.[1][7]
Organic Modifier Type Switch from Acetonitrile to Methanol (or vice-versa)Change in selectivity, may resolve co-eluting peaks.Different solvent properties alter interactions between analytes and the stationary phase.[6][8]

Table 2: Column and Instrument Parameter Adjustments

ParameterRecommended ChangeExpected Outcome on DPA PeakRationale
Column Chemistry Use an end-capped, high-purity silica C18 columnReduced peak tailing.Minimizes the number of available silanol groups for secondary interactions.[1]
Column Dimensions Increase column length (e.g., 150 mm to 250 mm)Increased resolution, sharper peaks.Increases column efficiency (higher plate count).[9]
Particle Size Decrease particle size (e.g., 5 µm to 3 µm or <2 µm)Significantly increased resolution and efficiency.Smaller particles provide more theoretical plates per unit length.[8][9]
Flow Rate Decrease flow rate (e.g., 1.0 mL/min to 0.8 mL/min)Improved resolution.Allows more time for equilibrium between mobile and stationary phases.[10]
Column Temperature Increase temperature (e.g., 30°C to 40°C)Sharper peaks, reduced run time.Lowers mobile phase viscosity, improving mass transfer.[12]

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on the sample matrix and specific analytical goals.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-50 min: 5% to 55% B

      • 50-55 min: 55% to 95% B (column wash)

      • 55-60 min: 95% B (hold)

      • 60-61 min: 95% to 5% B (return to initial)

      • 61-70 min: 5% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the DPA standard or sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

    • Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[3]

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[10]

Visualizations

The following diagrams illustrate key workflows and relationships in HPLC method development for DPA.

TroubleshootingWorkflow start Poor Peak Resolution or Tailing Observed check_ph Is Mobile Phase pH Acidic? (e.g., 0.1% Formic Acid) start->check_ph add_acid Action: Add 0.1% Formic Acid or TFA to Mobile Phase check_ph->add_acid No check_column Is an End-Capped C18 Column in Use? check_ph->check_column Yes add_acid->check_column use_endcapped Action: Switch to a High-Purity, End-Capped Column check_column->use_endcapped No check_overload Is Peak Shape Concentration Dependent? check_column->check_overload Yes use_endcapped->check_overload dilute_sample Action: Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes optimize_selectivity Action: Optimize Selectivity (Change Organic Solvent or Gradient) check_overload->optimize_selectivity No dilute_sample->optimize_selectivity end_good Resolution Improved optimize_selectivity->end_good

Caption: Troubleshooting workflow for poor DPA peak shape.

HPLCRelationships cluster_params Adjustable HPLC Parameters cluster_factors Primary Chromatographic Factors mp Mobile Phase (% Organic, pH, Modifier) k Retention (k') mp->k alpha Selectivity (α) mp->alpha col Column (Chemistry, Length, Particle Size) col->alpha n Efficiency (N) col->n inst Instrument (Flow Rate, Temperature) inst->k inst->n resolution Improved Peak Resolution k->resolution alpha->resolution n->resolution

Caption: Relationship between HPLC parameters and peak resolution.

References

Troubleshooting matrix effects in LC-MS analysis of dihydrophaseic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of dihydrophaseic acid (DPA).

Troubleshooting Guide: Matrix Effects in this compound Analysis

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in the LC-MS analysis of this compound, leading to inaccurate quantification and poor reproducibility. This guide provides a systematic approach to identify, mitigate, and manage these effects.

Q1: My this compound peak is showing poor shape, low intensity, or high variability in my plant or biological samples compared to the standard in a clean solvent. What could be the cause?

A1: These are classic symptoms of matrix effects, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of this compound.[1][2] Ion suppression is the most common manifestation, leading to a decreased analyte signal.[3][4] A study on the analysis of abscisic acid and its metabolites, including DPA, in Bauhinia variegata leaves, revealed "pronounced matrix effects" for DPA, underscoring the necessity of addressing this issue for reliable quantification.[5]

Q2: How can I confirm that matrix effects are impacting my this compound analysis?

A2: A post-extraction spike experiment is a straightforward method to quantitatively assess matrix effects.[6]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A: this compound standard in a clean solvent (e.g., mobile phase).

    • Set B: Blank matrix extract (a sample processed through your entire sample preparation procedure without the analyte).

    • Set C: Blank matrix extract spiked with this compound at the same concentration as Set A.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the matrix effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

A significant deviation from 100% confirms the presence of matrix effects. For instance, a study on various phytohormones in Lotus japonicus reported ion suppression ranging from 10.2% to 87.3% in different plant tissues, highlighting the variability and severity of matrix effects.[7][8]

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The three main strategies are:

  • Optimization of Sample Preparation: To remove interfering matrix components before LC-MS analysis.

  • Chromatographic Separation: To resolve this compound from co-eluting interferences.

  • Use of an Appropriate Internal Standard: To compensate for signal variations.

The following sections provide detailed guidance on each of these strategies.

Frequently Asked Questions (FAQs)

Sample Preparation

Q4: What is the recommended sample preparation method to reduce matrix effects for this compound in plant tissues?

A4: A combination of solvent extraction followed by Solid-Phase Extraction (SPE) is a widely used and effective method for cleaning up plant extracts for phytohormone analysis.[5]

Experimental Protocol: Solvent Extraction and SPE for this compound from Plant Tissue

  • Homogenization: Homogenize frozen, ground plant tissue (e.g., 50 mg) in an extraction solvent such as 80% methanol (B129727) with 1% acetic acid.

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the residue in a small volume of a weak solvent (e.g., 1% acetic acid in water).

  • SPE Cleanup (Reversed-Phase):

    • Conditioning: Condition a C18 SPE cartridge with methanol, followed by water.

    • Loading: Load the reconstituted sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

    • Elution: Elute this compound with a stronger solvent, such as methanol or acetonitrile.

    • Final Preparation: Evaporate the eluent and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Q5: Are there alternative sample preparation techniques to SPE? How do they compare?

A5: Yes, Liquid-Liquid Extraction (LLE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are common alternatives. The choice depends on the matrix complexity, required throughput, and the specific interferents.

Technique Principle Advantages Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning of sample components between a solid and a liquid phase.High selectivity, good for complex matrices, can be automated.Can be time-consuming, requires method development.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Simple, inexpensive.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.
QuEChERS A two-step process involving salting-out liquid extraction followed by dispersive SPE (d-SPE) for cleanup.High throughput, uses less solvent, effective for a wide range of analytes.[9]May not provide as thorough a cleanup as traditional SPE for very complex matrices.[9]

Quantitative Comparison of Sample Preparation Techniques for Phytohormone Analysis (Illustrative Data)

The following table presents representative data for the matrix effect of abscisic acid (a related phytohormone) in a plant matrix to illustrate the potential impact of different sample preparation methods. Actual values for this compound may vary and should be determined experimentally.

Sample Preparation Method Matrix Effect (Ion Suppression, %) Reference
Solvent Extraction Only 50-80%Hypothetical, based on typical observations
Solvent Extraction + LLE 30-50%Hypothetical, based on typical observations
Solvent Extraction + SPE (C18) 10-30%Based on general improvements seen with SPE
QuEChERS 15-40%Based on literature for similar analytes[1][10]

Q6: I'm still observing significant matrix effects even after SPE. What can I do?

A6: Consider the following:

  • Different SPE Sorbent: If you are using a C18 (reversed-phase) sorbent, interferences with similar hydrophobicity to DPA might still co-elute. Trying a mixed-mode or ion-exchange sorbent could provide better selectivity.

  • Tandem SPE: For very complex matrices, using two different SPE cartridges in series (e.g., a normal-phase followed by a reversed-phase) can provide a more thorough cleanup.

  • Optimize Wash and Elution Solvents: Systematically vary the solvent strength in your wash and elution steps to selectively remove interferences while retaining DPA.

Chromatography and MS Parameters

Q7: How can I optimize my LC method to reduce matrix effects?

A7: The goal is to chromatographically separate this compound from the interfering matrix components.

  • Gradient Optimization: Adjust the gradient slope and duration to increase the separation between DPA and any co-eluting peaks.

  • Column Chemistry: If using a C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) that offers different selectivity.

  • Smaller Particle Size/Longer Column: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase chromatographic resolution.

Q8: What are the recommended LC-MS/MS parameters for this compound analysis?

A8: this compound is an acidic compound and is typically analyzed in negative ionization mode using electrospray ionization (ESI).

Recommended Starting LC-MS/MS Parameters

Parameter Recommendation
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or acetic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute DPA, followed by a wash and re-equilibration.
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Q9: I need to set up the MRM transitions for this compound. What are the precursor and product ions?

A9: The specific MRM transitions for this compound should be optimized on your instrument. The precursor ion in negative mode will be the deprotonated molecule, [M-H]⁻. For this compound (C₁₅H₂₂O₄, molecular weight ~282.33 g/mol ), the precursor ion would be m/z 281.3.

Procedure for Determining Product Ions:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Perform a product ion scan on the precursor ion (m/z 281.3).

  • Select the most abundant and stable fragment ions as your product ions for the MRM transitions. Typically, two transitions are monitored for each analyte: one for quantification (quantifier) and one for confirmation (qualifier).

Internal Standards

Q10: What type of internal standard is best for compensating for matrix effects in this compound analysis?

A10: A stable isotope-labeled (SIL) internal standard, such as deuterated this compound (d-DPA), is the gold standard.[5] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.

Q11: What if I don't have access to a deuterated internal standard for this compound?

A11: While not ideal, you can use a structural analog as an internal standard. However, it is crucial that the analog has very similar chromatographic retention and ionization efficiency to DPA. If a suitable internal standard is not available, a matrix-matched calibration curve is mandatory for accurate quantification.[5]

Experimental Protocol: Matrix-Matched Calibration

  • Prepare a bulk blank matrix extract by processing a sample without the analyte through your entire sample preparation procedure.

  • Use this blank extract as the diluent to prepare your calibration standards at various concentrations.

  • Analyze these matrix-matched calibrants to generate a calibration curve that accounts for the matrix effects.

Visualizations

Troubleshooting_Workflow A Observe Poor Peak Shape, Low Intensity, or High Variability B Check System Suitability (e.g., injection of a pure standard) A->B C Perform Post-Extraction Spike Experiment B->C System OK D Optimize Sample Preparation (e.g., SPE, LLE, QuEChERS) C->D Matrix Effect Confirmed E Modify Chromatographic Conditions D->E Further Improvement Needed F Implement Calibration Strategy (e.g., Stable Isotope-Labeled Internal Standard, Matrix-Matched Calibration) E->F Co-elution Persists G Achieve Consistent and Reliable Quantification F->G Strategy Implemented

Caption: A workflow for troubleshooting matrix effects in LC-MS analysis.

Mitigation_Strategies cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Calibration SPE Solid-Phase Extraction (SPE) LLE Liquid-Liquid Extraction (LLE) QuEChERS QuEChERS Gradient Gradient Optimization Column Alternative Column Chemistry IS Stable Isotope-Labeled Internal Standard MMC Matrix-Matched Calibration Matrix_Effect Matrix Effect (Ion Suppression/ Enhancement) Matrix_Effect->SPE Matrix_Effect->LLE Matrix_Effect->QuEChERS Matrix_Effect->Gradient Matrix_Effect->Column Matrix_Effect->IS Matrix_Effect->MMC

Caption: Key strategies for mitigating matrix effects.

References

Optimization of mobile phase for dihydrophaseic acid chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the chromatographic analysis of dihydrophaseic acid (DPA).

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing this compound?

A1: The most prevalent method for the analysis of this compound and other plant hormones is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and selectivity.[1][2] This technique separates compounds based on their hydrophobicity.

Q2: Which solvents are recommended for the mobile phase in DPA analysis?

A2: For reversed-phase chromatography of DPA, the mobile phase typically consists of a mixture of ultrapure water and an organic solvent.[3][4] Acetonitrile (B52724) is a common choice due to its low viscosity and excellent UV transparency, with methanol (B129727) being a cost-effective alternative.[4][5]

Q3: Why are acidic modifiers added to the mobile phase for DPA analysis?

A3: this compound is an acidic compound. Adding an acid modifier (e.g., formic acid or acetic acid) to the mobile phase lowers the pH.[6][7] A mobile phase pH that is at least two units below the analyte's pKa ensures that the DPA molecules are in their non-ionized (protonated) form.[7][8] This suppression of ionization increases the hydrophobicity of the molecule, leading to better retention on a reversed-phase column and resulting in sharper, more symmetrical peaks.[7]

Q4: Are there any mobile phase additives to avoid when using LC-MS?

A4: Yes. Non-volatile buffers, such as phosphate (B84403) buffers, must be avoided as they can crystallize in the mass spectrometer source and cause contamination and damage.[6] While trifluoroacetic acid (TFA) is excellent for improving peak shape in UV detection, it is a strong ion-pairing agent that can cause significant signal suppression in electrospray ionization (ESI) mass spectrometry.[6][9] Volatile additives like formic acid, acetic acid, ammonium (B1175870) formate, and ammonium acetate (B1210297) are preferred for LC-MS applications.[6][10]

Q5: Should I use an isocratic or gradient elution for DPA analysis?

A5: For analyzing DPA within complex plant extracts, gradient elution is highly recommended.[3][11] Plant extracts contain numerous compounds with a wide range of polarities.[12] An isocratic elution (constant mobile phase composition) may not effectively separate DPA from all interfering matrix components. A gradient elution, where the proportion of the organic solvent is increased during the run, provides a more robust separation, improves peak resolution, and reduces analysis time.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, with a focus on mobile phase optimization.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Mobile phase pH is too close to the pKa of DPA. When the pH is near the pKa, DPA exists in both ionized and non-ionized forms, leading to peak tailing.[8]Decrease the mobile phase pH. Add a small concentration (e.g., 0.1%) of a volatile acid like formic acid or acetic acid to both the aqueous and organic mobile phase components.[7] This ensures DPA remains in a single, non-ionized state.
Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based C18 columns can interact with acidic analytes, causing tailing.Use an acidic modifier. The acid in the mobile phase can help suppress the ionization of silanol groups, minimizing these secondary interactions.[10] Alternatively, use a modern, end-capped column with minimal residual silanol activity.
Poor Peak Shape (Fronting) Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet.[8]Dilute the sample or reduce the injection volume.
Sample solvent is stronger than the mobile phase. If the sample is dissolved in a solvent with a higher elution strength than the initial mobile phase, it can cause the analyte band to spread, leading to fronting.[13]Prepare the sample in the initial mobile phase or a weaker solvent. Ensure the sample solvent is fully miscible with the mobile phase.[13]
Shifting Retention Times Inconsistent mobile phase preparation. Small variations in solvent ratios or additive concentrations can lead to irreproducible retention times.[8]Prepare fresh mobile phase accurately for each batch of experiments. Use precise volumetric measurements. It is not recommended to reuse mobile phases.[5]
Inadequate column equilibration. If the column is not fully equilibrated with the initial mobile phase conditions between runs, especially in gradient elution, retention times will shift.[8][14]Increase the column equilibration time. Ensure at least 5-10 column volumes of the initial mobile phase pass through the column before the next injection.[15]
Unstable column temperature. Fluctuations in ambient temperature can affect retention times.Use a column oven to maintain a constant and consistent temperature.
Low Sensitivity / No Peak Analyte is eluting at the solvent front. The mobile phase may be too strong, causing DPA to pass through the column without being retained.Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic method.[14]
Ion suppression in LC-MS. Co-eluting matrix components or certain mobile phase additives (like TFA) can interfere with the ionization of DPA in the MS source.[2][9]Improve chromatographic separation to resolve DPA from interfering compounds. Avoid using TFA. Use formic acid or acetic acid as the modifier.[6]
High Backpressure Blockage in the system. Particulates from the sample or precipitation of buffers can clog the column inlet frit or other system components.[8]Filter all samples and mobile phases before use. Use a guard column or an in-line filter to protect the analytical column.[15] If pressure is high, try reversing and flushing the column (disconnect from the detector first).[8]
Baseline Drift (Gradient Elution) Mobile phase components have different UV absorbance. If one of the solvents (e.g., the organic solvent) absorbs more strongly at the detection wavelength than the other, the baseline will drift as the gradient progresses.[13]Use high-purity, HPLC-grade solvents. Add the same concentration of the UV-absorbing modifier (e.g., 0.1% formic acid) to both the aqueous (A) and organic (B) mobile phase reservoirs.[13]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for LC-MS Analysis of DPA

This protocol describes the preparation of a standard mobile phase for the analysis of this compound using RP-HPLC coupled to a mass spectrometer.

Materials:

  • HPLC-grade or LC-MS grade water

  • HPLC-grade or LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • Sterile, filtered solvent bottles

  • 0.22 µm membrane filters (if not using pre-filtered solvents)

  • Graduated cylinders

Procedure:

  • Preparation of Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water to achieve a final concentration of 0.1% (v/v).

    • Cap the bottle and swirl gently to mix thoroughly.

    • If the water was not pre-filtered, filter the solution using a 0.22 µm membrane filter.

    • Label the bottle clearly: "Mobile Phase A: Water + 0.1% Formic Acid".

  • Preparation of Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile to achieve a final concentration of 0.1% (v/v).

    • Cap the bottle and swirl gently to mix thoroughly.

    • If the acetonitrile was not pre-filtered, filter the solution using a 0.22 µm membrane filter.

    • Label the bottle clearly: "Mobile Phase B: Acetonitrile + 0.1% Formic Acid".

  • Degassing:

    • Degas both mobile phases before use by sparging with helium, sonication, or using an in-line vacuum degasser on the HPLC system. This is critical to prevent air bubbles from interfering with the pump and detector.[14]

Protocol 2: Example HPLC Gradient Program for DPA

This is a starting point for a gradient elution method. The gradient may need to be adjusted based on the specific column and sample matrix.

Time (minutes) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) Flow Rate (mL/min)
0.09550.4
1.09550.4
10.05950.4
12.05950.4
12.19550.4
15.09550.4

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (e.g., Quantify DPA in Plant Extract) select_col 1. Select Column (e.g., C18 Reversed-Phase) start->select_col initial_mp 2. Define Initial Mobile Phase A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid select_col->initial_mp scout_grad 3. Run Scouting Gradient (e.g., 5-95% B over 10 min) initial_mp->scout_grad eval_ret Evaluate Retention Time scout_grad->eval_ret adjust_grad Adjust Gradient Slope or Initial %B eval_ret->adjust_grad Too Early / Late eval_peak Evaluate Peak Shape (Tailing, Fronting) eval_ret->eval_peak Retention OK adjust_grad->scout_grad adjust_ph Adjust pH / Modifier (e.g., Change acid concentration) eval_peak->adjust_ph Poor Shape eval_res Evaluate Resolution from Matrix eval_peak->eval_res Peak Shape OK adjust_ph->scout_grad change_solv Change Organic Solvent (e.g., Acetonitrile -> Methanol) eval_res->change_solv Poor Resolution final Final Optimized Method eval_res->final Resolution OK change_solv->initial_mp

Caption: Workflow for optimizing the mobile phase in DPA chromatography.

Troubleshooting_Logic problem Identify Problem in Chromatogram peak_shape Poor Peak Shape? problem->peak_shape retention Retention Time Shift? peak_shape->retention No tailing Tailing peak_shape->tailing Yes sensitivity Low Sensitivity? retention->sensitivity No check_prep Check Mobile Phase Prep & Age retention->check_prep Yes check_elution Check for Elution at Solvent Front sensitivity->check_elution Yes fronting Fronting tailing->fronting No check_ph Check Mobile Phase pH (Is it << pKa?) tailing->check_ph Yes check_load Check Sample Load & Solvent fronting->check_load Yes sol_ph Solution: Lower pH with Acid check_ph->sol_ph sol_load Solution: Dilute Sample check_load->sol_load check_equil Check Column Equilibration Time check_prep->check_equil Consistent sol_prep Solution: Prepare Fresh Mobile Phase check_prep->sol_prep Inconsistent sol_equil Solution: Increase Equilibration check_equil->sol_equil check_ms Check for Ion Suppression (MS) check_elution->check_ms No sol_elution Solution: Weaken Initial Mobile Phase check_elution->sol_elution Yes sol_ms Solution: Avoid TFA, Improve Separation check_ms->sol_ms

Caption: Troubleshooting logic for common DPA chromatography issues.

References

Technical Support Center: Dihydrophaseic Acid (DPA) Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrophaseic acid (DPA). This resource provides essential guidance on minimizing the degradation of DPA during sample storage to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPA) and why is its stability important?

Q2: What are the primary factors that cause DPA degradation during storage?

A2: The primary factors contributing to the degradation of DPA, similar to other plant hormones and organic acids, are:

  • Temperature: Elevated temperatures accelerate chemical and enzymatic degradation.

  • pH: Extreme pH values (both acidic and alkaline) can cause hydrolysis and other degradative reactions.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Enzymatic Activity: Residual enzymes in plant extracts can continue to metabolize DPA if not properly inactivated.

  • Oxidation: Exposure to oxygen can lead to oxidative degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause physical damage to the sample matrix and increase the chances of degradation.[2][3]

Q3: What are the ideal short-term and long-term storage temperatures for DPA samples?

A3: For optimal stability, DPA samples should be stored at ultra-low temperatures.

  • Short-term storage (a few days to weeks): -20°C is acceptable.

  • Long-term storage (months to years): -80°C is strongly recommended to minimize chemical and enzymatic activity.[4][5] Snap-freezing samples in liquid nitrogen before transferring them to a -80°C freezer is the best practice to preserve their integrity.

Q4: How does pH affect the stability of DPA in solution?

A4: While specific data for DPA is limited, studies on similar organic acids show that a slightly acidic to neutral pH (around 4-7) is generally optimal for stability.[6] Strongly acidic or alkaline conditions should be avoided as they can catalyze hydrolysis and other degradation reactions. When preparing extracts, it is advisable to use a buffered solution within this pH range.

Q5: Should I protect my DPA samples from light?

A5: Yes. Like many organic molecules, DPA can be susceptible to photodegradation. It is recommended to store samples in amber vials or wrap them in aluminum foil to protect them from light, especially during handling and storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of DPA samples.

Issue Possible Cause(s) Recommended Action(s)
Low or inconsistent DPA recovery 1. Degradation during storage: Improper storage temperature, pH, or light exposure. 2. Enzymatic activity: Incomplete inactivation of enzymes after extraction. 3. Repeated freeze-thaw cycles: Multiple cycles leading to degradation.[2][3]1. Verify storage conditions: Ensure samples are stored at -80°C, in the dark, and at an appropriate pH. 2. Optimize extraction: Include steps to rapidly denature enzymes, such as immediate freezing in liquid nitrogen and extraction with organic solvents. 3. Aliquot samples: Divide samples into single-use aliquots before freezing to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in chromatogram 1. Formation of degradation products: DPA may have degraded into other compounds. 2. Contamination: Introduction of contaminants during sample preparation or storage.1. Analyze for known degradation products: If possible, use mass spectrometry to identify potential degradation products of DPA. 2. Review handling procedures: Ensure all labware is clean and that solvents are of high purity to prevent contamination.
Variability between replicate samples 1. Inconsistent sample handling: Differences in the time between sample collection and freezing. 2. Non-homogenous samples: Uneven distribution of DPA within the sample matrix.1. Standardize procedures: Establish and strictly follow a standard operating procedure for sample collection, processing, and storage. 2. Ensure proper homogenization: Thoroughly homogenize tissue samples before aliquoting and extraction.

Data Presentation: Expected Stability of this compound Under Various Storage Conditions

Disclaimer: The following table provides a qualitative summary of the expected stability of DPA based on general principles of metabolite storage and data for related compounds, due to the limited availability of specific quantitative stability studies on DPA.

Storage Condition Temperature Duration Expected Stability Recommendations
Optimal Long-Term -80°CMonths to YearsHighSnap-freeze in liquid nitrogen, store in amber vials, and aliquot to avoid freeze-thaw cycles.
Acceptable Long-Term -20°CMonthsModerateSuitable for shorter-term storage. Risk of some degradation over extended periods.
Short-Term 4°CHours to DaysLowNot recommended for storage beyond a few hours. Use only for immediate processing.
Room Temperature 20-25°CHoursVery LowAvoid at all costs. Significant degradation is expected.
Freeze-Thaw Cycles -20°C to RTMultiple CyclesLow to ModerateMinimize by aliquoting samples. Each cycle increases the risk of degradation.[2][3]
Light Exposure AnyProlongedLowAlways protect samples from light by using amber vials or foil.
Extreme pH AnyAnyLowMaintain a slightly acidic to neutral pH (4-7) in solutions.

Experimental Protocols

Protocol 1: Extraction of DPA from Plant Tissue

This protocol is adapted from methods used for the extraction of abscisic acid and its metabolites.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: 80% acetone (B3395972) (or methanol) with 1% acetic acid

  • Internal standard (e.g., deuterated DPA, if available)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Collection and Freezing: Immediately after collection, flash-freeze the plant tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube.

    • Add 1 mL of cold extraction solvent and the internal standard.

    • Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Re-extraction (Optional but Recommended): Add another 1 mL of extraction solvent to the pellet, repeat steps 3-5, and pool the supernatants for maximum recovery.

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Purification (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute DPA and other metabolites with methanol or acetonitrile.

  • Final Preparation: Evaporate the elution solvent and reconstitute the sample in a suitable solvent for analysis (e.g., mobile phase for LC-MS).

Protocol 2: Quantification of DPA by HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to separate DPA from other metabolites.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DPA and the internal standard.

    • Note: The exact m/z transitions should be optimized based on the specific instrument and standards.

  • Data Analysis: Quantify DPA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of DPA standard.

Visualizations

DPA_Degradation_Pathway DPA This compound (Stable) Degradation Degradation Products DPA->Degradation Degradation Factors Degradation Factors Factors->Degradation Temp High Temperature Temp->Factors Light Light Exposure Light->Factors pH Extreme pH pH->Factors Enzymes Enzymatic Activity Enzymes->Factors Oxidation Oxidation Oxidation->Factors

Caption: Factors contributing to the degradation of this compound.

Sample_Storage_Workflow cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis Collection 1. Collect Plant Tissue Freezing 2. Snap-Freeze in Liquid N2 Collection->Freezing Homogenization 3. Homogenize Frozen Tissue Freezing->Homogenization Extraction 4. Extract with Solvent Homogenization->Extraction Centrifugation 5. Centrifuge & Collect Supernatant Extraction->Centrifugation Purification 6. Purify via SPE Centrifugation->Purification Reconstitution 7. Reconstitute for Analysis Purification->Reconstitution Aliquoting A. Aliquot into Single-Use Vials Reconstitution->Aliquoting Storage B. Store at -80°C in the Dark Aliquoting->Storage Thawing I. Thaw One Aliquot Storage->Thawing Analysis II. Analyze via LC-MS/MS Thawing->Analysis

Caption: Recommended workflow for DPA sample handling and storage.

References

Technical Support Center: Dihydrophaseic Acid Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydrophaseic acid (DPA) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to ion suppression in ESI-MS analysis of DPA.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for this compound (DPA) analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, in this case, DPA, due to the presence of co-eluting compounds from the sample matrix within the ESI source.[1][2] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility.[2] this compound, an acidic plant hormone and a metabolite of abscisic acid, has been shown to be susceptible to pronounced matrix effects, making ion suppression a critical issue in its analysis.[3]

Q2: How can I determine if ion suppression is affecting my DPA analysis?

A2: A common method to identify ion suppression is a post-column infusion experiment. This involves infusing a standard solution of DPA at a constant rate into the mass spectrometer while a blank matrix extract is injected. A significant dip in the DPA signal at certain retention times indicates the presence of co-eluting matrix components that are causing ion suppression. Another approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in the sample matrix. A difference of more than 10% between the slopes suggests a significant matrix effect.[3]

Q3: What are the primary causes of ion suppression for an acidic compound like DPA?

A3: For acidic compounds like DPA, which are typically analyzed in negative ion mode, ion suppression can be caused by several factors:

  • Competition for Ionization: Co-eluting compounds with higher concentrations or greater proton affinity can compete with DPA for the available charge on the ESI droplets, leading to a reduction in DPA ionization.[1]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, which hinders solvent evaporation and the efficient release of gas-phase DPA ions.

  • Mobile Phase Additives: Certain mobile phase additives, such as trifluoroacetic acid (TFA), can cause ion suppression in negative mode.[1]

Q4: Can changing the ionization polarity or technique mitigate ion suppression?

A4: While DPA is typically analyzed in negative ion mode due to its acidic nature, switching to positive ion mode is unlikely to be effective. However, an alternative ionization technique like Atmospheric Pressure Chemical Ionization (APCI) could be considered. APCI is generally less susceptible to ion suppression than ESI because it relies on gas-phase ionization. The suitability of APCI would depend on the thermal stability of DPA.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low DPA signal intensity Significant ion suppression from matrix components.1. Improve Sample Cleanup: Implement a robust sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components. A mixed-mode SPE is often effective for acidic compounds. 2. Optimize Chromatography: Modify the LC gradient to achieve better separation of DPA from co-eluting matrix components. 3. Dilute the Sample: If the DPA concentration is sufficiently high, diluting the sample can reduce the concentration of interfering compounds.
Poor reproducibility of DPA quantification Variable matrix effects between samples.1. Use a Stable Isotope-Labeled Internal Standard: A deuterated DPA internal standard can help to compensate for variations in ion suppression between samples. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples to account for consistent matrix effects.[3]
Peak tailing or fronting Inappropriate mobile phase pH or column interactions.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis of acidic compounds. Using a weak acid like formic acid is common.[3] 2. Consider a Different Column: An alternative column chemistry, such as one with an embedded polar group, may improve peak shape.

Quantitative Data Summary

The following table summarizes the matrix effect and recovery for this compound (DPA) and related compounds from a study on Bauhinia variegata leaf extracts. The matrix effect was quantified by comparing the slope of the calibration curve in the solvent to that in the matrix extract.

Compound Matrix Effect (%) Analyte Recovery (%)
This compound (DPA)35.478
Phaseic acid (PA)45.287
Abscisic acid (ABA)5.867
neo-Phaseic acid (neoPA)7.175
Abscisic acid-glucosyl ester (ABA-GE)55.682
Data sourced from Silva et al., 2012.[3]

Experimental Protocols

Protocol 1: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of acidic phytohormones in plant tissues.[1][4]

  • Sample Homogenization: Homogenize 50 mg of fresh plant tissue in a suitable extraction solvent (e.g., methanol (B129727)/water).

  • Internal Standard Spiking: Add a deuterated DPA internal standard to the homogenate.

  • Centrifugation: Centrifuge the sample to pellet solid debris.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., a polymeric sorbent with both reversed-phase and anion-exchange properties) with methanol followed by water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove polar interferences.

    • Wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution: Elute DPA and other acidic hormones with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC-ESI-MS/MS Analysis

This is a general protocol for the analysis of acidic phytohormones.[1][5][6]

  • LC System: UPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to achieve separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for DPA and its internal standard should be optimized.

Visualizations

Ion_Suppression_Workflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solutions Mitigation Strategies Low_Signal Low DPA Signal Post_Column Post-Column Infusion Low_Signal->Post_Column Investigate Poor_Reproducibility Poor Reproducibility Matrix_Cal Matrix-Matched Calibration Poor_Reproducibility->Matrix_Cal Investigate Sample_Prep Improve Sample Prep (SPE) Post_Column->Sample_Prep Chroma Optimize Chromatography Post_Column->Chroma Dilution Sample Dilution Post_Column->Dilution IS Use Isotope-Labeled IS Matrix_Cal->IS Ion_Suppression_Causes_Mitigation cluster_Causes Causes of Ion Suppression cluster_Mitigation Mitigation Strategies Competition Ion Competition Sample_Prep Sample Preparation (SPE, LLE) Competition->Sample_Prep Internal_Standard Internal Standard Use Competition->Internal_Standard Compensation Droplet Altered Droplet Properties Chromatography Chromatographic Separation Droplet->Chromatography Droplet->Internal_Standard Compensation Mobile_Phase Mobile Phase Effects Method_Params Method Parameter Optimization Mobile_Phase->Method_Params Mobile_Phase->Internal_Standard Compensation ESI_Source ESI Source ESI_Source->Competition ESI_Source->Droplet ESI_Source->Mobile_Phase

References

Technical Support Center: Dihydrophaseic Acid (DPA) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of dihydrophaseic acid (DPA).

Troubleshooting Guide

This section addresses common issues encountered during DPA extraction and purification, offering potential causes and solutions.

Question: Why is my this compound (DPA) yield consistently low?

Answer:

Low DPA yield can stem from several factors throughout the extraction and purification process. A systematic evaluation of your workflow is crucial for identifying the bottleneck. Key areas to investigate include:

  • Inefficient Extraction: The initial extraction from the plant matrix may be incomplete. This could be due to the choice of solvent, extraction time, or temperature.

  • Compound Degradation: DPA, like many plant metabolites, can be sensitive to heat, light, and pH.[1] Exposure to high temperatures or extreme pH levels during extraction can lead to degradation.

  • Losses During Purification: Significant amounts of DPA can be lost during purification steps such as liquid-liquid extraction or solid-phase extraction (SPE) if the conditions are not optimized. For instance, approximately 23% of this compound 3'-O-β-D-glucopyranoside (DHPAG), a related compound, was reported to be lost during an SPE process.[2]

  • Suboptimal Plant Material: The concentration of DPA can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Solutions to Improve DPA Yield:

  • Optimize Extraction Parameters:

    • Solvent Selection: Experiment with different solvent systems. Polar solvents are generally used for the extraction of DPA and its glycosides. A common approach involves initial extraction with an alcohol (e.g., methanol (B129727) or ethanol) followed by liquid-liquid partitioning with solvents of varying polarity like ethyl acetate (B1210297) and n-butanol.[2]

    • Temperature: While higher temperatures can increase extraction efficiency by improving solvent penetration and reducing viscosity, they can also lead to the degradation of thermolabile compounds.[3][4] It is advisable to conduct extractions at controlled, moderate temperatures (e.g., 40-60°C) or even at room temperature with longer extraction times to find the optimal balance.

    • Extraction Time: Ensure sufficient extraction time for the solvent to penetrate the plant material thoroughly. However, excessively long extraction times can increase the risk of compound degradation.

  • Minimize Degradation:

    • Temperature Control: Maintain low temperatures throughout the extraction and purification process, especially during solvent evaporation steps.

    • pH Management: this compound is a carboxylic acid. Maintaining a slightly acidic pH can help to keep it in its protonated, less polar form, which can be beneficial for extraction into organic solvents.

  • Enhance Purification Efficiency:

    • Method Selection: High-Performance Countercurrent Chromatography (HPCCC) has been shown to be significantly more efficient for the isolation of DHPAG compared to conventional solid-based column chromatography, yielding 165 times more pure compound from the same starting material in one study.[2]

    • Solid-Phase Extraction (SPE): Utilize SPE as a pre-purification step to enrich the sample and remove interfering impurities. A silica (B1680970) gel-based SPE with a chloroform-methanol elution system has been used effectively to concentrate DHPAG.[2]

Question: How can I address the issue of co-eluting impurities during the HPLC purification of DPA?

Answer:

Co-elution of impurities is a common challenge in the purification of natural products. Structurally similar compounds are often the primary culprits. In the case of DPA, potential co-eluting compounds include its precursors and other metabolites, such as abscisic acid (ABA) and phaseic acid (PA).[5][6]

Strategies to Resolve Co-eluting Peaks:

  • Optimize HPLC Conditions:

    • Mobile Phase Composition: Fine-tuning the mobile phase composition is the first step. For reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can alter the selectivity.

    • pH Adjustment: Since DPA is an acidic compound, modifying the pH of the mobile phase can significantly impact its retention time and separation from other compounds.[7] Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the carboxylic acid group, making the molecule more hydrophobic and altering its interaction with the stationary phase.[7][8]

    • Gradient Elution: Employing a shallow gradient elution profile can provide better resolution for closely eluting peaks compared to an isocratic method.

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider using a different type of HPLC column. Switching from a standard C18 column to one with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded column, can offer different selectivity and resolve the co-eluting peaks. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative.[9]

  • Pre-Purification Steps:

    • Implementing an effective pre-purification step can significantly reduce the complexity of the sample before it is injected into the HPLC system. As mentioned earlier, Solid-Phase Extraction (SPE) can be used to fractionate the crude extract and remove many of the interfering compounds.[2]

Question: I am experiencing poor phase separation during liquid-liquid extraction. What can I do?

Answer:

Poor phase separation, often characterized by the formation of an emulsion, can lead to significant product loss and is a common frustration in liquid-liquid extraction.

Troubleshooting Poor Phase Separation:

  • Allow Sufficient Time: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period can lead to the separation of the layers.

  • Gentle Agitation: Vigorous shaking can promote emulsion formation. Instead, gently invert the separatory funnel multiple times to facilitate the partitioning of the analyte between the two phases.

  • Break the Emulsion:

    • Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic compounds in it.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

    • Filtration: Passing the emulsified mixture through a bed of Celite or glass wool can sometimes help to break the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to destabilize the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for extracting this compound?

A1: The choice of solvent is critical for efficient DPA extraction. DPA is a moderately polar compound. A common strategy involves a sequential extraction using solvents of increasing polarity. For instance, an initial extraction with a polar solvent like 80% methanol can be followed by liquid-liquid partitioning of the aqueous extract with a less polar solvent like ethyl acetate to separate compounds based on their polarity.[2] A solvent system of ethyl acetate/n-butanol/water has been successfully used in High-Performance Countercurrent Chromatography (HPCCC) for the purification of the related compound DHPAG.[2]

Q2: What is a recommended starting protocol for DPA extraction from plant tissue?

A2: The following is a generalized protocol for the extraction of DPA from plant leaves, adapted from methods used for abscisic acid and its metabolites.[2] This protocol should be optimized for your specific plant material and experimental setup.

Q3: How can I prevent the degradation of DPA during the extraction process?

A3: To minimize the degradation of DPA, it is crucial to control several factors:

  • Temperature: Perform extraction and solvent evaporation at low to moderate temperatures. Avoid prolonged exposure to high heat.[3][4]

  • Light: Protect the sample from direct light, especially during long extraction periods, as light can cause photodegradation of some compounds.

  • pH: Maintain a stable and appropriate pH throughout the process. Since DPA is an acid, slightly acidic conditions are generally preferred to maintain its protonated state.

  • Oxidation: If oxidative degradation is a concern, consider adding antioxidants to the extraction solvent.

Q4: How does temperature affect the yield of DPA extraction?

A4: Temperature has a dual effect on extraction. Increasing the temperature generally enhances extraction efficiency by increasing the solubility of the analyte and the diffusion rate of the solvent into the plant matrix.[4][10] However, for thermally sensitive compounds like DPA, higher temperatures can also accelerate degradation, leading to a net decrease in yield.[3] The optimal temperature is a balance between these two effects and should be determined empirically for your specific sample and extraction method. Studies on other organic acids have shown that extraction efficiency can increase with temperature up to a certain point, after which it may decline.[11]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound 3'-O-β-D-glucopyranoside (DHPAG) from Nelumbo nucifera seeds.

Extraction MethodStarting Material (g)Final Yield (mg)Purity (%)Overall Yield (%)Reference
Conventional Column Chromatography20,0004.0>950.00002[2]
HPCCC coupled with RP-HPLC50016.3>980.0033[2]

Table 2: General Effect of Parameters on this compound Extraction Yield.

ParameterEffect on YieldConsiderations
Temperature Increases solubility and diffusion but can cause degradation.Optimal temperature needs to be determined experimentally to balance efficiency and stability.[3][11]
Solvent Polarity Affects the selectivity of the extraction.A sequential extraction with solvents of varying polarities is often effective.[2]
Extraction Time Longer times can increase extraction but also degradation.Optimize for maximum extraction with minimal degradation.
pH Influences the ionization state and solubility of DPA.A slightly acidic pH is generally recommended for extracting the protonated form.[7]

Experimental Protocols

Detailed Methodology for DPA Extraction and Purification (Generalized)

This protocol is a comprehensive guide for the extraction and purification of DPA from plant tissue, based on established methods for related compounds.[2]

  • Sample Preparation:

    • Harvest fresh plant material and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Initial Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 100 g).

    • Add a polar solvent, such as 80% methanol, at a solid-to-liquid ratio of 1:10 (w/v).

    • Agitate the mixture on a shaker at a controlled temperature (e.g., room temperature or 40°C) for a specified duration (e.g., 2-4 hours).

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process on the residue and combine the supernatants to maximize recovery.

  • Liquid-Liquid Partitioning:

    • Evaporate the organic solvent from the combined extracts under reduced pressure.

    • Resuspend the aqueous residue in water.

    • Perform a sequential liquid-liquid extraction using solvents of decreasing polarity. For example, first partition against ethyl acetate to extract moderately polar compounds, including DPA. Then, partition the remaining aqueous phase against n-butanol to extract more polar compounds.

    • Collect and dry the respective organic phases.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica gel SPE cartridge with a non-polar solvent followed by the elution solvent.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the appropriate solvent and load it onto the SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove non-polar impurities.

    • Elute the DPA-containing fraction with a more polar solvent mixture, such as chloroform:methanol (e.g., 3:1 v/v).[2]

  • Final Purification by HPLC:

    • Evaporate the solvent from the enriched SPE fraction.

    • Reconstitute the residue in the HPLC mobile phase.

    • Purify the DPA using a preparative reversed-phase HPLC system (e.g., C18 column).

    • Use a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution profile with a UV detector and collect the fractions corresponding to the DPA peak.

    • Confirm the purity of the collected fractions using analytical HPLC.

Mandatory Visualizations

DPA_Extraction_Workflow start Plant Material (e.g., Leaves) homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Solvent Extraction (e.g., 80% Methanol) homogenization->extraction partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) extraction->partitioning spe Solid-Phase Extraction (SPE) (Silica Gel) partitioning->spe hplc Preparative HPLC (C18 Column) spe->hplc end Pure this compound hplc->end

Caption: A generalized workflow for the extraction and purification of this compound.

DPA_Biosynthesis_Pathway ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA 8'-hydroxylation DPA This compound (DPA) PA->DPA Reduction

Caption: Simplified catabolic pathway showing the formation of this compound from Abscisic Acid.[6]

References

Resolving co-elution of dihydrophaseic acid with other phytohormones.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, with a specific focus on resolving the co-elution of dihydrophaseic acid (DPA).

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for this compound (DPA) analysis?

A: Co-elution occurs when two or more different compounds are not fully separated by the liquid chromatography (LC) column and elute at the same time, resulting in overlapping chromatographic peaks.[1][2] This is a significant issue in the analysis of DPA, a key catabolite of the phytohormone abscisic acid (ABA), because it shares structural similarities with other ABA metabolites, particularly phaseic acid (PA).[3] This similarity in physicochemical properties can lead to poor separation on a chromatography column, compromising accurate quantification and identification.[4]

Q2: Which compounds most commonly co-elute with DPA?

A: The most common co-eluents with DPA are its structurally related isomers and precursors in the ABA metabolic pathway. These include:

  • Phaseic Acid (PA): As a direct precursor to DPA, PA is structurally very similar and is a primary candidate for co-elution.[3]

  • Abscisic Acid (ABA): The parent phytohormone can sometimes co-elute with its metabolites depending on the chromatographic conditions.[5]

  • 7'-Hydroxyabscisic Acid: Another intermediate in the ABA catabolic pathway that may interfere with DPA analysis.[5]

Q3: How can I confirm if I have a DPA co-elution problem?

A: Diagnosing co-elution requires a close examination of your chromatographic and mass spectrometric data.[1]

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting, which can indicate the presence of more than one compound.[2]

  • Mass Spectrometry (MS) Data: When using an MS detector, examine the mass spectra across the entire width of the chromatographic peak. If the mass spectra are not consistent across the peak, it is a strong indication of co-elution.[1] For example, you may see different fragment ions or a changing ratio of ion intensities.

  • Diode Array Detector (DAD): If using a DAD, you can assess peak purity by comparing the UV-Vis spectra across the peak. Non-identical spectra suggest the presence of multiple compounds.[2]

Troubleshooting Guides

Guide 1: Optimizing Liquid Chromatography to Resolve DPA Co-elution

If you have confirmed a co-elution issue, modifying your liquid chromatography method is the most direct way to achieve separation. The goal is to alter the selectivity of your separation by adjusting the parameters that influence the interactions between the analytes, the stationary phase (column), and the mobile phase.[1][4]

Troubleshooting Workflow:

cluster_0 Troubleshooting DPA Co-elution start Co-elution of DPA Confirmed mod_gradient Modify Mobile Phase Gradient start->mod_gradient change_solvent Change Organic Solvent (e.g., Acetonitrile (B52724) to Methanol) mod_gradient->change_solvent Not Resolved resolved Peaks Resolved mod_gradient->resolved Resolved adjust_ph Adjust Mobile Phase pH (Add 0.1% Formic Acid) change_solvent->adjust_ph Not Resolved change_solvent->resolved Resolved change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column Not Resolved adjust_ph->resolved Resolved change_column->resolved Resolved

Caption: Troubleshooting workflow for resolving DPA co-elution.

Step 1: Modify the Mobile Phase Gradient A shallower gradient around the elution time of DPA can increase the interaction time with the stationary phase and improve separation.[1] For example, if DPA elutes at 40% organic solvent, try a gradient segment that changes from 35% to 45% over a longer period.

Step 2: Change the Mobile Phase Organic Solvent Switching between acetonitrile and methanol (B129727) can alter the separation selectivity due to different solvent properties.[6] If you are using acetonitrile, try replacing it with methanol, and re-optimize the gradient.

Step 3: Adjust the Mobile Phase pH For acidic compounds like DPA and PA, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress ionization and lead to sharper peaks and potentially altered retention times.[7] This can improve the resolution between closely eluting compounds.

Step 4: Change the Stationary Phase (Column) If mobile phase optimization is unsuccessful, the issue may be a lack of selectivity of the column chemistry.[4] Switching to a column with a different stationary phase can provide a different separation mechanism. For example, if you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase column.

Guide 2: Leveraging Mass Spectrometry to Deconvolute Co-eluting Peaks

In cases where chromatographic separation is challenging, it may be possible to distinguish and quantify co-eluting compounds using mass spectrometry, particularly with a tandem mass spectrometer (MS/MS).

Workflow for MS Deconvolution:

cluster_1 MS Deconvolution Workflow start_ms Co-eluting Peak Detected check_spectra Examine Mass Spectra of Individual Standards start_ms->check_spectra find_unique_ions Identify Unique Precursor and Product Ions for DPA check_spectra->find_unique_ions develop_mrm Develop MRM/SRM Method Using Unique Transitions find_unique_ions->develop_mrm Unique Ions Found no_unique No Unique Ions Found find_unique_ions->no_unique No Unique Ions quantify Quantify DPA without Chromatographic Interference develop_mrm->quantify

Caption: Workflow for using MS to resolve co-elution.

Procedure:

  • Analyze Individual Standards: Infuse or inject pure standards of DPA and the suspected co-eluting compound(s) into the mass spectrometer to determine their fragmentation patterns.

  • Identify Unique Transitions: Compare the mass spectra to find a unique precursor ion and product ion pair (a transition) for DPA that is not present for the interfering compound.

  • Develop a Multiple Reaction Monitoring (MRM) Method: Create an LC-MS/MS method that specifically monitors for the unique DPA transition. This allows the mass spectrometer to act as a highly selective filter, detecting only DPA even if other compounds are eluting from the column at the same time.[6]

Experimental Protocols & Data

Protocol 1: Optimized UPLC-MS/MS Method for Separation of ABA Metabolites

This protocol is a starting point for achieving baseline separation of DPA, PA, and ABA.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.[6]

  • Sample Preparation: Phytohormones are extracted from plant tissue using an acetone-water-acetic acid solution (80:19:1, v/v/v).[5] The extract is then purified using a solid-phase extraction (SPE) cartridge, such as an Oasis HLB.[5]

  • Liquid Chromatography Conditions:

    • Column: A high-resolution C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[6]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Flow Rate: 0.3 mL/min.[6]

    • Column Temperature: 40 °C.

    • Gradient: A shallow gradient is crucial for separating these closely related compounds.

Time (min)% Mobile Phase B (Acetonitrile)
0.05
2.05
10.050
12.095
14.095
14.15
16.05
  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[9]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • The specific precursor and product ions, as well as collision energies, should be optimized by infusing pure standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Abscisic Acid (ABA)263.1153.1
Phaseic Acid (PA)279.1139.1
This compound (DPA)281.1157.1

Note: The provided m/z values are typical but should be verified on your specific instrument.

By implementing these troubleshooting guides and optimized protocols, researchers can effectively resolve the co-elution of this compound with other phytohormones, leading to more accurate and reliable quantitative results in their studies.

References

Technical Support Center: Dihydrophaseic Acid (DPA) Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrophaseic acid (DPA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for calibrating DPA quantification assays, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most prevalent and robust method for the quantification of this compound in plant tissues and other biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and selectivity, which is crucial due to the low endogenous concentrations of DPA. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), can also be developed for high-throughput screening, although the availability of commercial kits specifically for DPA may be limited.

Q2: Why is a stable isotope-labeled internal standard recommended for DPA quantification by LC-MS/MS?

A2: A stable isotope-labeled (SIL) internal standard, such as deuterium-labeled DPA (d-DPA), is highly recommended to improve the accuracy and precision of quantification. The SIL internal standard is chemically identical to the analyte and will behave similarly during sample extraction, cleanup, and ionization in the mass spectrometer. This allows for the correction of matrix effects and variations in sample processing, leading to more reliable results.

Q3: What are the key challenges in quantifying DPA in plant extracts?

A3: The primary challenges in quantifying DPA from plant extracts include its low concentration, the complexity of the plant matrix, and the presence of interfering compounds.[2] Matrix effects, where other components in the sample suppress or enhance the ionization of DPA in the mass spectrometer, are a significant concern that can lead to inaccurate quantification.[3] Thorough sample preparation, including efficient extraction and purification, is critical to minimize these challenges.

Q4: What is the biological significance of measuring DPA levels?

A4: this compound is a major catabolite of the plant hormone abscisic acid (ABA). Measuring DPA levels provides insights into ABA metabolism and signaling pathways, which are crucial for plant responses to environmental stresses such as drought and salinity, as well as developmental processes like seed dormancy and fruit ripening. For instance, a decrease in DPA levels can indicate a downregulation of ABA catabolism, leading to an accumulation of active ABA.[4] While DPA itself is generally considered to be biologically inactive in processes like stomatal closure, its concentration is an important indicator of ABA turnover.[5]

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol provides a general framework for the quantification of DPA in plant tissues using LC-MS/MS. Optimization of specific parameters may be required for different sample matrices and instrumentation.

a. Sample Preparation (Extraction and Purification)

  • Homogenization: Freeze the plant tissue sample (e.g., 50-100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: Add 1 mL of a pre-chilled extraction solvent (e.g., methanol (B129727):water:acetic acid, 80:19:1, v/v/v) to the homogenized tissue. Add a known amount of a suitable internal standard (e.g., d-DPA).

  • Incubation: Vortex the mixture thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For cleaner samples, the pellet can be re-extracted, and the supernatants pooled.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the DPA and other phytohormones with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Gradient Elution A typical gradient would start with a low percentage of mobile phase B, ramping up to elute DPA, followed by a wash and re-equilibration.
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

c. Calibration Curve

Prepare a series of calibration standards by spiking known concentrations of a DPA analytical standard and a fixed concentration of the internal standard into a blank matrix extract (a sample extract known to not contain DPA). The concentration range should bracket the expected concentration of DPA in the samples. A typical range for plant hormones is 1 to 250 ng/mL.[6]

Competitive ELISA for this compound Quantification (General Protocol)

This is a generalized protocol for a competitive ELISA, which would require the development of a specific antibody to DPA and a DPA-enzyme conjugate.

a. Materials

  • High-binding 96-well microplate

  • DPA-specific antibody

  • DPA-enzyme conjugate (e.g., DPA-HRP)

  • DPA standard

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

b. Procedure

  • Coating: Coat the wells of the microplate with the DPA-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add the DPA standard or sample to the wells, followed immediately by the DPA-enzyme conjugate. Incubate for 1-2 hours at room temperature. During this step, free DPA in the sample or standard will compete with the DPA-enzyme conjugate for binding to the antibody.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The absorbance will be inversely proportional to the concentration of DPA in the sample.

Data Presentation

Table 1: Typical Quantitative Parameters for Phytohormone Analysis by LC-MS/MS

AnalyteLimit of Quantification (LOQ)Calibration Curve RangeReference
Abscisic Acid (ABA)4 ng/g⁻¹1 - 250 ng/mL[3][6]
Phaseic Acid (PA)20 ng/g⁻¹1 - 250 ng/mL[3][6]
This compound (DPA) 20 ng/g⁻¹ 1 - 250 ng/mL [3][6]
ABA-Glucose Ester (ABA-GE)20 ng/g⁻¹1 - 250 ng/mL[3][6]

Note: These values are illustrative and can vary depending on the specific instrumentation, method, and matrix.

Troubleshooting Guides

LC-MS/MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity / No Peak - Inefficient extraction or sample loss during cleanup.- Suboptimal MS parameters.- Analyte degradation.- Optimize extraction solvent and SPE protocol.- Tune MS parameters (e.g., cone voltage, collision energy) for DPA.- Keep samples cold and minimize processing time.
High Background Noise - Contaminated solvents or reagents.- Matrix interferences.- Use high-purity solvents (LC-MS grade).- Improve sample cleanup with a more selective SPE protocol.
Poor Peak Shape (Tailing or Fronting) - Column degradation.- Inappropriate mobile phase pH.- Co-elution with interfering compounds.- Replace the analytical column.- Ensure the mobile phase pH is appropriate for DPA (an acidic compound).- Optimize the chromatographic gradient to improve separation.
Inconsistent Results / High Variability - Inconsistent sample preparation.- Matrix effects.- No or inappropriate internal standard.- Ensure precise and consistent handling of all samples.- Use a stable isotope-labeled internal standard for DPA.- Prepare matrix-matched calibration standards.
ELISA Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal - Inactive antibody or conjugate.- Insufficient incubation times.- Incorrect buffer pH.- Use fresh or properly stored reagents.- Optimize incubation times and temperatures.- Check the pH of all buffers.
High Background - Insufficient blocking.- Too high concentration of antibody or conjugate.- Inadequate washing.- Increase blocking time or try a different blocking agent.- Titrate the antibody and conjugate to find the optimal concentration.- Increase the number of wash steps and ensure complete removal of solutions.
High Variability between Wells - Inconsistent pipetting.- Temperature gradients across the plate.- Edge effects.- Use calibrated pipettes and ensure consistent technique.- Allow the plate to equilibrate to room temperature before adding reagents.- Avoid using the outer wells of the plate if edge effects are suspected.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization (Plant Tissue in Liquid N2) Extraction 2. Extraction (Solvent + Internal Standard) Homogenization->Extraction Purification 3. Purification (Solid-Phase Extraction) Extraction->Purification Evaporation 4. Evaporation & Reconstitution Purification->Evaporation LC_MS 5. LC-MS/MS Analysis Evaporation->LC_MS Data_Processing 6. Data Processing & Quantification LC_MS->Data_Processing

Caption: Experimental workflow for DPA quantification by LC-MS/MS.

aba_catabolism_signaling ABA Abscisic Acid (ABA) (Active Hormone) PA Phaseic Acid (PA) ABA->PA 8'-Hydroxylation (CYP707A) ABA_GE ABA-Glucose Ester (Inactive Conjugate) ABA->ABA_GE Conjugation Stomatal_Closure Stomatal Closure ABA->Stomatal_Closure Signaling Cascade DPA This compound (DPA) (Inactive Catabolite) PA->DPA Reduction DPA->Stomatal_Closure No Direct Effect[5] Stress Environmental Stress (e.g., Drought) Stress->ABA Biosynthesis

References

Enhancing the stability of dihydrophaseic acid derivatives for GC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of dihydrophaseic acid (DPA) derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of silylated DPA derivatives.

Problem: Low or No Peak Response for DPA Derivative

Possible Cause Recommended Solution
Incomplete Derivatization 1. Ensure the sample is completely dry before adding the silylating reagent. Moisture will deactivate the reagent.[1] 2. Optimize the reaction time and temperature. For trimethylsilyl (B98337) (TMS) derivatives using BSTFA or MSTFA, a common starting point is 60°C for 60 minutes.[2] 3. Use a catalyst, such as 1% TMCS (trimethylchlorosilane), mixed with your silylating reagent (e.g., BSTFA) to enhance reactivity.[2]
Derivative Degradation 1. Analyze the samples immediately after derivatization. TMS derivatives can be unstable.[1] 2. If immediate analysis is not possible, store the derivatized samples at -20°C to maintain stability for up to 72 hours.[1] Storage at 4°C can maintain stability for up to 12 hours.[1] 3. Avoid multiple injections from the same vial over a long period, as this can introduce moisture and lead to degradation.[1]
Active Sites in the GC System 1. Deactivate the GC inlet liner and the first few centimeters of the analytical column. Active sites can cause adsorption of the analyte. 2. If peak tailing is also observed, trim the front end of the column (approximately 10-20 cm).[3] 3. Use an ultra-inert liner and column for analyzing active compounds.[3]
GC-MS System Leaks 1. Perform a leak check on the injector, column fittings, and mass spectrometer interface. Leaks can lead to a loss of sample and poor sensitivity.[4]

Problem: Multiple or Broad Peaks for a Single DPA Derivative

Possible Cause Recommended Solution
Incomplete Silylation This can result in multiple peaks corresponding to partially derivatized DPA. Follow the steps for "Incomplete Derivatization" above.
Formation of Artifacts Silylating reagents can sometimes react with themselves or with components of the sample matrix to form by-products that appear as extra peaks. 1. Ensure high-purity solvents and reagents are used. 2. Optimize the amount of derivatizing reagent; use a sufficient excess but avoid a very large excess.
Column Overload Injecting too concentrated a sample can lead to broad, fronting peaks. 1. Dilute the sample. 2. Reduce the injection volume.[4]
Poor Chromatography 1. Optimize the GC temperature program to ensure sharp peaks. 2. Check the carrier gas flow rate.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store derivatized this compound samples to ensure their stability?

A1: The stability of trimethylsilyl (TMS) derivatives of polar metabolites like DPA is highly dependent on storage temperature. For optimal stability, it is recommended to analyze the samples immediately after derivatization. If storage is necessary, keep the vials tightly capped at -20°C, which can preserve the derivatives for up to 72 hours.[1] Storage at 4°C is suitable for shorter periods, up to 12 hours.[1] Avoid storing samples at room temperature in the autosampler for extended periods, as significant degradation can occur.[1]

Q2: My TMS-derivatized DPA peaks are showing significant tailing. What could be the cause?

A2: Peak tailing for active compounds like silylated DPA is often due to interactions with active sites in the GC system.[3] This can occur in the injector liner or on the column itself. To resolve this, consider the following:

  • Inlet Liner: Ensure you are using a clean, deactivated (silanized) liner. Replace the liner if it has been used for many injections, especially with complex sample matrices.

  • Column: The front end of the column can accumulate non-volatile residues and become active. Trim 10-20 cm from the inlet side of the column. If the problem persists, the column may need to be replaced.

  • Sample Matrix: Components in your sample matrix can coat the liner and column, creating active sites. Ensure your sample cleanup procedure is effective.

Q3: I see several unexpected peaks in my chromatogram after derivatization. How can I identify if they are contaminants or derivatization by-products?

A3: To distinguish between contaminants and by-products, you can run a "reagent blank." Prepare a sample vial containing only the derivatization reagent and solvent (no DPA standard or sample extract) and run it through the same GC-MS method. Any peaks that appear in the reagent blank are likely by-products of the silylating reagent or contaminants in the solvent.

Q4: Which silylating reagent is best for this compound?

A4: For phytohormones like abscisic acid and its metabolites, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used and effective silylating reagents.[2] Often, a catalyst like trimethylchlorosilane (TMCS) is added at 1% to increase the reactivity of the reagent, especially for sterically hindered hydroxyl groups.

Q5: How can I improve the quantitative accuracy of my DPA analysis?

A5: For accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard. A deuterated version of this compound (d-DPA) would be ideal. The internal standard should be added to the sample at the very beginning of the extraction process. This will correct for any analyte loss during sample preparation, derivatization, and injection.

Data Presentation

Table 1: Stability of TMS Derivatives at Different Storage Temperatures

This table summarizes the expected stability of TMS derivatives of polar metabolites based on storage conditions. While this data is for amino acids, it provides a useful reference for the expected stability of DPA-TMS derivatives.

Storage TemperatureTime to Significant Degradation (>10%)Recommendation for DPA-TMS Derivatives
Room Temperature (~25°C)< 12 hoursNot recommended for storage. Analyze immediately.
4°C~12 hoursSuitable for short-term storage during an analytical run.
-20°CUp to 72 hoursRecommended for storage longer than 12 hours.

(Data adapted from studies on the stability of TMS derivatives of polar plant metabolites)[1]

Experimental Protocols

Protocol 1: Trimethylsilylation of this compound

This protocol provides a general procedure for the derivatization of DPA using BSTFA with 1% TMCS.

Materials:

  • Dried DPA extract or standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

  • Heating block or oven

  • GC vials with inserts and PTFE-lined caps

Procedure:

  • Sample Drying: Ensure the DPA extract is completely dry. This is a critical step as moisture will hydrolyze the silylating reagent. Lyophilization or drying under a stream of nitrogen gas is recommended.

  • Reagent Addition: To the dried sample in a GC vial, add 20 µL of anhydrous pyridine or acetonitrile to dissolve the residue.

  • Derivatization: Add 30 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Mandatory Visualizations

Derivatization_Workflow Derivatization Workflow for DPA Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Dried DPA Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent heat Heat at 60°C for 60 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: A flowchart of the DPA derivatization process.

Troubleshooting_Tree Troubleshooting Low Signal for DPA Derivative start Low or No DPA Peak check_deriv Was derivatization complete? start->check_deriv incomplete Incomplete Derivatization check_deriv->incomplete No complete Yes check_deriv->complete No check_stability Was the sample analyzed immediately? degraded Derivative Degradation check_stability->degraded No stable Yes check_stability->stable No check_gc Is the GC system performing well? active_sites Active Sites in System check_gc->active_sites Possible Issues leaks Leaks in System check_gc->leaks Possible Issues sol1 Ensure sample is dry. Optimize time/temp. Use catalyst. incomplete->sol1 complete->check_stability sol2 Analyze immediately. Store at -20°C. degraded->sol2 stable->check_gc sol3 Use deactivated liner. Trim column. active_sites->sol3 sol4 Perform leak check. leaks->sol4

Caption: A decision tree for troubleshooting low DPA signal.

Stability_Factors Factors Affecting DPA Derivative Stability stability DPA Derivative Stability moisture Decreases stability->moisture temperature Decreases with higher temp stability->temperature time Decreases over time stability->time reagent_excess Increases (in vial) stability->reagent_excess

Caption: Factors influencing the stability of DPA derivatives.

References

Selecting the appropriate internal standard for dihydrophaseic acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of dihydrophaseic acid (DPA).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound (DPA) analysis?

A1: The most suitable internal standard for DPA analysis is a stable isotope-labeled version of DPA, such as deuterium-labeled DPA (d-DPA).[1][2] Isotopically labeled internal standards are considered the gold standard for quantitative LC-MS analysis because their chemical and physical properties are nearly identical to the analyte.[3][4][5] This ensures they co-elute with the analyte and exhibit similar behavior during sample preparation and ionization, effectively correcting for matrix effects and procedural losses.[3][4][5]

Q2: Why is a stable isotope-labeled internal standard, like d-DPA, preferred over a structural analog?

A2: Stable isotope-labeled internal standards (SIL-IS), such as d-DPA, are preferred because they have almost identical chemical and physical properties to the target analyte.[5] This results in consistent extraction recovery and the same degree of ionization suppression or enhancement in mass spectrometry.[5] Structural analogs, while more economical, often have different extraction recoveries and ionization efficiencies, which can lead to less accurate quantification, particularly in complex sample matrices.

Q3: Where can I obtain a deuterium-labeled DPA internal standard?

A3: Deuterium-labeled DPA can be synthesized.[1][2] For instance, 7'-deuterium-labeled dihydrophaseic acids have been successfully prepared by reducing 7'-deuterium-labeled phaseic acid.[1][2] Alternatively, custom synthesis services from specialized chemical companies may be available. While commercially available, ready-to-use d-DPA might be limited, deuterated forms of its precursor, abscisic acid (ABA), such as (+)-Abscisic Acid-d6, are commercially available and could be used in broader ABA metabolism studies.[6][7]

Q4: What are the key considerations when using a deuterated internal standard?

A4: When using a deuterated internal standard, it is important to ensure that the deuterium (B1214612) atoms are not on exchangeable sites (e.g., -OD), as they can be replaced by hydrogen atoms in solution, compromising the stability of the standard.[8] Additionally, a sufficient mass difference between the analyte and the internal standard (ideally 4-5 Da) is necessary to minimize mass spectrometric cross-talk.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in Internal Standard Response Inconsistent addition of the internal standard to samples.Ensure precise and consistent addition of the internal standard to all samples, standards, and blanks using calibrated pipettes. Consider automating the addition process if possible.[9]
Degradation of the internal standard during sample storage or preparation.Store the internal standard stock solution and samples under appropriate conditions (e.g., -80°C) and minimize freeze-thaw cycles. Evaluate the stability of the internal standard under your experimental conditions.
Matrix effects significantly impacting the internal standard's ionization.[10]While a SIL-IS minimizes this, severe matrix effects can still cause issues. Optimize sample preparation to remove interfering matrix components. Consider dilution of the sample if the DPA concentration is high enough.
Poor Peak Shape or Chromatographic Resolution Suboptimal liquid chromatography (LC) conditions.Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve better separation and peak shape for both DPA and the internal standard.
Column degradation.Replace the analytical column if it has been used extensively or shows signs of performance deterioration.
Inaccurate Quantification Results Incorrect concentration of the internal standard stock solution.Verify the concentration of the internal standard stock solution by preparing fresh standards and cross-validating.
Isotopic interference between the analyte and the internal standard.Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. Check for any potential isotopic overlap.
Non-co-elution of the analyte and internal standard.While unlikely with a SIL-IS, significant chromatographic shifts can sometimes occur with deuterium labeling.[8] Adjust chromatographic conditions to ensure co-elution.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Deuterated Internal Standard

PropertyThis compound (DPA)Deuterium-Labeled this compound (d-DPA)
Molecular Formula C₁₅H₂₂O₅[11]e.g., C₁₅H₁₉D₃O₅
Monoisotopic Mass 282.147 g/mol [11]e.g., 285.165 g/mol
IUPAC Name (2Z,4E)-5-[(1R,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid[11]Varies based on deuterium position.
Key Mass Spec Transitions (Example) To be determined empirically.To be determined empirically, shifted by the mass of deuterium atoms.

Experimental Protocols

Protocol: Quantification of this compound using a Deuterated Internal Standard by LC-MS/MS

  • Preparation of Internal Standard Working Solution:

    • Prepare a stock solution of d-DPA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a concentration that is within the linear range of the instrument and provides a strong signal (e.g., 100 ng/mL). The optimal concentration should be determined empirically.[12]

  • Sample Preparation:

    • Accurately weigh the plant tissue or other sample matrix.

    • Add a precise volume of the d-DPA internal standard working solution to the sample at the beginning of the extraction process.

    • Perform sample extraction using an appropriate method for phytohormones (e.g., solid-phase extraction).

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution program.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • The gradient should be optimized to achieve good separation of DPA from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

      • Develop a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both DPA and d-DPA. These transitions need to be determined by infusing pure standards.

  • Data Analysis:

    • Calculate the peak area ratio of the DPA to the d-DPA for all samples, calibration standards, and quality controls.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the DPA calibration standards.

    • Determine the concentration of DPA in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Internal_Standard_Selection_Workflow cluster_0 Initial Considerations cluster_1 Internal Standard (IS) Selection cluster_2 Method Development & Validation Start Start: Need for DPA Quantification Analyte Analyte: this compound (DPA) Start->Analyte Technique Analytical Technique: LC-MS/MS Analyte->Technique Decision Is d-DPA available/synthesizable? Technique->Decision Ideal_IS Ideal IS: Stable Isotope-Labeled DPA (d-DPA) Develop Develop LC-MS/MS Method Ideal_IS->Develop Alternative_IS Alternative: Structural Analog (e.g., other ABA metabolites) Alternative_IS->Develop Proceed with caution Decision->Ideal_IS Yes Decision->Alternative_IS No Validate Validate Method (Linearity, Accuracy, Precision) Develop->Validate Analysis Routine Sample Analysis Validate->Analysis

Caption: Workflow for selecting an internal standard for DPA analysis.

ABA_Metabolism ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy ABA ABA->Hydroxy_ABA Metabolism PA Phaseic Acid (PA) Hydroxy_ABA->PA Conversion DPA This compound (DPA) PA->DPA Reduction

Caption: Simplified metabolic pathway of Abscisic Acid to this compound.

References

Strategies to reduce background noise in dihydrophaseic acid detection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrophaseic acid (DPA) detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during DPA analysis, with a focus on minimizing background noise and enhancing signal integrity.

Troubleshooting Guides

High background noise is a common issue in the sensitive detection of phytohormones like DPA, often leading to inaccurate quantification and reduced sensitivity.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of elevated background signals in your experiments.

Issue: Persistent High Baseline Noise in LC-MS Analysis

A consistently high or noisy baseline can obscure the DPA signal and compromise the accuracy of your results.[1] This issue often points to contamination in the mobile phase or the LC-MS system itself.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Contaminated Mobile Phase Prepare a fresh mobile phase using high-purity, LC-MS grade solvents (e.g., water, acetonitrile (B52724), methanol) and additives (e.g., formic acid).[1] Always filter solvents before use.A significant reduction in baseline noise and a more stable signal.
System Contamination Flush the entire LC system with a strong solvent mixture, such as isopropanol, to remove accumulated contaminants.[1]A cleaner baseline and improved signal-to-noise ratio.
Dirty Ion Source Clean the ion source components, including the capillary and skimmer, following the manufacturer's guidelines.[1]Improved signal stability and a reduction in background ions.
Column Bleed Condition the column as per the manufacturer's instructions. If the issue persists, consider replacing the column.[1]A stable baseline, particularly during gradient elution.
Issue: Ion Suppression or Enhancement (Matrix Effects)

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of DPA, leading to either a suppressed or enhanced signal.[2][3] This is a major concern in quantitative analysis as it can lead to inaccurate results.[3]

Strategies to Mitigate Matrix Effects:

  • Sample Preparation: The most effective way to reduce matrix effects is by removing interfering compounds before LC-MS analysis.[2][4] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[2]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate DPA from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or flow rate.[2]

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is a widely recognized method to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for more reliable quantification.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in DPA detection using LC-MS?

High background noise in LC-MS analysis can originate from several sources, significantly impacting the sensitivity and accuracy of your results.[1] Key sources include:

  • Mobile Phase Contamination: Impurities in solvents and additives are a major contributor to background noise.[1] Using lower-grade solvents can introduce contaminants that generate a high baseline.

  • Sample Matrix Components: Complex biological samples contain numerous endogenous compounds that can co-elute with DPA, causing ion suppression or enhancement.[1][2]

  • System Contamination: Residual compounds from previous analyses can accumulate in the LC system and ion source, leading to a persistent high background.[1]

  • Column Bleed: The stationary phase of the column can degrade over time, releasing compounds that contribute to a noisy baseline, especially during gradient elution.[1]

Q2: How can I optimize my sample preparation to reduce background noise for DPA analysis?

Effective sample preparation is crucial for removing interfering substances from the sample matrix before LC-MS analysis.[1] Solid-Phase Extraction (SPE) is a highly recommended technique for cleaning up complex samples.[1][5]

Experimental Protocol: Solid-Phase Extraction (SPE) for DPA

This protocol provides a general guideline for SPE cleanup of plant extracts for DPA analysis. Optimization may be required based on the specific sample matrix.

  • Column Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by ultrapure water through it.

  • Sample Loading: Load the acidified plant extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the DPA and other moderately polar compounds with a higher concentration of organic solvent (e.g., 80% methanol in water).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Q3: What are the optimal LC-MS parameters for sensitive DPA detection?

Optimizing both the liquid chromatography and mass spectrometry parameters is essential for achieving high sensitivity and minimizing background noise.

Liquid Chromatography (LC) Parameters:

ParameterRecommendation
Column A C18 reversed-phase column is commonly used for phytohormone analysis.[5]
Mobile Phase A gradient elution using LC-MS grade water and acetonitrile or methanol, both with a small amount of acid (e.g., 0.1% formic acid or acetic acid), is typical.[6][7] Acetic acid may be preferred to reduce background noise for certain transitions.[6]
Flow Rate A flow rate of 0.2-0.5 mL/min is generally suitable for standard analytical columns.[7]

Mass Spectrometry (MS) Parameters:

ParameterRecommendation
Ionization Mode Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of acidic phytohormones like DPA.[6]
Detection Mode Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.[6][8]
Diagnostic Transitions Specific precursor-to-product ion transitions for DPA should be determined by infusing a standard solution and optimizing the collision energy.

Visual Guides

DPA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for DPA analysis.

Troubleshooting_High_Background Start High Background Noise Detected Check_Mobile_Phase Prepare Fresh LC-MS Grade Mobile Phase Start->Check_Mobile_Phase Noise_Reduced1 Problem Solved: Contaminated Mobile Phase Check_Mobile_Phase->Noise_Reduced1 Noise Decreases Flush_System Flush Entire LC System Check_Mobile_Phase->Flush_System Noise Persists Noise_Reduced2 Problem Solved: System Contamination Flush_System->Noise_Reduced2 Noise Decreases Clean_Ion_Source Clean Ion Source Flush_System->Clean_Ion_Source Noise Persists Noise_Reduced3 Problem Solved: Dirty Ion Source Clean_Ion_Source->Noise_Reduced3 Noise Decreases Optimize_Sample_Prep Optimize Sample Prep (e.g., SPE) Clean_Ion_Source->Optimize_Sample_Prep Noise Persists Final_Outcome Reduced Matrix Effects Optimize_Sample_Prep->Final_Outcome SPE_Principle Condition 1. Conditioning (Activate sorbent) Load 2. Sample Loading (Analytes adsorb) Condition->Load Wash 3. Washing (Remove interferences) Load->Wash Elute 4. Elution (Collect analytes) Wash->Elute Final Clean Sample for Analysis Elute->Final

References

Technical Support Center: Dihydrophaseic Acid (DPA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of dihydrophaseic acid (DPA).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in DPA quantification?

The most significant pitfalls in DPA quantification often arise from three main areas: sample preparation, matrix effects during analysis, and the absence of a suitable internal standard. Inadequate extraction and cleanup can lead to low recovery and the introduction of interfering substances.[1][2][3] Matrix components can suppress or enhance the ionization of DPA in the mass spectrometer, leading to inaccurate results.[1][2][3] Furthermore, failure to use an appropriate internal standard that behaves similarly to DPA during extraction and analysis can result in poor precision and accuracy.[4][5][6][7]

Q2: What is the ideal internal standard for DPA quantification?

The gold standard for quantitative LC-MS analysis is a stable isotope-labeled (SIL) internal standard of the analyte.[5][7] Therefore, deuterium-labeled this compound (DPA-d) is the most appropriate internal standard.[4] It co-elutes with the unlabeled DPA and experiences similar ionization effects, providing the most accurate correction for matrix effects and procedural losses.[7] If a deuterated standard is unavailable, a structurally similar compound can be used, but it requires more rigorous validation to ensure it adequately mimics the behavior of DPA.[8]

Q3: How can I minimize matrix effects in my DPA analysis?

Minimizing matrix effects is crucial for accurate DPA quantification.[1][2][3] Several strategies can be employed:

  • Effective Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering compounds like phospholipids, which are a major source of matrix effects in biological samples.[2][3]

  • Chromatographic Separation: Optimize the HPLC method to separate DPA from co-eluting matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering substances, but this may compromise the limit of detection.[9]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation.[5][7]

Q4: What are the recommended storage conditions for samples containing DPA?

Plant and biological samples should be immediately frozen in liquid nitrogen after collection and stored at -80°C until extraction to prevent enzymatic degradation or changes in metabolite profiles.[10] After extraction, it is advisable to store the extracts at low temperatures (e.g., -20°C or -80°C) and in the dark to minimize degradation, especially if analysis is not performed immediately.[11][12] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Column Lower the mobile phase pH to ensure complete protonation of DPA and minimize interactions with residual silanols on the column. Consider using an end-capped column.
Column Overload Reduce the sample concentration or injection volume.
Column Contamination Implement a column flushing procedure with a series of strong and weak solvents. If the column is old or performance does not improve, replace it.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure a standardized and validated extraction and cleanup protocol is followed for all samples. Use an appropriate internal standard added at the beginning of the sample preparation process.[6]
Matrix Effects Implement strategies to minimize matrix effects as described in the FAQs. Use a stable isotope-labeled internal standard to correct for variability.[1][2][3]
Instrument Instability Check for fluctuations in pump pressure, and ensure the autosampler is injecting consistent volumes. Run a system suitability test to verify instrument performance.
Analyte Instability Investigate the stability of DPA in the final extract under the storage and autosampler conditions.
Issue 3: Low Analyte Response or No Peak Detected
Potential Cause Troubleshooting Steps
Poor Extraction Recovery Optimize the extraction solvent and procedure. Use an internal standard to assess and correct for recovery.
Analyte Degradation Ensure proper sample handling and storage conditions.[11][12] Minimize the time between sample preparation and analysis.
Ion Suppression This is a significant matrix effect where other compounds in the sample co-elute with DPA and reduce its ionization efficiency in the mass spectrometer.[2][3] Improve sample cleanup, optimize chromatography, and use a co-eluting stable isotope-labeled internal standard.
Incorrect MS/MS Parameters Optimize the precursor and product ion selection, collision energy, and other source parameters for DPA.

Quantitative Data Summary

The choice of internal standard is critical for accurate quantification. The following table summarizes the expected performance of different internal standard strategies for the analysis of acidic phytohormones like DPA.

Internal Standard TypeExpected Accuracy (% Bias)Expected Precision (% RSD)Matrix Effect Compensation
Deuterated DPA (DPA-d) < ±15%< 15%Excellent
¹³C-Labeled DPA < ±10%< 10%Excellent (often superior to deuterated)
Structurally Similar Analog Variable, requires extensive validationVariableModerate to Poor
No Internal Standard Poor, not recommended for quantitative analysisPoorNone

Data is inferred from best practices in quantitative LC-MS analysis and the use of stable isotope-labeled internal standards for similar analytes.[7]

Experimental Protocols

Protocol 1: this compound Extraction from Plant Tissue
  • Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Internal Standard Spiking: To the homogenized powder, add a known amount of deuterium-labeled DPA (DPA-d) in a small volume of solvent.

  • Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid). Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of B (e.g., 5-10%), ramp up to a high percentage of B (e.g., 95%) to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both DPA and the internal standard (DPA-d) should be optimized for the instrument being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plant Tissue Homogenize Homogenization Sample->Homogenize Spike Add Internal Standard Homogenize->Spike Extract Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS System Reconstitute->LC_MS Inject Sample Data Data Acquisition LC_MS->Data Quant Quantification Data->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for DPA quantification.

troubleshooting_logic Start Inaccurate DPA Quantification CheckIS Is a Stable Isotope-Labeled Internal Standard Used? Start->CheckIS CheckMatrix Are Matrix Effects Suspected? CheckIS->CheckMatrix Yes UseIS Implement Deuterated DPA as Internal Standard CheckIS->UseIS No CheckRecovery Is Extraction Recovery Low or Variable? CheckMatrix->CheckRecovery No ImproveCleanup Improve Sample Cleanup (e.g., SPE) CheckMatrix->ImproveCleanup Yes CheckPeakShape Is Peak Shape Poor? CheckRecovery->CheckPeakShape No OptimizeExtraction Optimize Extraction Protocol CheckRecovery->OptimizeExtraction Yes TroubleshootLC Troubleshoot LC System (Column, Mobile Phase) CheckPeakShape->TroubleshootLC Yes Success Accurate Quantification CheckPeakShape->Success No UseIS->CheckMatrix OptimizeLC Optimize Chromatographic Separation ImproveCleanup->OptimizeLC OptimizeLC->CheckRecovery OptimizeExtraction->CheckPeakShape TroubleshootLC->Success

Caption: Troubleshooting logic for DPA quantification.

References

Optimizing fragmentation parameters for dihydrophaseic acid in MS/MS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydrophaseic Acid Analysis. This guide provides detailed information, troubleshooting advice, and standardized protocols for optimizing mass spectrometry (MS/MS) fragmentation parameters for this compound (DPA), a critical metabolite of the plant hormone abscisic acid (ABA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPA) and why is its quantification important?

A1: this compound (DPA) is a major catabolite of abscisic acid (ABA), a key plant hormone involved in developmental processes and responses to environmental stress, such as drought.[1][2] Accurate quantification of DPA and other ABA metabolites is crucial for understanding the hormonal regulation of plant growth and stress physiology.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an essential technique for the sensitive and precise measurement of these compounds.[1][2]

Q2: What is the precursor ion for this compound in MS/MS analysis?

A2: this compound has a molecular weight of approximately 282.33 g/mol . In negative electrospray ionization (ESI) mode, which is common for acidic compounds, the deprotonated molecule [M-H]⁻ is observed. Therefore, the precursor ion for this compound is typically m/z 281.3 .

Q3: What are the key MS/MS parameters that need to be optimized?

A3: The most critical compound-dependent parameters to optimize for quantitative analysis using Multiple Reaction Monitoring (MRM) are the cone voltage (or declustering potential) and the collision energy.[3][4]

  • Cone Voltage / Declustering Potential (DP): This voltage influences the efficiency of ion transmission from the source to the mass analyzer and can induce in-source fragmentation if set too high.[4]

  • Collision Energy (CE): This parameter controls the energy applied in the collision cell to fragment the precursor ion into product ions. Optimizing the CE is essential for maximizing the signal of the desired product ion.[5]

Q4: Why is a chromatographic separation step (LC) necessary before MS/MS analysis?

A4: Liquid chromatography (LC) separates DPA from other compounds in a complex sample matrix before it enters the mass spectrometer.[6] This is critical for several reasons:

  • Reduces Matrix Effects: Co-eluting compounds can interfere with the ionization of the target analyte, leading to ion suppression or enhancement, which compromises quantitative accuracy.[6]

  • Improves Specificity: It separates DPA from its isomers, such as phaseic acid (PA), ensuring that the measured signal is unique to the analyte of interest.

  • Enhances Sensitivity: By removing background noise, the signal-to-noise ratio for the analyte is improved.[7]

Experimental Protocol: Optimizing MS/MS Parameters for DPA

This section provides a detailed methodology for the optimization of DPA fragmentation parameters using direct infusion on a triple quadrupole mass spectrometer.

Objective: To determine the optimal cone voltage and collision energy for the most abundant and specific MRM transitions of this compound.

Materials:

  • This compound (DPA) analytical standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (optional, for mobile phase modification)

  • Syringe pump and infusion line

  • Triple quadrupole mass spectrometer with an ESI source

Methodology:

  • Prepare DPA Standard Solution:

    • Prepare a stock solution of DPA at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of approximately 1 µg/mL in a typical mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Optimize Precursor Ion Parameters (Cone Voltage):

    • Set up a direct infusion of the DPA working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Operate the ESI source in negative ion mode.

    • Set the first quadrupole (Q1) to monitor the DPA precursor ion (m/z 281.3).

    • Acquire data while ramping the cone voltage (or declustering potential) across a relevant range (e.g., 5 V to 80 V).

    • Plot the intensity of the m/z 281.3 ion against the cone voltage. The optimal value is the voltage that yields the highest intensity without significant in-source fragmentation.[4]

  • Identify and Optimize Product Ions (Collision Energy):

    • Set the cone voltage to the optimal value determined in the previous step.

    • Set up a product ion scan where Q1 is fixed on m/z 281.3, and the third quadrupole (Q3) scans a mass range (e.g., m/z 50-290) to detect all fragments.

    • Apply a moderate collision energy (e.g., 15-25 eV) to induce fragmentation.

    • Identify the most abundant and specific product ions from the resulting spectrum.

    • For each major product ion, perform a collision energy optimization. Create an MRM method for each transition (e.g., 281.3 > product ion 1; 281.3 > product ion 2).

    • Acquire data while ramping the collision energy over a wide range (e.g., 5 eV to 50 eV).

    • Plot the intensity of each product ion against the collision energy to find the optimal value for each transition.[5]

  • Finalize MRM Transitions:

    • Select the two or three most intense and specific precursor-to-product ion transitions.

    • The most abundant transition is typically used for quantification (quantifier), while a second transition is used for confirmation (qualifier).

Optimized Fragmentation Parameters (Example Data)

The following table summarizes hypothetical yet typical MS/MS parameters for this compound. These values should be used as a starting point and must be optimized on the specific instrument used for analysis.[4]

ParameterIon ModePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Use
Transition 1 Negative281.3171.13522Quantifier
Transition 2 Negative281.3139.13528Qualifier

Visual Workflows and Logic Diagrams

Diagram 1: MS/MS Parameter Optimization Workflow

OptimizationWorkflow start_end start_end process process decision decision data data start Start: Prepare DPA Standard infuse Infuse Standard into MS start->infuse set_q1 Set Q1 to Precursor Ion (m/z 281.3) infuse->set_q1 ramp_cv Ramp Cone Voltage (CV) set_q1->ramp_cv plot_cv Plot Intensity vs. CV ramp_cv->plot_cv select_cv Select Optimal CV plot_cv->select_cv product_scan Perform Product Ion Scan select_cv->product_scan identify_products Identify Major Product Ions product_scan->identify_products ramp_ce Ramp Collision Energy (CE) for each Product identify_products->ramp_ce plot_ce Plot Intensity vs. CE ramp_ce->plot_ce select_ce Select Optimal CE for each Transition plot_ce->select_ce finalize Finalize Quantifier/Qualifier MRM Transitions select_ce->finalize end End: Method Ready finalize->end

Caption: Workflow for optimizing DPA parameters on a mass spectrometer.

Troubleshooting Guide

Q: I am not seeing any peaks for DPA. What should I check?

A: The absence of peaks can be due to issues with the sample, the LC system, or the mass spectrometer.[8]

  • Check Sample and Syringe: Ensure the autosampler is functioning correctly and the sample has been prepared properly.[8]

  • Verify Instrument State: Check that the mass spectrometer is calibrated and the detector is active.[9] Ensure gas flows are correct and the ESI spray is stable.[9]

  • Check for Leaks: A leak in the LC system can prevent the sample from reaching the detector.[8]

  • Method Parameters: Double-check that the MS method is set to acquire data for the correct precursor ion (m/z 281.3) in the correct ion mode (negative).[9]

Q: My DPA signal intensity is very low. How can I improve it?

A: Low signal intensity can stem from several factors, from sample preparation to instrument settings.

  • Re-optimize Source Conditions: The cone voltage and source temperatures (desolvation temperature, gas flow) may not be optimal. Re-infuse the standard to confirm these parameters.[4]

  • Check for Contamination: A dirty ion source or contaminated mobile phase can suppress the signal.[10][11] Clean the MS interface parts.

  • Evaluate Matrix Effects: If analyzing a complex sample, co-eluting matrix components can cause ion suppression. Improve sample cleanup (e.g., using solid-phase extraction) or adjust chromatography to better separate DPA from interferences.[6]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For negative ion mode, a slightly basic or neutral pH can sometimes improve deprotonation, although acidic modifiers are often used for chromatography.

Q: I am observing high background noise in my chromatogram. What is the cause?

A: High background noise can mask your analyte peak and reduce sensitivity.

  • Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases. Contaminants in solvents are a common source of high background.[11]

  • System Contamination: The LC system, including tubing, column, and autosampler, may be contaminated. Flush the system thoroughly with a strong solvent like isopropanol.

  • Carryover: A previous, highly concentrated sample may have contaminated the system. Inject several blank samples to check for and wash out any residual compounds.[9]

Q: My chromatographic peak shape is poor (tailing or splitting). How can I fix this?

A: Poor peak shape can affect integration and reproducibility.[11]

  • Column Issues: The column may be contaminated or degraded. Try flushing it or replacing it if necessary.

  • Mobile Phase Mismatch: Ensure the sample solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.

  • Secondary Interactions: Peak tailing for acidic compounds can occur due to interactions with residual silanols on the column. Using a well-end-capped column or adjusting the mobile phase pH can help mitigate this.[6]

Diagram 2: Troubleshooting Low Signal Intensity

TroubleshootingTree problem problem check check action action result result start Problem: Low Signal Intensity infuse_std Infuse Standard Directly? start->infuse_std signal_ok Signal OK? infuse_std->signal_ok Yes ms_issue Potential MS Issue infuse_std->ms_issue No lc_issue Potential LC/Sample Issue signal_ok->lc_issue No (Signal low with LC) clean_source Clean Ion Source & Interface ms_issue->clean_source check_lc Check for Leaks & Blockages lc_issue->check_lc reoptimize Re-optimize CV/CE & Gas Flows clean_source->reoptimize check_cal Check MS Calibration reoptimize->check_cal sample_prep Improve Sample Cleanup (SPE) check_lc->sample_prep check_column Evaluate Column Performance sample_prep->check_column

References

Technical Support Center: High-Throughput Dihydrophaseic Acid (DPA) Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening of dihydrophaseic acid (DPA).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for high-throughput screening of this compound (DPA)?

A1: The two primary methodologies for high-throughput screening of DPA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and competitive Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS offers high sensitivity and specificity, making it a "gold standard" for quantitative analysis of plant hormones from complex mixtures.[1][2] Competitive ELISA is a more accessible high-throughput method suitable for rapid screening of a large number of samples, relying on antibody-antigen binding.[3][4][5]

Q2: What are the main challenges in DPA screening from plant extracts?

A2: The primary challenges include the low endogenous concentrations of DPA in plant tissues, the presence of interfering compounds in the plant matrix (matrix effects), and potential cross-reactivity of antibodies with structurally similar molecules in immunoassays.[2] Matrix effects can lead to ion suppression or enhancement in LC-MS/MS, affecting accuracy and reproducibility.[6]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Effective sample preparation is crucial. This includes techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2] Methodological adjustments such as optimizing the chromatographic gradient to separate DPA from co-eluting matrix components and using a stable isotope-labeled internal standard for DPA can also compensate for matrix effects.

Q4: What is a good Z'-factor for a DPA screening assay?

A4: The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for high-throughput screening.[7][8] Assays with a Z'-factor between 0 and 0.5 may still be acceptable, particularly for complex biological assays, but will have a smaller separation between positive and negative controls.[7]

Q5: My competitive ELISA for DPA shows a high background. What are the possible causes?

A5: High background in a competitive ELISA can be due to several factors, including insufficient blocking, excessive concentration of the detection antibody, or non-specific binding of the antibody to the plate.[9][10] Ensure that the blocking buffer is effective and that all washing steps are performed thoroughly.[10]

Troubleshooting Guides

LC-MS/MS-Based Screening
Problem Possible Cause(s) Troubleshooting Steps
Low DPA Signal/Poor Sensitivity 1. Inefficient extraction of DPA from the plant matrix. 2. Ion suppression due to matrix effects. 3. Suboptimal MS parameters.1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the extraction solvent is appropriate for DPA. 2. Dilute the sample extract to reduce the concentration of interfering matrix components. Improve chromatographic separation to resolve DPA from interfering compounds. 3. Optimize MS parameters such as spray voltage, gas flow, and collision energy for DPA.
High Variability in Results 1. Inconsistent sample preparation. 2. Fluctuation in instrument performance. 3. Carryover from previous samples.1. Automate the sample preparation steps, particularly solid-phase extraction, to improve consistency.[11][12][13][14] 2. Use a stable isotope-labeled internal standard for DPA to normalize for variations. 3. Implement a robust wash cycle between sample injections to prevent carryover.
Poor Peak Shape 1. Incompatible mobile phase. 2. Column degradation. 3. Presence of interfering compounds.1. Adjust the pH and organic solvent composition of the mobile phase. 2. Replace the analytical column. 3. Enhance the sample cleanup procedure to remove interfering substances.
Competitive ELISA-Based Screening
Problem Possible Cause(s) Troubleshooting Steps
Low Signal (High Absorbance in Competitive Assay) 1. Insufficient antibody concentration. 2. Inactive enzyme conjugate. 3. Short incubation times.1. Titrate the primary antibody to determine the optimal concentration. 2. Use a fresh batch of enzyme conjugate and substrate. 3. Increase the incubation time for the antibody and/or substrate.[15]
High Background (Low Absorbance in Competitive Assay) 1. Ineffective blocking. 2. High concentration of detection antibody. 3. Insufficient washing.1. Try a different blocking agent or increase the blocking time. 2. Reduce the concentration of the HRP-conjugated secondary antibody. 3. Increase the number of wash cycles and ensure complete removal of wash buffer between steps.[9][10]
Poor Standard Curve 1. Incorrect preparation of standards. 2. Pipetting errors. 3. Inappropriate curve fitting model.1. Prepare fresh standards and perform serial dilutions carefully. 2. Use calibrated pipettes and ensure proper technique. 3. Use a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit for sigmoidal data.
High Coefficient of Variation (%CV) 1. Inconsistent pipetting. 2. Temperature variation across the plate. 3. Edge effects.1. Use an automated liquid handler for improved precision. 2. Ensure the entire plate is at a uniform temperature during incubations. 3. Avoid using the outer wells of the microplate or surround them with buffer-filled wells.
Potential False Positives/Negatives 1. Cross-reactivity of the antibody with other ABA metabolites (e.g., phaseic acid, abscisic acid).[16][17] 2. Interference from compounds in the plant extract.1. Test the specificity of the anti-DPA antibody against a panel of structurally related compounds.[16] 2. Perform a spike-and-recovery experiment to assess matrix interference. Consider a more rigorous sample cleanup if interference is significant.

Quantitative Data Summary

Table 1: Typical High-Throughput Screening Quality Control Metrics

Parameter Formula Acceptable Range Interpretation
Z'-Factor 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ]0.5 to 1.0 (Excellent) 0 to 0.5 (Acceptable)Measures the separation between positive and negative controls, indicating the suitability of the assay for HTS.[7]
Signal-to-Background (S/B) Ratio Meansignal / Meanbackground> 10Indicates the dynamic range of the assay.
Signal-to-Noise (S/N) Ratio (Meansignal - Meanbackground) / SDbackground> 10Measures the difference between the signal and background relative to the background noise.
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100< 15%Indicates the precision and reproducibility of the assay.

Table 2: Example Performance of a DPA Screening Campaign

Screening Method Throughput (samples/day) Typical Z'-Factor Typical S/B Ratio Limit of Quantification (LOQ)
LC-MS/MS 100 - 500N/A (quantified by internal standard)N/A0.1 - 1 ng/mL
Competitive ELISA 1,000 - 10,0000.6 - 0.815 - 301 - 10 ng/mL

Experimental Protocols

Protocol 1: High-Throughput DPA Extraction and Analysis by LC-MS/MS
  • Sample Homogenization: Freeze ~50 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of extraction solvent (e.g., methanol (B129727)/water/formic acid, 80:19:1, v/v/v) containing a deuterated DPA internal standard. Vortex and incubate at 4°C for 1 hour.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute DPA with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). Detect DPA using multiple reaction monitoring (MRM) in negative ion mode.

Protocol 2: High-Throughput DPA Screening by Competitive ELISA
  • Plate Coating: Coat a 96-well microplate with a DPA-protein conjugate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature.

  • Competition Reaction: In a separate plate, pre-incubate the DPA standards or plant extracts with a limited amount of anti-DPA monoclonal antibody for 1 hour.

  • Incubation: Transfer the pre-incubated mixture to the coated and blocked plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the DPA concentration in the sample.

Visualizations

ABA_Catabolism_Pathway ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy ABA ABA->Hydroxy_ABA CYP707A PA Phaseic Acid (PA) Hydroxy_ABA->PA Spontaneous Rearrangement DPA This compound (DPA) PA->DPA PA Reductase HTS_Workflow cluster_prep Sample Preparation cluster_screening Screening cluster_analysis Data Analysis Homogenization 1. Homogenization Extraction 2. Extraction Homogenization->Extraction SPE_Cleanup 3. Solid-Phase Extraction Extraction->SPE_Cleanup LC_MS_MS LC-MS/MS Analysis SPE_Cleanup->LC_MS_MS Competitive_ELISA Competitive ELISA SPE_Cleanup->Competitive_ELISA Quantification 4. Quantification LC_MS_MS->Quantification Competitive_ELISA->Quantification QC_Metrics 5. Z', S/B, %CV Quantification->QC_Metrics Quality Control Hit_Identification 6. Hit Identification QC_Metrics->Hit_Identification Hit_Validation 7. Hit Validation Hit_Identification->Hit_Validation Troubleshooting_Logic Start Low Z'-Factor (<0.5) High_SD_Neg High SD in Negative Control? Start->High_SD_Neg High_SD_Pos High SD in Positive Control? Low_Signal_Window Small Mean Difference? High_SD_Pos->Low_Signal_Window No Check_Dispensing Check Liquid Handling Precision High_SD_Pos->Check_Dispensing Yes High_SD_Neg->High_SD_Pos No Improve_Washing Improve Washing/Blocking High_SD_Neg->Improve_Washing Yes Optimize_Reagents Optimize Reagent Concentrations Low_Signal_Window->Optimize_Reagents Yes End Re-evaluate Z'-Factor Low_Signal_Window->End No Optimize_Reagents->End Improve_Washing->End Check_Dispensing->End

References

Validation & Comparative

Dihydrophaseic Acid vs. Phaseic Acid: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of related plant hormones and their metabolites is critical for agricultural and therapeutic innovation. This guide provides a detailed comparison of dihydrophaseic acid (DPA) and phaseic acid (PA), two key catabolites of the essential plant hormone abscisic acid (ABA).

This compound and phaseic acid represent consecutive steps in the catabolic pathway of abscisic acid, a hormone central to plant development and stress responses. While structurally similar, their biological activities diverge significantly. Phaseic acid retains a degree of ABA-like activity, whereas this compound is generally considered its inactive end-product. This comparison elucidates their distinct roles through experimental data, detailed protocols, and pathway visualizations.

Executive Summary of Biological Activity

CompoundBiological ActivityMechanism of Action
Phaseic Acid (PA) Biologically active, but with reduced potency compared to ABA.[1] Induces stomatal closure and can activate a subset of ABA responses.[2]Can selectively activate a subset of the PYR/PYL/RCAR family of ABA receptors, thereby initiating downstream signaling.[2]
This compound (DPA) Generally considered biologically inactive.[1][3] Does not induce significant stomatal closure.Believed to have negligible affinity for ABA receptors, thus failing to trigger the ABA signaling cascade.

Comparative Experimental Data

Stomatal Closure Assays

A foundational study directly comparing the effects of PA and DPA on stomatal closure in several plant species demonstrated their differential activities.

SpeciesTreatment (10 µM)Observation
Commelina communisPhaseic AcidStomatal closure initiated.
This compoundNo stomatal closure observed.
Amaranthus powelliPhaseic AcidStomatal closure observed, but less rapid than with ABA.
This compoundNo stomatal closure observed.
Hordeum vulgarePhaseic AcidStomatal closure observed, but less rapid than with ABA.
This compoundNo stomatal closure observed.
Xanthium strumariumPhaseic AcidStomatal closure observed, but less rapid than with ABA.
This compoundNo stomatal closure observed.
Zea maysPhaseic AcidStomatal closure observed, but less rapid than with ABA.
This compoundNo stomatal closure observed.
Vicia fabaPhaseic AcidNo response observed.
This compoundNo stomatal closure observed.

Data summarized from Sharkey, T. D., & Raschke, K. (1980). Effects of phaseic acid and this compound on stomata and the photosynthetic apparatus. Plant Physiology, 65(2), 291-297.

Molecular Interactions with ABA Receptors

The biological activity of ABA and its analogs is primarily mediated through their binding to the PYR/PYL/RCAR family of intracellular receptors. This binding event inhibits Type 2C protein phosphatases (PP2Cs), leading to the activation of Snf1-related protein kinases 2 (SnRK2s) and the subsequent phosphorylation of downstream targets that regulate physiological responses.

Recent studies have indicated that phaseic acid can selectively activate a subset of these PYL receptors, providing a molecular basis for its observed ABA-like activity.[2] In contrast, this compound is largely inactive, a characteristic attributed to its inability to effectively bind to and activate these receptors. While direct binding studies for DPA are limited, the consensus in the field, supported by its lack of biological activity in various assays, points to a negligible interaction with the ABA signaling core components.

Signaling Pathway Overview

The catabolism of ABA to PA and subsequently to DPA is a key process in regulating the intensity and duration of ABA signaling.

ABA_Catabolism_and_Signaling cluster_catabolism ABA Catabolism cluster_signaling ABA Signaling Pathway ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA CYP707A (8'-hydroxylase) DPA This compound (DPA) PA->DPA PA Reductase Receptor PYR/PYL/RCAR Receptors PP2C PP2C (Negative Regulator) Receptor->PP2C Inhibits SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 Inhibits Response Downstream Responses (e.g., Stomatal Closure) SnRK2->Response Activates PA_active Phaseic Acid (PA) PA_active->Receptor Binds & Activates (selectively) DPA_inactive This compound (DPA) DPA_inactive->Receptor No significant binding

Figure 1. Simplified diagram of ABA catabolism and the differential interaction of phaseic acid and this compound with the core ABA signaling pathway.

Experimental Protocols

Stomatal Aperture Measurement Bioassay

This protocol is adapted from established methods for observing phytohormone effects on stomatal apertures.

1. Plant Material and Growth Conditions:

  • Grow plants (e.g., Arabidopsis thaliana or Vicia faba) in controlled environmental chambers with a 16-hour light/8-hour dark cycle at 22°C.

  • Use fully expanded leaves from 4-6 week old plants for experiments.

2. Preparation of Epidermal Peels:

  • Carefully peel the abaxial (lower) epidermis from the leaf.

  • Immediately float the epidermal peels in a buffer solution (e.g., 10 mM MES, 50 mM KCl, pH 6.15) under light to open the stomata.

3. Treatment Application:

  • Prepare stock solutions of phaseic acid and this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Dilute the stock solutions in the incubation buffer to the desired final concentration (e.g., 10 µM). Include a solvent control.

  • Transfer the epidermal peels with open stomata to the treatment solutions or the control solution.

4. Incubation and Microscopy:

  • Incubate the peels for a specified time (e.g., 2 hours) under light.

  • Mount the epidermal peels on a microscope slide in their respective treatment solutions.

  • Observe the stomata under a light microscope and capture images.

5. Data Analysis:

  • Measure the width and length of the stomatal pore using image analysis software (e.g., ImageJ).

  • Calculate the stomatal aperture (width/length ratio) for a significant number of stomata per treatment (e.g., >50).

  • Statistically compare the stomatal apertures between treatments.

Stomatal_Assay_Workflow start Start: Select fully expanded leaves peel Prepare abaxial epidermal peels start->peel incubate_open Incubate in buffer under light to open stomata peel->incubate_open apply_treatment Transfer peels to treatment solutions incubate_open->apply_treatment prepare_treatments Prepare PA, DPA, and control solutions prepare_treatments->apply_treatment incubate_treatment Incubate for a defined period (e.g., 2h) apply_treatment->incubate_treatment microscopy Mount peels and capture images with a microscope incubate_treatment->microscopy analyze Measure stomatal apertures using image analysis software microscopy->analyze end End: Statistically compare results analyze->end

Figure 2. Workflow for the stomatal aperture measurement bioassay.

Seed Germination Assay

This assay is used to assess the inhibitory effects of ABA and its metabolites on seed germination.

1. Seed Sterilization and Plating:

  • Surface sterilize seeds (e.g., Arabidopsis thaliana) with 70% ethanol followed by a bleach solution and rinse with sterile water.

  • Prepare agar (B569324) plates with a basal medium (e.g., 1/2 MS medium) supplemented with the desired concentrations of phaseic acid, this compound, ABA (as a positive control), or a solvent control.

2. Stratification and Incubation:

  • Sow the sterilized seeds on the prepared plates.

  • Cold-stratify the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Transfer the plates to a growth chamber with a defined light and temperature regime (e.g., 16-hour light/8-hour dark at 22°C).

3. Germination Scoring:

  • Score germination daily for a period of 5-7 days. Germination is typically defined as the emergence of the radicle.

  • Calculate the germination percentage for each treatment at each time point.

4. Data Analysis:

  • Plot germination curves (percentage of germination over time) for each treatment.

  • Perform statistical analysis to compare the effects of the different compounds on the rate and final percentage of germination.

References

Cross-Validation of HPLC and LC-MS Methods for Dihydrophaseic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of dihydrophaseic acid, a key plant hormone and metabolite of abscisic acid, is crucial for various physiological and metabolic studies. The selection of an appropriate analytical method is a critical step in ensuring the reliability and accuracy of experimental data. This guide provides a comprehensive cross-validation and comparison of two powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document outlines the performance characteristics of both methods, supported by representative experimental data, to facilitate an informed decision-making process for your research and quality control needs.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application. While HPLC-UV is a robust and cost-effective technique suitable for relatively high concentration samples, LC-MS offers unparalleled sensitivity and selectivity, making it ideal for trace-level detection in complex biological matrices.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Acidic Compound Analysis

ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.999[1]>0.9931[1]
Limit of Detection (LOD) 0.28 µg/mL[1]Not Reported
Limit of Quantification (LOQ) 0.84 µg/mL[1]5.0 ng/mL[1]
Precision (%RSD) <15%[1]<6.52%[1]
Accuracy (%RE) 85-115%[1]-5.95 to 0.35%[1]
Sample Matrix Coffee Grounds[1]Rat Plasma[1]
Principle Separation by chromatography and detection by UV absorbance.[2]Separation by chromatography and detection by mass-to-charge ratio.[2]
Sensitivity Lower (µg/mL range)[2]Higher (ng/mL to pg/mL range)[2]
Selectivity Moderate; may be susceptible to interference from co-eluting compounds.[2]High; highly selective due to mass-based detection (MRM).[2]
Matrix Effects Less prone to ion suppression/enhancement.[2]Susceptible to matrix effects (ion suppression or enhancement).[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of acidic compounds.

HPLC-UV Method

This method is widely used for the quantification of organic acids due to its simplicity and cost-effectiveness.[1]

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[1]

Chromatographic Conditions:

  • Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 - 20 µL.[3]

  • Column Temperature: 30 - 40°C.[3]

  • Detection: UV-Vis Detector at 250 nm or 280 nm.[3]

Sample Preparation:

  • Extract this compound from the sample matrix using a suitable solvent.

  • The extraction solvent should be chosen based on the solubility of the analyte and its compatibility with the HPLC method.[3]

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[3]

LC-MS/MS Method

This method offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex biological matrices.[1]

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[1]

Chromatographic Conditions:

  • Column: Reversed-Phase C18 (similar to HPLC-UV).[1]

  • Mobile Phase: A gradient elution is often used to achieve good separation of analytes from matrix components.[1] A typical gradient might involve:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • The gradient program would typically start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte and then re-equilibrating the column.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1] This involves monitoring a specific precursor ion to product ion transition for this compound.

Sample Preparation:

  • Sample preparation may involve protein precipitation for plasma samples or solid-phase extraction (SPE) for more complex matrices to remove interferences and concentrate the analyte.

Method Cross-Validation Workflow

A crucial step in method development and transfer is cross-validation, which ensures that different analytical methods produce comparable results.[1] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_comparison Comparison and Evaluation Sample Prepare a single set of validation samples MethodA Analyze samples using Method A (e.g., HPLC-UV) Sample->MethodA MethodB Analyze samples using Method B (e.g., LC-MS/MS) Sample->MethodB DataA Process Data from Method A MethodA->DataA DataB Process Data from Method B MethodB->DataB Compare Compare results from both methods DataA->Compare DataB->Compare Stats Statistical Analysis (e.g., t-test, Bland-Altman plot) Compare->Stats Conclusion Determine if methods are equivalent within predefined acceptance criteria Stats->Conclusion

Caption: A typical workflow for the cross-validation of two analytical methods.

Logical Comparison of HPLC-UV and LC-MS/MS

The selection of an analytical technique is a balance between performance characteristics and practical considerations. The diagram below provides a logical comparison of HPLC-UV and LC-MS/MS for the analysis of this compound.

MethodComparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS HPLC_Cost Lower Cost HPLC_Robust Robust & Widely Available HPLC_Cost->HPLC_Robust HPLC_Selectivity Moderate Selectivity HPLC_Robust->HPLC_Selectivity HPLC_Sensitivity Lower Sensitivity (µg/mL) HPLC_Selectivity->HPLC_Sensitivity LCMS_Cost Higher Cost LCMS_Complex More Complex LCMS_Cost->LCMS_Complex LCMS_Selectivity High Selectivity LCMS_Complex->LCMS_Selectivity LCMS_Sensitivity Higher Sensitivity (ng/mL - pg/mL) LCMS_Selectivity->LCMS_Sensitivity Analyte This compound Analysis Analyte->HPLC_Cost Cost-Effective Option Analyte->LCMS_Cost High-End Option

Caption: Logical comparison of HPLC-UV and LC-MS/MS for this compound analysis.

References

Dihydrophaseic acid vs. abscisic acid: a comparative functional analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of dihydrophaseic acid (DPA) and its metabolic precursor, abscisic acid (ABA). ABA is a critical plant hormone that regulates numerous physiological processes, including stress responses and development.[1][2] DPA is a major catabolite of ABA, formed via the oxidation of ABA to 8'-hydroxy-ABA, which then isomerizes to phaseic acid (PA) and is subsequently reduced to DPA.[3][4] This guide synthesizes available experimental data to compare the functional roles of these two molecules, offering insights for researchers in plant biology and professionals in drug and herbicide development.

Data Presentation: Quantitative Comparison of Biological Activity

Experimental evidence consistently indicates that this compound (DPA) is biologically inactive, in stark contrast to the potent effects of abscisic acid (ABA). The following tables summarize the comparative effects on key physiological processes.

Stomatal Closure

Stomatal aperture regulation is a primary function of ABA, crucial for controlling water loss.[5] Comparative studies have shown that DPA does not induce stomatal closure.[1][3] Phaseic acid (PA), the immediate precursor to DPA, exhibits some activity, though significantly less than ABA.[1]

Compound (Concentration)Plant SpeciesEffect on Stomatal ApertureReference
This compound (10 µM)Commelina communis, Vicia faba, Amaranthus powelli, Hordeum vulgare, Xanthium strumarium, Zea maysNo stomatal closure observed.[1][3]
Phaseic Acid (10 µM)Commelina communisInduced stomatal closure, but less rapidly than 10 µM ABA.[1]
Phaseic Acid (10 µM)Vicia fabaNo response.[1]
Abscisic Acid (10 µM)Commelina communisRapid induction of stomatal closure.[1]
Seed Germination

ABA is a potent inhibitor of seed germination.[6][7] While direct quantitative comparisons of DPA's effect on seed germination are limited in the literature, its general biological inactivity, as demonstrated in stomatal closure assays, strongly suggests it does not significantly inhibit seed germination.[1][8] The accumulation of DPA and PA is often correlated with a decrease in ABA levels during the breaking of seed dormancy and initiation of germination.[9][10]

Signaling Pathways

Abscisic Acid (ABA) Signaling

The core ABA signaling pathway is well-characterized and involves a double-negative regulatory mechanism. In the absence of ABA, protein phosphatases 2C (PP2Cs) are active and inhibit SNF1-related protein kinases 2 (SnRK2s). The binding of ABA to its receptors, the PYR/PYL/RCAR family of proteins, leads to a conformational change that allows the receptors to bind to and inhibit PP2Cs. This relieves the inhibition of SnRK2s, which are then free to phosphorylate downstream targets, including transcription factors and ion channels, ultimately leading to physiological responses like stomatal closure and changes in gene expression.[11][12][13]

ABA_Signaling cluster_stress Drought Stress cluster_cell Plant Cell ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds PP2C PP2C (Protein Phosphatase 2C) PYR_PYL->PP2C inhibits SnRK2 SnRK2 (Protein Kinase) PP2C->SnRK2 inhibits Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream phosphorylates Response Physiological Response (Stomatal Closure, Gene Expression) Downstream->Response leads to

Figure 1. Simplified diagram of the core abscisic acid (ABA) signaling pathway.

This compound (DPA) Signaling

There is currently no evidence to suggest that this compound (DPA) has a significant signaling pathway in plants. As a biologically inactive catabolite of ABA, it is not known to bind to ABA receptors or elicit downstream physiological responses.[1][3][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the functional activity of ABA and its metabolites.

Stomatal Aperture Bioassay

This protocol is adapted from methods used to assess the effect of various compounds on stomatal movement.[14][15]

  • Plant Material: Grow plants such as Commelina communis or Vicia faba under controlled environmental conditions (e.g., 12-hour photoperiod, 25°C day/20°C night, 60% relative humidity). Use fully expanded leaves from 3-4 week old plants.

  • Epidermal Strip Preparation: Carefully peel the abaxial epidermis from the leaves. Immediately float the epidermal strips, cuticle-side up, on a buffer solution (e.g., 10 mM MES, 50 mM KCl, pH 6.15) in a petri dish.

  • Stomatal Opening Induction: Incubate the epidermal strips under light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours to induce stomatal opening.

  • Treatment Application: Replace the opening buffer with fresh buffer containing the test compounds (e.g., 10 µM ABA, 10 µM DPA, or a solvent control).

  • Incubation: Incubate the strips under the same light conditions for a defined period (e.g., 2 hours).

  • Microscopy and Measurement: Mount an epidermal strip on a microscope slide. Immediately observe and capture images of at least 20-30 stomatal apertures per strip using a light microscope equipped with a camera.

  • Data Analysis: Measure the width of the stomatal pore using image analysis software. Calculate the average stomatal aperture for each treatment and compare the results using appropriate statistical tests.

Stomatal_Assay_Workflow start Start: Plant Growth peel Prepare Epidermal Strips start->peel open_ind Induce Stomatal Opening (Light Incubation) peel->open_ind treatment Apply Treatments (ABA, DPA, Control) open_ind->treatment incubation Incubate treatment->incubation microscopy Microscopy and Imaging incubation->microscopy analysis Measure Stomatal Aperture and Analyze Data microscopy->analysis end End: Compare Effects analysis->end

Figure 2. Experimental workflow for the stomatal aperture bioassay.

Seed Germination Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory effects of compounds on seed germination.[6][16]

  • Seed Sterilization: Surface sterilize seeds (e.g., Arabidopsis thaliana) by washing with 70% ethanol (B145695) for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Plating: Aseptically place seeds on sterile filter paper within petri dishes containing a basal salt medium (e.g., Murashige and Skoog) supplemented with different concentrations of the test compounds (e.g., 0, 1, 5, 10 µM ABA; 0, 1, 5, 10 µM DPA) and a gelling agent.

  • Stratification (if required): For species like Arabidopsis, cold-stratify the plates at 4°C in the dark for 2-4 days to break dormancy and synchronize germination.

  • Incubation: Transfer the plates to a growth chamber with controlled conditions (e.g., 16-hour photoperiod, 22°C).

  • Germination Scoring: Score germination daily for a period of 7-10 days. Germination is typically defined as the emergence of the radicle.

  • Data Analysis: Calculate the germination percentage for each treatment at each time point. Compare the final germination percentages and the germination rates between treatments using statistical analysis.

Conclusion

References

A Comparative Guide to the Isomeric Separation of Dihydrophaseic Acid and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of plant hormones and related metabolic pathways, the accurate separation and quantification of dihydrophaseic acid (DPA) and its epimers are critical. This compound, a key catabolite of the plant hormone abscisic acid (ABA), exists as diastereomers, primarily the C-4' epimers: (+)-dihydrophaseic acid and (-)-epi-dihydrophaseic acid. The distinct biological activities of these stereoisomers necessitate robust analytical methods for their individual assessment. This guide provides a comprehensive comparison of methodologies for the isomeric separation of DPA, with a focus on high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Performance Comparison of Separation Methodologies

The separation of DPA and its epimers is most commonly achieved using reversed-phase high-performance liquid chromatography. The choice of stationary phase, mobile phase composition, and detector are crucial for achieving baseline resolution. While specific examples detailing the separation of DPA and epi-DPA with quantitative resolution data are not abundant in publicly available literature, established methods for the analysis of ABA and its metabolites provide a strong foundation.

MethodStationary PhaseMobile PhaseDetectionSeparation PrinciplePotential Performance
Reversed-Phase HPLC C18 (e.g., Agilent Zorbax SB-C18)Gradient of acetonitrile (B52724) and water with formic acidESI-MS/MSHydrophobic interactionsGood separation of DPA from other ABA metabolites. Baseline separation of DPA and epi-DPA may be achievable with optimized gradients.
Chiral HPLC Chiral Stationary Phase (CSP) (e.g., polysaccharide-based)Normal or reversed-phase solventsUV, MSEnantioselective interactions (e.g., hydrogen bonding, dipole-dipole)High potential for baseline separation of DPA and epi-DPA, offering superior resolution compared to achiral methods.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar stationary phase (e.g., silica, amide)High organic solvent concentration with a small amount of aqueous modifierESI-MS/MSPartitioning into a water-enriched layer on the stationary phaseAn alternative for separating polar compounds, may offer different selectivity for DPA and its epimers compared to reversed-phase.

Experimental Protocols

Detailed methodologies are crucial for the successful replication of separation experiments. Below are protocols for the primary method of reversed-phase HPLC-MS/MS for the analysis of DPA and its epimers, based on established methods for ABA metabolite analysis. A conceptual protocol for chiral HPLC is also provided as a targeted approach for epimer resolution.

Method 1: Reversed-Phase HPLC-MS/MS for DPA and Metabolite Profiling

This method is adapted from established protocols for the comprehensive analysis of abscisic acid and its catabolites.[1][2]

1. Sample Preparation (Plant Tissue)

  • Extraction: Homogenize 50-100 mg of lyophilized and finely ground plant tissue in 1.5 mL of an extraction solvent (e.g., acetone:water:acetic acid, 80:19:1, v/v/v) containing deuterated internal standards (e.g., d3-DPA).

  • Purification:

    • Centrifuge the extract and collect the supernatant.

    • Perform solid-phase extraction (SPE) using a reversed-phase cartridge (e.g., Oasis HLB).

    • Condition the cartridge with methanol (B129727) and then with the extraction solvent without acetone.

    • Load the sample, wash with a weak organic solvent, and elute the analytes with a higher concentration of organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes. The exact gradient should be optimized to achieve the best separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for DPA and epi-DPA.

Method 2: Chiral HPLC for High-Resolution Epimer Separation (Conceptual)

While a specific application for DPA is not detailed, this conceptual protocol is based on general principles for the chiral separation of acidic compounds.

1. Sample Preparation

  • Follow the same extraction and purification steps as in Method 1 to obtain a clean sample containing DPA and its epimers.

2. Chiral HPLC Analysis

  • HPLC System: A standard HPLC system.

  • Column: A chiral stationary phase (CSP) column suitable for acidic compounds (e.g., a polysaccharide-based column like Chiralpak AD-H or a similar phase).

  • Mobile Phase (Normal Phase): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid).

  • Mobile Phase (Reversed-Phase): An aqueous buffer (e.g., phosphate (B84403) or acetate) with an organic modifier (e.g., acetonitrile or methanol).

  • Elution: Isocratic elution is often preferred for chiral separations to maximize resolution.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: Controlled temperature is critical for reproducible chiral separations.

  • Detection: UV detection at a suitable wavelength for DPA or MS detection.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution. The following diagram illustrates the key steps in the analysis of this compound and its epimers.

Isomeric_Separation_Workflow Workflow for Isomeric Separation of this compound cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Separation & Detection cluster_data Data Analysis Tissue_Homogenization Tissue Homogenization Extraction Solvent Extraction with Internal Standards Tissue_Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification HPLC_Separation HPLC Separation (Reversed-Phase or Chiral) Purification->HPLC_Separation Sample Injection MS_Detection Mass Spectrometry Detection (ESI-MS/MS) HPLC_Separation->MS_Detection Quantification Quantification of DPA and epi-DPA MS_Detection->Quantification Data Acquisition

Caption: General workflow for the isomeric separation of this compound.

Conclusion

The separation of this compound and its epimers is a challenging but achievable analytical task. Reversed-phase HPLC coupled with tandem mass spectrometry offers a robust method for the simultaneous analysis of DPA within the broader context of abscisic acid metabolism. For studies requiring high-resolution separation of the C-4' epimers, the exploration of chiral chromatography is highly recommended. The selection of the optimal method will depend on the specific research question, the required level of isomeric purity, and the available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate their own methods for the accurate analysis of these important plant metabolites.

References

A Comparative Guide to the Validation of a New Analytical Method for Dihydrophaseic Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of dihydrophaseic acid (DPA), a key catabolite of the plant hormone abscisic acid (ABA). The validation of a novel analytical method is benchmarked against established techniques, offering insights into their respective performance. This document is intended to assist researchers in selecting the most suitable method for their specific applications and to provide a framework for the validation process.

Comparative Analysis of Analytical Methods

The performance of a new analytical method for DPA determination is compared with three commonly used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The following tables summarize the key validation parameters for each method.

Table 1: Comparison of Method Performance for this compound (DPA) Determination

ParameterNew Analytical Method (Hypothetical)HPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) 0.5 ng/mL~5-10 ng/mL≤20 µg/L (for epi-DPA-G)[1]~0.1-1 ng/injection
Limit of Quantification (LOQ) 1.5 ng/mL~15-30 ng/mL≤20 µg/L (for epi-DPA-G)[1]~0.5-5 ng/injection
Linearity (R²) >0.999>0.995>0.998[1]>0.99
Precision (%RSD) < 2%< 5%≤ 3% (Repeatability)[1]< 10%
Accuracy (Recovery %) 95-105%90-110%≥89%[1]85-115%
Specificity HighModerateHighHigh
Throughput HighModerateHighLow
Cost ModerateLowHighModerate

Table 2: Summary of Typical Validation Parameters for Phytohormone Analysis

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.99
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (%RSD) < 15%
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120%
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results should remain within acceptable limits.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any analytical method. Below is a comprehensive protocol for the extraction and analysis of this compound from plant tissue, which can be adapted for different analytical platforms.

This compound Extraction from Plant Tissue

This protocol outlines the steps for extracting DPA from a plant matrix, such as leaves.

  • Sample Collection and Preparation:

    • Harvest fresh plant material (e.g., 100 mg of leaf tissue) and immediately freeze in liquid nitrogen to quench metabolic processes.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on a shaker at 4°C for at least 1 hour.

  • Purification:

    • Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • For further purification and to remove interfering compounds, the supernatant can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18).

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the DPA with a suitable solvent, such as methanol or acetonitrile.

  • Sample Concentration:

    • Evaporate the eluted solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-based analysis or a suitable solvent for GC-MS derivatization.

Analytical Method Protocol (LC-MS/MS Example)

The following is a representative protocol for the analysis of DPA using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor ion (m/z) for DPA: [M-H]⁻

      • Product ions (m/z): Specific fragment ions for quantification and confirmation.

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations are essential for understanding complex processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow for DPA analysis and the known signaling pathway involving DPA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Plant Tissue Collection B Freezing in Liquid Nitrogen A->B C Grinding to Fine Powder B->C D Addition of Extraction Solvent C->D E Vortexing and Incubation D->E F Centrifugation E->F G Supernatant Collection F->G H Solid-Phase Extraction (SPE) G->H I Elution of DPA H->I J Solvent Evaporation I->J K Reconstitution J->K L Analytical Determination (HPLC-UV, LC-MS, or GC-MS) K->L

Caption: Experimental workflow for the extraction and analysis of this compound from plant tissue.

DPA_Signaling_Pathway cluster_aba_synthesis Abscisic Acid (ABA) Biosynthesis cluster_aba_catabolism ABA Catabolism cluster_downstream_effects Downstream Effects ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA ABA 8'-hydroxylase Stomatal_Closure Stomatal Closure (Inactive) ABA->Stomatal_Closure Active DPA This compound (DPA) PA->DPA PA reductase Gene_Expression Regulation of Gene Expression (e.g., reduced expression of stress-responsive genes) DPA->Gene_Expression Low Bioactivity DPA->Stomatal_Closure Inactive

Caption: Simplified signaling pathway showing the catabolism of ABA to DPA and its limited biological activity.

References

Inter-laboratory comparison of dihydrophaseic acid measurement.

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Measurement of Dihydrophaseic Acid

Introduction

This guide provides a framework for the inter-laboratory comparison of this compound (DPA) measurement, a key metabolite of the plant hormone abscisic acid. As there are no standardized, publicly available proficiency testing programs specifically for DPA, this document presents a hypothetical inter-laboratory study. The objective is to offer researchers, scientists, and drug development professionals a benchmark for analytical performance and a detailed protocol for establishing measurement proficiency. The data herein is representative of what might be expected from such a study and serves as a practical template for laboratory self-assessment and methods comparison.

Inter-laboratory comparisons are crucial for ensuring the accuracy and reliability of analytical data across different institutions.[1] They allow individual laboratories to assess their performance against their peers, identify potential systematic errors, and validate their analytical methods.[2][3] Performance in these comparisons is often evaluated using statistical measures like the z-score, which quantifies how far a laboratory's result is from the consensus value.[4][5]

Hypothetical Inter-laboratory Study Design

For this model comparison, a coordinating laboratory prepared two distinct samples (Sample A and Sample B) containing known concentrations of DPA in a simulated plant matrix (lyophilized spinach extract). These samples were distributed to five participating laboratories for quantitative analysis. The laboratories were instructed to perform the analysis in triplicate using their in-house liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Data Presentation: Quantitative Comparison of Laboratory Performance

The performance of each participating laboratory was evaluated based on the reported mean concentration, standard deviation (SD), recovery percentage, and the calculated z-score for each sample. The z-score provides a standardized measure of a laboratory's performance, with a value between -2.0 and +2.0 generally considered satisfactory.[4][6]

LaboratorySampleAssigned Value (ng/mL)Reported Mean (ng/mL)Reported SD (ng/mL)Recovery (%)z-scorePerformance
Lab 1 Sample A45.044.11.898.0-0.45Satisfactory
Sample B120.0115.24.696.0-0.80Satisfactory
Lab 2 Sample A45.048.22.1107.11.60Satisfactory
Sample B120.0126.65.1105.51.10Satisfactory
Lab 3 Sample A45.051.52.5114.43.25Unsatisfactory
Sample B120.0133.86.7111.52.30Questionable
Lab 4 Sample A45.042.31.594.0-1.35Satisfactory
Sample B120.0111.04.192.5-1.50Satisfactory
Lab 5 Sample A45.045.91.9102.00.45Satisfactory
Sample B120.0121.84.9101.50.30Satisfactory

Note: The Assigned Value is the known concentration of DPA in the test samples. The z-score is calculated as: (Reported Mean - Assigned Value) / σ, where σ is the population standard deviation for the proficiency test (for this model, σ = 2.0 for Sample A and σ = 6.0 for Sample B).

Experimental Protocols

The following is a representative, detailed methodology for the quantification of this compound from a plant matrix using LC-MS/MS. This protocol is based on established methods for plant hormone analysis.[7][8][9]

1. Sample Preparation: Extraction and Purification

  • Homogenization: Weigh approximately 50 mg of lyophilized plant tissue into a 2 mL microcentrifuge tube containing a steel bead.[8]

  • Extraction: Add 1.0 mL of pre-chilled extraction solvent (80% acetonitrile (B52724) / 20% water with 1% acetic acid) and a known amount of a suitable internal standard (e.g., deuterated DPA). Homogenize the tissue using a bead mill grinder for 2 minutes at 30 Hz.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge (e.g., Waters Sep-Pak C18) by washing with 1 mL of 100% methanol (B129727) followed by 1 mL of 1% acetic acid in water.[8]

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 1% acetic acid in water to remove polar interferences.

    • Elute the DPA and internal standard with 1.5 mL of 80% acetonitrile with 1% acetic acid.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 10% acetonitrile for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-9 min: Hold at 90% B

    • 9-10 min: Return to 10% B

    • 10-12 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both DPA and its internal standard. (e.g., DPA: m/z 281.2 → 171.1; hypothetical transition).

    • Optimization: Ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation Coordinator Coordinating Lab Samples Prepare & Validate Homogenous DPA Samples Coordinator->Samples Distribute Distribute Samples to Participating Labs Samples->Distribute Lab1 Lab 1 Distribute->Lab1 Lab2 Lab 2 Distribute->Lab2 Lab3 Lab 3 Distribute->Lab3 Lab4 Lab 4 Distribute->Lab4 Lab5 Lab 5 Distribute->Lab5 Analyze Analyze Samples (n=3) Lab1->Analyze Lab2->Analyze Lab3->Analyze Lab4->Analyze Lab5->Analyze Report Report Results Analyze->Report Collect Collect Results from All Labs Report->Collect Stats Statistical Analysis (Mean, SD, z-score) Collect->Stats Publish Publish Comparison Report Stats->Publish

Caption: Workflow for a hypothetical inter-laboratory comparison study.

G cluster_extraction Sample Extraction cluster_cleanup Sample Clean-up cluster_analysis Analysis Start Plant Tissue (50mg) Homogenize Homogenize in Extraction Solvent + IS Start->Homogenize Centrifuge Centrifuge (16,000 x g) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load SPE Solid Phase Extraction (C18) SPE->Load Wash Wash (Aqueous) Load->Wash Elute Elute (Organic) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 10% Acetonitrile Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS Data Quantify DPA LCMS->Data

Caption: Analytical workflow for DPA measurement from plant tissue.

References

Accuracy and precision of different dihydrophaseic acid quantification techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of dihydrophaseic acid (DPA), a key catabolite of the phytohormone abscisic acid (ABA), is crucial for understanding plant physiology and stress responses. This guide provides an objective comparison of the performance of common analytical techniques for DPA quantification, supported by experimental data and detailed methodologies.

Overview of Quantification Techniques

The quantification of this compound is primarily achieved through chromatographic methods coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays like ELISA are also employed, particularly for high-throughput screening. Each technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, accuracy, and precision.

Data Presentation: A Comparative Analysis

The selection of a quantification method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for the analysis of DPA and structurally related phytohormones using LC-MS/MS, GC-MS, and ELISA.

Analytical MethodAnalyte(s)MatrixLinearity (Range) & Correlation (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference(s)
LC-MS/MS Phytohormones (including ABA and its catabolites)Plant Tissues (e.g., Arabidopsis thaliana, Citrus sinensis)0.5–500 ng/mL (r² > 0.99)0.05–0.5 ng/mL0.1–1.5 ng/mLIntra-assay: 1.6-9.7%, Inter-assay: 7.3-12.9%85-115%[1][2]
GC-MS Dicarboxylic Acids (structurally similar to DPA)Atmospheric AerosolsNot explicitly stated≤ 2 ng/m³Not explicitly stated≤ 10%Not explicitly stated[3]
ELISA Small Molecules (e.g., DHEA-S)Serum, Plasma, Saliva96-60,000 pg/mL90.9 pg/mLNot explicitly statedIntra-assay: 7%, Inter-assay: 8.4%Not explicitly stated[4]
ELISA Interleukin-13 (example of a validated ELISA)Human Plasma0.59 to 68.4 pg/mLNot explicitly stated0.59 pg/mLIntra-assay: 1.1-11.2%, Inter-assay: 5.0-12.6%Intra-assay: 84.6-116.2%, Inter-assay: 98.2-105.5%[4]

Mandatory Visualization

Abscisic Acid Catabolism Pathway

ABA_Catabolism cluster_location Cellular Compartments ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA CYP707A (ABA 8'-hydroxylase) DPA This compound (DPA) PA->DPA PA Reductase Cytosol Cytosol

Caption: Abscisic acid (ABA) is catabolized to phaseic acid (PA) and then to this compound (DPA).

General Experimental Workflow for DPA Quantification

DPA_Quantification_Workflow Start Sample Collection (e.g., Plant Tissue) Extraction Extraction of Phytohormones Start->Extraction Purification Solid-Phase Extraction (SPE) Purification Extraction->Purification Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: A general workflow for the quantification of this compound from biological samples.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of phytohormones, including DPA.[2]

Sample Preparation:

  • Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent mixture, typically containing methanol, water, and formic acid.[5] Deuterated internal standards are often added at this stage to correct for matrix effects and variations in extraction efficiency.[6]

  • Purification: The extract is purified using solid-phase extraction (SPE) to remove interfering compounds.[2]

LC-MS/MS Conditions:

  • Chromatography: Reverse-phase chromatography is commonly used to separate DPA from other phytohormones.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for DPA analysis, though it often requires derivatization to increase the volatility of the analyte.[3]

Sample Preparation and Derivatization:

  • Extraction: Similar to the LC-MS/MS protocol, DPA is extracted from the sample matrix.

  • Derivatization: The carboxyl and hydroxyl groups of DPA are derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to make the molecule more volatile for GC analysis.[3]

GC-MS Conditions:

  • Gas Chromatography: A capillary column is used for the separation of the derivatized DPA.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be adapted for the quantification of small molecules like DPA. This typically involves a competitive ELISA format.

General ELISA Protocol (Competitive Assay):

  • Coating: A microtiter plate is coated with an antibody specific to DPA.

  • Competition: A known amount of enzyme-labeled DPA is mixed with the sample (containing an unknown amount of DPA) and added to the wells. The labeled and unlabeled DPA compete for binding to the antibody.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A substrate for the enzyme is added, which produces a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The concentration of DPA in the sample is inversely proportional to the signal intensity.[7]

Conclusion

The choice of a suitable quantification technique for this compound depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the available instrumentation. LC-MS/MS is often the method of choice for its high sensitivity and specificity, providing accurate and precise quantification of DPA in complex biological matrices.[1][2] GC-MS offers a reliable alternative, particularly when derivatization is feasible and high resolution is required.[3] ELISA, while potentially less specific than mass spectrometry-based methods, provides a high-throughput and cost-effective option for screening large numbers of samples.[4] Proper method validation is crucial to ensure the reliability of the obtained quantitative data for any of these techniques.[8][9]

References

Confirming Dihydrophaseic Acid: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of bioactive molecules is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HR-MS) for the confirmation of dihydrophaseic acid (DPA), a key metabolite of the plant hormone abscisic acid (ABA), against alternative analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for the accurate identification and quantification of this important plant hormone.

This compound (C₁₅H₂₂O₅, exact mass: 282.1467 g/mol ) plays a crucial role in plant development and stress responses. Its accurate identification is essential for understanding plant physiology and for various applications in agriculture and drug discovery. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HR-MS), has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.

Quantitative Performance: A Comparative Overview

The choice of analytical technique significantly impacts the quality and reliability of quantitative data. While several methods can be employed for the analysis of plant hormones, LC-HR-MS offers distinct advantages in terms of sensitivity and specificity, especially for non-volatile and polar compounds like DPA.

ParameterHigh-Resolution LC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) High (pg to fg range)Moderate (ng to pg range)
Limit of Quantification (LOQ) High (pmol/g to fmol/g)Moderate (nmol/g to pmol/g)
Specificity Very High (based on exact mass and fragmentation)Moderate (relies on retention time and mass spectrum)
Sample Derivatization Not typically requiredOften necessary to increase volatility
Throughput HighModerate
Compound Coverage Broad (polar and non-polar)Limited to volatile and semi-volatile compounds

Table 1. Comparison of key performance parameters for the analysis of this compound and related plant hormones. Data compiled from various studies on plant hormone analysis.[1][2]

Experimental Workflow for this compound Identification

The robust identification of this compound using LC-HR-MS involves a multi-step workflow, from sample preparation to data analysis. This process ensures the removal of interfering substances and the generation of high-quality data for confident identification.

DPA_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HR-MS Analysis cluster_data_interpretation Data Interpretation plant_tissue Plant Tissue homogenization Homogenization (Liquid Nitrogen) plant_tissue->homogenization extraction Extraction (Acetone/Water/Acetic Acid) homogenization->extraction spe Solid-Phase Extraction (SPE) (Oasis HLB) extraction->spe final_prep Final Preparation (Evaporation & Reconstitution) spe->final_prep lc_separation LC Separation (Reversed-Phase) final_prep->lc_separation ionization Electrospray Ionization (ESI) (Negative Mode) lc_separation->ionization ms_detection High-Resolution MS (e.g., Q-TOF, Orbitrap) ionization->ms_detection msms_fragmentation MS/MS Fragmentation (Collision-Induced Dissociation) ms_detection->msms_fragmentation exact_mass Exact Mass Measurement (m/z 281.1394 for [M-H]⁻) msms_fragmentation->exact_mass fragmentation_pattern Fragmentation Pattern Analysis exact_mass->fragmentation_pattern database_comparison Database Comparison fragmentation_pattern->database_comparison confirmation Confirmed Identity of DPA database_comparison->confirmation

Figure 1. Workflow for the identification of this compound using LC-HR-MS.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of this compound from plant tissues. These protocols are based on established methods for the analysis of abscisic acid and its metabolites.[3][4][5]

I. Sample Preparation and Extraction
  • Sample Collection and Homogenization :

    • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity.[3]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction :

    • Weigh approximately 50-100 mg of the frozen plant powder into a microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (acetone:water:acetic acid, 80:19:1, v/v/v).[3][4]

    • Spike the sample with an appropriate internal standard (e.g., deuterated ABA or DPA) for accurate quantification.

    • Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.[3]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants combined.[3]

  • Solid-Phase Extraction (SPE) for Purification :

    • Evaporate the organic solvent from the combined supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the remaining aqueous residue in 1 mL of 1% acetic acid.

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of 1% acetic acid.

    • Load the entire sample onto the conditioned SPE cartridge.

    • Wash the cartridge sequentially with 1 mL of water and then 1 mL of 10% methanol in water to remove polar impurities.[3]

    • Elute the DPA and other ABA metabolites with 1.5 mL of methanol containing 1% acetic acid.[3]

  • Final Sample Preparation :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).[3]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

II. LC-HR-MS Analysis
  • Liquid Chromatography (LC) Conditions :

    • Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the analytes.

    • Flow Rate : 0.2-0.4 mL/min.

    • Column Temperature : 30-40°C.

  • High-Resolution Mass Spectrometry (HR-MS) Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in negative mode is preferred for acidic compounds like DPA.[6]

    • Mass Analyzer : A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is used.

    • Scan Range : A full scan range of m/z 50-500 is typically sufficient.

    • Data Acquisition : Data should be acquired in both full scan mode for accurate mass measurement and in tandem MS (MS/MS) mode for structural confirmation.

III. Data Interpretation and Confirmation
  • Exact Mass Measurement :

    • The primary confirmation of DPA is the detection of its deprotonated molecular ion ([M-H]⁻) at the calculated exact mass.

    • For DPA (C₁₅H₂₂O₅), the theoretical exact mass of the [M-H]⁻ ion is 281.1394 m/z. A measured mass within a narrow mass tolerance (e.g., < 5 ppm) provides strong evidence for the presence of DPA.

  • Fragmentation Pattern Analysis :

    • Collision-Induced Dissociation (CID) of the precursor ion (m/z 281.1) will generate a characteristic fragmentation pattern.[7]

    • For acidic compounds, common neutral losses include water (H₂O, 18.01 Da) and carbon dioxide (CO₂, 44.00 Da).[8]

    • The fragmentation spectrum should be compared with known spectra from databases or literature to confirm the structural identity.

Signaling Pathway and Logical Relationships

The analytical workflow can be visualized as a logical progression from the biological sample to the confirmed identification of the target molecule.

Logical_Flow PlantMatrix Plant Matrix (Complex Mixture) Extraction Targeted Extraction & Purification PlantMatrix->Extraction PurifiedExtract Purified DPA Extract Extraction->PurifiedExtract LCSeparation Chromatographic Separation PurifiedExtract->LCSeparation IsolatedIon Isolated DPA Ion (m/z 281.1394) LCSeparation->IsolatedIon Fragmentation MS/MS Fragmentation IsolatedIon->Fragmentation FragmentIons Characteristic Fragment Ions Fragmentation->FragmentIons ConfirmedID Confirmed DPA Identity FragmentIons->ConfirmedID

Figure 2. Logical flow from sample to confirmed identification.

By following these detailed protocols and utilizing the power of high-resolution mass spectrometry, researchers can confidently identify and quantify this compound, leading to a deeper understanding of its role in plant biology and beyond.

References

Comparative Analysis of Dihydrophaseic Acid Levels in Different Plant Organs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of dihydrophaseic acid (DPA) levels across various plant organs. This compound is a key catabolite of the phytohormone abscisic acid (ABA), playing a crucial role in regulating the duration and intensity of ABA-mediated stress responses. An understanding of its distribution within the plant is vital for researchers in plant biology, agriculture, and the development of plant growth regulators. This document summarizes quantitative data, details experimental protocols for DPA analysis, and provides visual diagrams of the relevant biochemical pathway and experimental workflow.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound, a biologically inactive form of abscisic acid, varies significantly among different plant organs and in response to environmental conditions such as water availability. The following table summarizes the levels of DPA found in the roots of tomato plants (Solanum lycopersicum) under both well-watered and water-stressed conditions. This data highlights the dynamic nature of ABA catabolism in response to environmental cues.

Plant SpeciesOrganConditionThis compound (DPA) Level (ng g⁻¹ FW)
Solanum lycopersicum (Tomato)RootsWell-watered~15
Solanum lycopersicum (Tomato)RootsWater-stressed~35

Note: Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.

Experimental Protocols

The quantification of this compound and other ABA metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Below is a generalized protocol for the extraction and analysis of DPA from plant tissues.

1. Sample Preparation and Extraction

  • Harvesting and Freezing: Harvest plant tissue (e.g., roots, leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction Solvent: Prepare an extraction solvent, commonly a mixture of methanol (B129727), water, and acetic acid (e.g., 80:19:1 v/v/v), and pre-chill to -20°C.

  • Extraction: Add the extraction solvent to the powdered tissue (e.g., 1 mL per 100 mg of tissue). Vortex the mixture thoroughly and incubate at 4°C with shaking for at least one hour.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the phytohormones.

2. Solid-Phase Extraction (SPE) for Sample Cleanup

  • Cartridge Conditioning: Use a mixed-mode SPE cartridge (e.g., C18 and anion exchange). Condition the cartridge by passing through methanol followed by the extraction solvent without the organic component.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-eluting solvent to remove interfering compounds.

  • Elution: Elute the acidic hormones, including DPA, using an appropriate solvent, such as the initial extraction solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume of a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol).

3. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a C18 column. Use a gradient elution with mobile phases typically consisting of water with a small percentage of formic or acetic acid and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in negative ion mode. DPA is quantified using multiple reaction monitoring (MRM) by selecting specific precursor-to-product ion transitions.

  • Quantification: Use a calibration curve generated from pure DPA standards to quantify the amount of DPA in the sample. The use of a deuterated internal standard for DPA is highly recommended for accurate quantification.

Mandatory Visualization

Abscisic Acid Catabolic Pathway

This compound is the end product of the primary oxidative pathway of ABA catabolism. This pathway inactivates ABA, thereby downregulating ABA-dependent physiological responses.[1]

ABACatabolism ABA Abscisic Acid (ABA) OH_ABA 8'-Hydroxy ABA ABA->OH_ABA CYP707A PA Phaseic Acid (PA) OH_ABA->PA Spontaneous isomerization DPA This compound (DPA) PA->DPA Phaseic Acid Reductase (PAR)

Caption: The catabolic pathway of abscisic acid to this compound.

Experimental Workflow for DPA Quantification

The following diagram illustrates the key steps involved in the quantification of this compound from plant tissue samples.

DPAQuantificationWorkflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Harvest Harvest & Freeze Plant Tissue Homogenize Homogenize Frozen Tissue Harvest->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Dry Dry & Reconstitute SPE->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: A typical workflow for the quantification of DPA from plant tissues.

References

Evaluating the Specificity of Dihydrophaseic Acid Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the specificity of antibodies targeting dihydrophaseic acid (DPA), a key metabolite in the abscisic acid (ABA) catabolic pathway in plants. Given the structural similarity between DPA, its precursor phaseic acid (PA), and the parent hormone ABA, ensuring antibody specificity is paramount for accurate immunological assays. This document outlines the critical experimental protocols and data interpretation necessary for this evaluation, presenting a hypothetical comparison of potential antibody candidates.

Introduction

This compound (DPA) is a crucial catabolite of the plant hormone abscisic acid (ABA). The quantification of DPA is essential for understanding plant stress responses, growth regulation, and overall hormone homeostasis. Immunoassays, such as ELISA, offer a high-throughput and sensitive method for detecting DPA. However, the efficacy of these assays is entirely dependent on the specificity of the antibody used. An antibody with significant cross-reactivity to the structurally similar molecules, phaseic acid (PA) and abscisic acid (ABA), can lead to inaccurate quantification and misleading results. Therefore, a rigorous evaluation of antibody specificity is a critical step in assay development and validation.

Comparative Specificity of Hypothetical this compound Antibodies

To illustrate the process of evaluating and comparing DPA antibodies, this guide presents data for three hypothetical antibody candidates: a monoclonal antibody (MAb-DPA-01), a polyclonal antibody (PAb-DPA-02), and a recombinant antibody (RAb-DPA-03). The following table summarizes their performance characteristics based on competitive ELISA data.

Antibody CandidateTypeImmunogenCross-Reactivity with Phaseic Acid (PA)Cross-Reactivity with Abscisic Acid (ABA)IC50 (DPA)
MAb-DPA-01 MonoclonalDPA conjugated to KLH2.5%<0.1%1.5 ng/mL
PAb-DPA-02 PolyclonalDPA conjugated to BSA15.8%1.2%5.0 ng/mL
RAb-DPA-03 RecombinantSynthetic DPA peptide0.5%<0.1%0.8 ng/mL

IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the maximal signal in a competitive ELISA.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the specificity data. The following is a standard protocol for a competitive ELISA used to determine the cross-reactivity of DPA antibodies.

Competitive ELISA Protocol for DPA Antibody Specificity

  • Coating: A 96-well microtiter plate is coated with a DPA-protein conjugate (e.g., DPA-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed again as described in step 2.

  • Competition: A mixture of the anti-DPA antibody and either the DPA standard or the potential cross-reactant (PA or ABA) at various concentrations is added to the wells. The plate is then incubated for 2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and antigens.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The percentage of cross-reactivity is calculated using the following formula: (IC50 of DPA / IC50 of cross-reactant) x 100%

Visualizing Methodologies and Molecular Relationships

To further clarify the experimental workflow and the structural context of the molecules involved, the following diagrams are provided.

G Experimental Workflow for Antibody Specificity Testing cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat Plate with DPA-Protein Conjugate Coat Plate with DPA-Protein Conjugate Wash Plate Wash Plate Coat Plate with DPA-Protein Conjugate->Wash Plate Block Plate Block Plate Wash Plate->Block Plate Wash Plate_2 Wash Plate_2 Block Plate->Wash Plate_2 Add Antibody and Analyte Mixture Add Antibody and Analyte Mixture Wash Plate_2->Add Antibody and Analyte Mixture Incubate Incubate Add Antibody and Analyte Mixture->Incubate Wash Plate_3 Wash Plate_3 Incubate->Wash Plate_3 Add Secondary Antibody Add Secondary Antibody Wash Plate_3->Add Secondary Antibody Incubate_2 Incubate_2 Add Secondary Antibody->Incubate_2 Wash Plate_4 Wash Plate_4 Incubate_2->Wash Plate_4 Add Substrate Add Substrate Wash Plate_4->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate Cross-Reactivity Calculate Cross-Reactivity Measure Absorbance->Calculate Cross-Reactivity

Workflow for competitive ELISA to assess antibody specificity.

G Structural Relationship of ABA and its Metabolites ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA Oxidation DPA This compound (DPA) PA->DPA Reduction

Biosynthetic pathway from ABA to DPA.

Conclusion

The evaluation of antibody specificity is a non-negotiable step for any researcher employing immunoassays for the quantification of small molecules like this compound. Due to the high degree of structural similarity with its metabolic precursors, abscisic acid and phaseic acid, the potential for cross-reactivity is significant. As illustrated with our hypothetical antibody comparison, a thorough assessment using competitive immunoassays is essential to select an antibody that provides the required specificity for accurate and reliable data. The experimental protocols and data analysis framework provided in this guide offer a robust starting point for researchers to validate their own DPA antibodies and ensure the integrity of their findings.

Dihydrophaseic Acid: A Comparative Analysis of Activity Against Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrophaseic acid (DPA), a primary catabolite of the phytohormone abscisic acid (ABA), is a crucial molecule in the regulation of plant physiology. While extensive research has been dedicated to the synthesis and evaluation of ABA analogs for agricultural and therapeutic applications, the comparative activity of DPA and its own synthetic analogs remains a largely unexplored area. This guide provides a comprehensive comparison based on available data, focusing on the biological activity of DPA and contrasting it with the well-documented activities of synthetic ABA analogs, which serve as a proxy for understanding potential synthetic modifications.

Comparative Biological Activity

Direct comparative studies between this compound and its synthetic analogs are scarce in publicly available literature. However, by examining the known biological activities of DPA and the extensive research on synthetic ABA analogs, we can infer potential structure-activity relationships and comparative efficacy.

One of the few documented activities of a DPA derivative involves This compound glucosides . A study on glucosides isolated from the florets of Carthamus tinctorius demonstrated that one such glucoside exhibited anti-adipogenesis activity . In 3T3-L1 preadipocytes, this compound prevented the accumulation of lipid droplets and reduced the expression of adipogenic genes.

In contrast, the research landscape for synthetic ABA analogs is vast. These analogs are primarily designed to enhance stability and potency for applications in promoting stress tolerance in plants. For instance, analogs with modifications to the cyclohexenone ring have been developed to resist catabolism by ABA 8'-hydroxylase, leading to prolonged ABA-like activity.

The following table summarizes the known activity of a DPA derivative and contrasts it with the activities of representative synthetic ABA analogs.

Compound/Analog TypeTarget/Assay SystemObserved ActivityReference(s)
This compound Glucoside 3T3-L1 preadipocytesInhibition of adipogenesis; prevention of lipid droplet accumulation; reduced expression of adipogenic genes.
Synthetic ABA Analog (Tetralone ring) Arabidopsis seed germinationSignificantly stronger ABA agonist activity compared to photostable ABA agonists.[1]
Synthetic ABA Analog (Photostable) Arabidopsis seed germinationABA agonist activity with higher photostability than natural ABA.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research in this field.

Anti-Adipogenesis Assay for this compound Glucoside

1. Cell Culture and Differentiation:

  • 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • To induce differentiation, two-day post-confluent cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS for two days.

  • The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another two days.

  • Subsequently, the cells are maintained in DMEM with 10% FBS for an additional four days, with medium changes every two days.

  • This compound glucoside is co-treated with the differentiation cocktail and subsequent media.

2. Oil Red O Staining:

  • After full differentiation (day 8), cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

  • The fixed cells are washed with 60% isopropanol (B130326) and stained with Oil Red O solution for 30 minutes to visualize lipid droplets.

  • Stained cells are washed with water, and the stained lipid droplets are eluted with 100% isopropanol for quantification by measuring absorbance at 520 nm.

3. Gene Expression Analysis (RT-qPCR):

  • Total RNA is extracted from differentiated 3T3-L1 cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative real-time PCR (qPCR) is performed using specific primers for adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Actb) for normalization.

Arabidopsis Seed Germination Assay for ABA Analogs

1. Seed Sterilization and Plating:

  • Arabidopsis thaliana seeds are surface-sterilized using 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile water.

  • Sterilized seeds are plated on Murashige and Skoog (MS) medium containing 0.8% agar, 1% sucrose, and varying concentrations of the test compounds (ABA analogs).

2. Stratification and Germination Conditions:

  • The plated seeds are stratified at 4°C for 3 days in the dark to synchronize germination.

  • Plates are then transferred to a growth chamber under long-day conditions (16 hours light/8 hours dark) at 22°C.

3. Data Analysis:

  • Germination is scored daily, with radicle emergence considered as the completion of germination.

  • The percentage of germination is calculated for each concentration of the test compound at specific time points.

  • The IC50 value (concentration required to inhibit germination by 50%) is determined to compare the potency of the analogs.

Signaling Pathways and Molecular Interactions

This compound is a downstream product of the core ABA signaling pathway. Understanding this pathway is essential to contextualize the activity of DPA and to hypothesize how synthetic analogs might interact with its components.

The core ABA signaling pathway involves three main components:

  • PYR/PYL/RCAR receptors: These are the primary intracellular receptors for ABA.

  • Protein Phosphatase 2C (PP2C): These act as negative regulators of the pathway. In the absence of ABA, PP2Cs keep the pathway inactive.

  • SNF1-related protein kinase 2 (SnRK2): These are positive regulators that are activated when PP2Cs are inhibited.

ABA_Signaling_Pathway cluster_stress Abiotic Stress cluster_synthesis ABA Biosynthesis cluster_response Downstream Responses cluster_catabolism ABA Catabolism Stress Drought, Salinity, etc. ABA Abscisic Acid (ABA) Stress->ABA induces PA Phaseic Acid (PA) ABA->PA hydroxylated to TF Transcription Factors (e.g., ABFs) Gene ABA-Responsive Gene Expression TF->Gene regulates Stomata Stomatal Closure DPA This compound (DPA) PA->DPA reduced to SnRK2 SnRK2 SnRK2->TF activates SnRK2->Stomata promotes

Figure 1: The core ABA signaling pathway and DPA's position as a catabolite.

Workflow for Comparative Analysis of DPA Analogs:

The following diagram outlines a logical workflow for the synthesis and comparative biological evaluation of novel DPA analogs.

DPA_Analog_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison DPA_structure This compound (DPA) Structure SAR Structure-Activity Relationship (SAR) Analysis DPA_structure->SAR Synthesis Synthesis of DPA Analogs SAR->Synthesis In_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Synthesis->In_vitro Cell_based Cell-Based Assays (e.g., Gene Expression, Reporter Assays) Synthesis->Cell_based Data Quantitative Data (IC50, EC50, etc.) In_vitro->Data In_vivo In Vivo Models (e.g., Plant-based assays, Animal models) Cell_based->In_vivo Cell_based->Data In_vivo->Data Comparison Comparative Analysis (DPA vs. Analogs) Data->Comparison

Figure 2: Experimental workflow for DPA analog development and testing.

Conclusion and Future Directions

The study of this compound and its synthetic analogs is a nascent field with significant potential. While direct comparative data is currently limited, the known anti-adipogenesis activity of a DPA glucoside suggests that DPA possesses a bioactive scaffold worthy of further investigation. The extensive research on synthetic ABA analogs provides a valuable roadmap for the rational design of novel DPA derivatives with potentially enhanced stability, potency, and target specificity.

Future research should focus on:

  • Synthesis of a diverse library of DPA analogs: Modifications to the side chain and cyclohexenone ring could yield compounds with novel biological activities.

  • Direct comparative bioassays: Head-to-head comparisons of DPA and its synthetic analogs in various assays (e.g., receptor binding, enzyme inhibition, and cell-based functional assays) are necessary to establish clear structure-activity relationships.

  • Elucidation of the molecular targets of DPA: Identifying the specific receptors or enzymes with which DPA and its analogs interact will be crucial for understanding their mechanism of action and for guiding future drug development efforts.

By systematically exploring the chemical space around the this compound scaffold, researchers may uncover novel compounds with valuable applications in medicine and agriculture.

References

A Comparative Guide to the Statistical Validation of Dihydrophaseic Acid Quantification Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phytohormones such as dihydrophaseic acid (DPA), a key catabolite of abscisic acid, is critical for understanding plant physiology and stress responses. The choice of analytical methodology can significantly impact the reliability and reproducibility of these measurements. This guide provides a comparative overview of three hypothetical analytical methods for DPA quantification, supported by a detailed statistical validation framework in line with international guidelines.[1][2][3]

The validation of an analytical method is essential to ensure its suitability for a specific purpose, providing scientific evidence that the method is reliable and consistent.[4] Key performance characteristics evaluated during method validation include accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantitation).[1][2][4][5]

Comparison of this compound Quantification Methods

The performance of three hypothetical DPA quantification methods—LC-MS/MS Method A, UPLC-MS/MS Method B, and a High-Resolution Mass Spectrometry (HRMS) Method C—is summarized below. The data presented are representative of typical performance metrics for such analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of phytohormones in complex plant matrices.[6][7][8][9]

Table 1: Comparison of Linearity and Sensitivity

ParameterLC-MS/MS Method AUPLC-MS/MS Method BHRMS Method C
Linear Range (ng/mL) 0.1 - 1000.05 - 1500.1 - 200
Correlation Coefficient (r²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) (ng/mL) 0.050.020.04
Limit of Quantitation (LOQ) (ng/mL) 0.10.050.1

Table 2: Comparison of Accuracy and Precision

Quality Control LevelParameterLC-MS/MS Method AUPLC-MS/MS Method BHRMS Method C
Low QC (0.3 ng/mL) Accuracy (% Recovery) 92.5%98.2%95.7%
Precision (% RSD) 6.8%4.5%5.1%
Mid QC (50 ng/mL) Accuracy (% Recovery) 98.9%101.5%99.8%
Precision (% RSD) 4.2%2.1%2.5%
High QC (80 ng/mL) Accuracy (% Recovery) 102.1%103.2%101.0%
Precision (% RSD) 3.5%1.8%2.0%

Experimental Protocols

A generalized protocol for the quantification of this compound in plant tissue using LC-MS/MS is provided below. This protocol outlines the key steps from sample preparation to data analysis.

Protocol: this compound Quantification by LC-MS/MS

1. Sample Preparation and Extraction

  • Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent (e.g., methanol (B129727):water:acetic acid, 80:19:1, v/v/v) containing a known concentration of an appropriate internal standard (e.g., deuterated DPA).

  • Homogenize the sample using a bead beater for 5 minutes at 4°C.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer it to a new tube.

  • For cleaner samples, a solid-phase extraction (SPE) step may be performed.

2. LC-MS/MS Analysis

  • Inject 5-10 µL of the extracted sample onto a reverse-phase C18 analytical column.

  • Perform chromatographic separation using a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).

  • The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode.

  • Monitor the specific precursor-to-product ion transitions for DPA and the internal standard using Multiple Reaction Monitoring (MRM).

3. Data Analysis and Quantification

  • Process the raw data using the instrument's software.

  • Generate a calibration curve by plotting the peak area ratio of the DPA standard to the internal standard against the known concentrations of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²).[10]

  • Quantify the concentration of DPA in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the workflow for statistical method validation and a hypothetical signaling pathway involving this compound.

G cluster_0 Method Development cluster_2 Method Implementation Dev Analytical Method Development Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Precision->LOQ LOD Limit of Detection (LOD) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine

Caption: Workflow for the statistical validation of an analytical method.

G AbioticStress Abiotic Stress (e.g., Drought) ABA_Biosynthesis ABA Biosynthesis AbioticStress->ABA_Biosynthesis ABA Abscisic Acid (ABA) ABA_Biosynthesis->ABA ABA_Receptor ABA Receptor (PYR/PYL/RCAR) ABA->ABA_Receptor ABA_Catabolism ABA Catabolism (8'-Hydroxylation) ABA->ABA_Catabolism PP2C PP2C Phosphatase (Inhibited) ABA_Receptor->PP2C inhibits SnRK2 SnRK2 Kinase (Activated) PP2C->SnRK2 | Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure Gene_Expression Stress-Responsive Gene Expression SnRK2->Gene_Expression DPA This compound (DPA) (Inactive) ABA_Catabolism->DPA

Caption: Simplified ABA signaling pathway leading to DPA formation.

References

A Comparative Analysis of Dihydrophaseic Acid Metabolism Across Plant Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of dihydrophaseic acid (DPA) metabolism across key plant families, including Brassicaceae, Fabaceae, Poaceae, Rosaceae, and Solanaceae. This compound is a crucial catabolite of the plant hormone abscisic acid (ABA), playing a vital role in inactivating ABA and thereby regulating numerous physiological processes, from stress responses to seed development. Understanding the nuances of DPA metabolism across different plant families can offer insights into stress tolerance mechanisms and provide potential targets for agricultural and pharmaceutical innovation.

This compound Metabolic Pathway

The primary pathway for this compound synthesis is through the oxidative catabolism of abscisic acid. This process is primarily conserved across higher plants and involves a two-step enzymatic reaction.

First, ABA is hydroxylated at the 8'-position by ABA 8'-hydroxylase , a cytochrome P450 monooxygenase encoded by the CYP707A gene family. This reaction produces an unstable intermediate, 8'-hydroxy-ABA, which spontaneously isomerizes to phaseic acid (PA) .[1][2] Subsequently, phaseic acid reductase (PAR) , an NADPH-dependent enzyme, reduces the keto group of PA to form This compound (DPA) .[3][4] An alternative pathway involving 9'-hydroxylation of ABA to produce neophaseic acid (neoPA) and its subsequent reduction to epi-neothis compound (epi-neoDPA) has also been identified.[3]

DPA_Metabolism ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA ABA 8'-hydroxylase (CYP707A family) DPA This compound (DPA) PA->DPA Phaseic Acid Reductase (PAR)

Caption: The primary metabolic pathway of this compound from abscisic acid.

Comparative Data on Key Enzymes

The regulation of DPA levels is intricately linked to the expression and activity of the CYP707A and PAR gene families. The number and expression patterns of these genes vary across plant families, suggesting divergent evolution and functional specialization.

Plant FamilyRepresentative SpeciesCYP707A Gene Family Members (Identified)Phaseic Acid Reductase (PAR) Homologs (Identified)
Brassicaceae Arabidopsis thaliana4 (CYP707A1, CYP707A2, CYP707A3, CYP707A4)[1][5]2 (ABH2, CRL1)[3]
Fabaceae Glycine max (Soybean)At least 2 homologs identified[5]Not explicitly identified in reviewed literature
Poaceae Oryza sativa (Rice)2 (CYP707A5, CYP707A6)[6]Not explicitly identified in reviewed literature
Rosaceae Fragaria × ananassa (Strawberry)4 putative members (FaCYP707A1-4)[7]Not explicitly identified in reviewed literature
Solanaceae Solanum lycopersicum (Tomato)3 (SlCYP707A1, SlCYP707A2, SlCYP707A3)[8]Not explicitly identified in reviewed literature

Quantitative Levels of this compound

Direct comparative studies on DPA concentrations across plant families are scarce. However, data from individual studies indicate that DPA levels can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. The following table summarizes representative findings.

Plant FamilySpeciesTissueConditionDPA Concentration (Representative)
Brassicaceae Arabidopsis thalianaSeedlingsControlLow basal levels, increase upon rehydration after stress[5]
Fabaceae Glycine maxLeaves and PodsNot specifiedPresent as a major ABA metabolite
Poaceae Hordeum vulgareLeavesControlDetected as a primary catabolite of ABA
Rosaceae Fragaria × ananassaFruitRipeningLevels change during fruit development[9]
Solanaceae Vitis vinifera (Grapevine)BerriesVeraisonReduction in DPA levels accompanies an increase in ABA[10]

Experimental Protocols

Quantification of this compound and other ABA Metabolites by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of DPA and related compounds from plant tissues.

LCMS_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis LC-MS/MS Analysis a Plant Tissue Homogenization (e.g., in liquid nitrogen) b Extraction with acidified solvent (e.g., methanol (B129727)/water/acetic acid) a->b c Centrifugation to pellet debris b->c d Solid-Phase Extraction (SPE) for purification c->d e Injection into LC-MS/MS system d->e Sample Injection f Chromatographic Separation (e.g., C18 reverse-phase column) e->f g Mass Spectrometry Detection (e.g., ESI in negative mode) f->g h Quantification using internal standards (e.g., deuterated DPA) g->h

Caption: A generalized workflow for the quantification of DPA by LC-MS/MS.

Methodology:

  • Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the homogenized tissue with a pre-chilled solvent, typically a mixture of methanol, water, and a weak acid like acetic acid or formic acid. The acid helps to protonate the acidic phytohormones and improve extraction efficiency.

  • Purification: Centrifuge the extract to remove solid debris. The supernatant is then subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.

  • LC-MS/MS Analysis: The purified extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution of acidified water and methanol or acetonitrile. Detection is performed using electrospray ionization (ESI) in negative ion mode, monitoring specific precursor-to-product ion transitions for DPA and other target analytes.

  • Quantification: Absolute quantification is achieved by comparing the peak areas of the endogenous compounds to those of known amounts of isotopically labeled internal standards (e.g., d6-ABA, d3-DPA) added at the beginning of the extraction.

In Vitro Enzyme Assay for Phaseic Acid Reductase (PAR)

This protocol describes a spectrophotometric assay to measure the activity of PAR by monitoring the consumption of its co-factor, NADPH.

Principle:

Phaseic acid reductase catalyzes the reduction of phaseic acid to this compound using NADPH as a reductant. The activity of the enzyme can be determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[11][12]

Methodology:

  • Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer (e.g., Tris-HCl or phosphate (B84403) buffer) containing protease inhibitors. Centrifuge the homogenate to obtain a crude protein extract (supernatant).

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • Phaseic acid (substrate)

    • NADPH

  • Assay Initiation and Measurement:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 30°C) in a spectrophotometer.

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Calculation of Enzyme Activity: The rate of NADPH oxidation is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.

PAR_Assay_Logic cluster_reactants Reactants cluster_products Products PA Phaseic Acid Enzyme Phaseic Acid Reductase (from plant extract) PA->Enzyme NADPH NADPH (Absorbs at 340 nm) NADPH->Enzyme Measurement Monitor decrease in absorbance at 340 nm NADPH->Measurement DPA This compound Enzyme->DPA NADP NADP+ (No absorbance at 340 nm) Enzyme->NADP

Caption: The principle behind the spectrophotometric assay for Phaseic Acid Reductase activity.

Conclusion

The metabolism of this compound, as a key step in ABA catabolism, shows both conserved features and family-specific variations across the plant kingdom. The multiplicity and differential regulation of the CYP707A gene family highlight the complex control of ABA homeostasis. While the fundamental pathway is established, further research is needed to elucidate the full complement and kinetic properties of phaseic acid reductases across different plant families and to generate comprehensive, directly comparable quantitative data on DPA levels. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to delve deeper into the intricate role of DPA in plant development and stress adaptation.

References

A Comparative Guide to Dihydrophaseic Acid Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

This guide provides a comprehensive framework for benchmarking new dihydrophaseic acid (DPA) extraction kits and protocols against established methods. This compound is a key catabolite of the plant hormone abscisic acid (ABA), playing a crucial role in stress signaling and developmental processes.[1][2] Accurate quantification of DPA is vital for understanding these pathways. This document outlines detailed experimental protocols, data presentation standards, and visual aids to ensure objective and robust comparisons of extraction efficiency.

Experimental Design and Protocols

To objectively compare a new DPA extraction kit against a standard laboratory method, a controlled experiment is essential. The following protocol is designed to assess key performance indicators: Recovery Rate, Purity, and Processing Time.

Sample Preparation and Standardization

A homogenized pool of plant tissue (e.g., Arabidopsis thaliana leaves) should be used to ensure sample consistency.

  • Harvest and Homogenize: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[3] Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Create a Homogenate Pool: Combine the powdered tissue into a single, well-mixed pool to ensure uniformity across all experimental replicates.

  • Spiking: To accurately calculate recovery rates, spike the homogenate pool with a known concentration of a DPA analytical standard. A deuterated internal standard should also be added to all samples to account for variations during sample processing and analysis.[4]

  • Aliquoting: Divide the spiked homogenate into equal aliquots, with each aliquot representing a single replicate for a given extraction method. A minimum of three replicates per method is recommended.

Method A: New this compound Extraction Kit

This section is a placeholder for the protocol provided by the manufacturer of the new kit being evaluated.

  • (Manufacturer's Protocol): Follow the instructions provided with the new DPA extraction kit precisely. Record the total time required to process one sample from start to finish.

Method B: Standard Solid-Phase Extraction (SPE) Protocol

This protocol represents a common and effective method for phytohormone extraction and serves as a robust baseline for comparison.[5][6]

  • Initial Extraction:

    • To a 10 mg aliquot of homogenized plant tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% acetonitrile (B52724) with 1% acetic acid).[7][8]

    • Vortex the sample thoroughly for 10 seconds.[6]

    • Incubate at -20°C for 5 minutes, then centrifuge at 15,900 x g for 10 minutes at 4°C.[6]

    • Carefully transfer the supernatant to a new microcentrifuge tube.[6]

    • Evaporate the supernatant to complete dryness using a rotational vacuum concentrator.[5]

  • SPE Cleanup:

    • Reconstitute the dried extract in 1 mL of 1% acetic acid.[5]

    • Set up a C18 SPE cartridge on a vacuum manifold.[6]

    • Condition the cartridge by passing 1 mL of 100% methanol, followed by 1 mL of 1% acetic acid.[5]

    • Load the entire reconstituted sample onto the cartridge.[5]

    • Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.[5]

    • Elute the DPA and other phytohormones with 1 mL of 80% acetonitrile containing 1% acetic acid.[5]

    • Evaporate the eluate to dryness.

  • Final Preparation for Analysis:

    • Reconstitute the final dried pellet in a small, precise volume (e.g., 50 µL) of 1% acetic acid for analysis.[6]

    • Record the total time required for the entire procedure.

Quantification by LC-MS/MS

Analysis of DPA levels should be performed using a sensitive and selective analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple-quadrupole or similar mass spectrometer.[9]

  • Method: Develop a quantitative method based on the specific mass transitions for both the target DPA analyte and the deuterated internal standard.

  • Calibration: Generate a standard curve using a serial dilution of the DPA analytical standard to ensure accurate quantification.

Data Presentation and Performance Comparison

Summarize the quantitative results in a clear and structured table to facilitate a direct comparison between the extraction methods.

Performance MetricNew Extraction KitStandard SPE MethodUnitsDescription
Recovery Rate (Value)(Value)%The percentage of the spiked DPA standard recovered after extraction.
Purity (Peak Area Ratio) (Value)(Value)RatioRatio of the DPA peak area to the total area of all peaks in the chromatogram.
Processing Time (Value)(Value)MinutesAverage time to process a single sample from start to finish.
Reproducibility (RSD) (Value)(Value)%The relative standard deviation of the recovery rate across all replicates.

Mandatory Visualizations

Diagrams are essential for clarifying complex workflows and biological pathways.

Experimental Workflow

G Diagram 1: DPA Extraction Benchmarking Workflow cluster_prep Sample Preparation cluster_methods Extraction Comparison cluster_analysis Analysis & Evaluation p1 Homogenized Plant Tissue Pool p2 Spike with DPA Standard & Internal Standard p1->p2 p3 Aliquot Samples p2->p3 m1 Method A: New Extraction Kit p3->m1 m2 Method B: Standard SPE Protocol p3->m2 a1 LC-MS/MS Quantification m1->a1 m2->a1 a2 Calculate Performance Metrics (Recovery, Purity, Time) a1->a2 a3 Compare Results a2->a3

Caption: Workflow for comparing the new kit and standard method.

Abscisic Acid (ABA) Catabolism Pathway

Abscisic acid levels are regulated through both biosynthesis and catabolism.[1] The primary catabolic pathway involves the 8'-hydroxylation of ABA, which leads to the formation of phaseic acid (PA) and subsequently this compound (DPA).[1][11] This process is a key mechanism for inactivating ABA in the cell.[12]

G Diagram 2: ABA Catabolism to DPA ABA Abscisic Acid (ABA) (Active Hormone) OH_ABA 8'-Hydroxy ABA (Unstable) ABA->OH_ABA CYP707A (Hydroxylation) PA Phaseic Acid (PA) OH_ABA->PA Spontaneous Rearrangement DPA This compound (DPA) (Inactive) PA->DPA PA Reductase

Caption: The metabolic pathway from active ABA to inactive DPA.

References

Safety Operating Guide

Proper Disposal of Dihydrophaseic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of dihydrophaseic acid, ensuring adherence to laboratory safety protocols and environmental regulations.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a metabolite of the plant hormone abscisic acid. While specific institutional guidelines should always be followed, the information below outlines the best practices for managing this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.

PropertyValue
CAS Number 41756-77-8[1]
Molecular Formula C15H22O5[1][2]
Molecular Weight 282.33 g/mol [2]
Appearance Not specified in provided results
Solubility Soluble in water (predicted)

Pre-Disposal Considerations

Before beginning the disposal process, it is crucial to consult your institution's specific hazardous waste management guidelines. These protocols are designed to ensure compliance with local, state, and federal regulations.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling any chemical, including this compound. This includes:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A lab coat

Step-by-Step Disposal Procedure

Given that this compound is an organic acid, its disposal should follow standard protocols for acid waste. The primary method for rendering acidic waste safe for disposal is through neutralization.

1. Dilution:

  • Slowly and carefully dilute the this compound solution with a large amount of cold water. A general guideline is to aim for a concentration of less than 5% by volume. This should be done in a fume hood to minimize inhalation exposure.

2. Neutralization:

  • Prepare a basic solution to neutralize the diluted acid. Common neutralizing agents for acidic waste include:

    • Sodium bicarbonate (baking soda)

    • Sodium carbonate (soda ash)

    • Calcium carbonate

  • Slowly add the neutralizing agent to the diluted this compound solution while stirring continuously. This process can generate heat and gas, so it must be done slowly to avoid splashing and excessive foaming.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH for a neutralized solution is between 6.0 and 8.0.

3. Final Disposal:

  • Once the solution is neutralized, it can typically be poured down the drain with copious amounts of running water, provided it does not contain any other hazardous materials such as heavy metals or other regulated chemicals.[3][4] Always confirm with your institution's environmental health and safety (EHS) office that this is an acceptable practice.

  • If the neutralized solution contains other hazardous components, or if your institution prohibits drain disposal of neutralized acids, it must be collected as hazardous waste.[3][5]

  • Collect the neutralized solution in a properly labeled waste container. The label should clearly state "Hazardous Waste," the chemical contents (neutralized this compound solution), and the associated hazards.[3]

  • Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

4. Disposal of Empty Containers:

  • Thoroughly rinse empty containers that held this compound with water.

  • The rinsate should be collected and neutralized along with the bulk of the acid waste.

  • Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. Be sure to deface or remove the original label.[5]

Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DihydrophaseicAcidDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final_disposal Final Disposal start Start: this compound Waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult_ehs Consult Institutional EHS Guidelines ppe->consult_ehs dilute Dilute with cold water (<5% concentration) consult_ehs->dilute neutralize Neutralize with a weak base (e.g., sodium bicarbonate) dilute->neutralize check_ph Monitor pH to between 6.0 and 8.0 neutralize->check_ph check_ph->neutralize pH is not neutral check_other_hazards Does the solution contain other hazardous materials? check_ph->check_other_hazards pH is neutral drain_disposal Dispose down the drain with copious amounts of water check_other_hazards->drain_disposal No collect_waste Collect in a labeled hazardous waste container check_other_hazards->collect_waste Yes end End drain_disposal->end ehs_pickup Store for EHS pickup collect_waste->ehs_pickup ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Operational Guide for Handling Dihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dihydrophaseic acid. It offers procedural guidance on personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for acidic compounds.[1][2][3]

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][2][4]To protect eyes and face from potential splashes and airborne particles.[4]
Skin and Body Protection Nitrile or butyl rubber gloves (double-gloving is recommended). A chemical-resistant lab coat or apron.[1][4]To prevent skin contact with the chemical.[4]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if handling outside a fume hood or if dust is generated.[1][4]To protect against the inhalation of harmful dust or vapors.
Foot Protection Closed-toe shoes that fully cover the foot.[1][2]To protect feet from potential spills.

Operational Plan: Safe Handling Workflow

Adherence to a structured operational plan is critical for minimizing risks when handling this compound.

1. Preparation:

  • Hazard Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.

  • Fume Hood: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are unobstructed and accessible within a 10-second travel distance.[3][5]

2. Handling:

  • Avoid Contact: Take measures to avoid direct contact with the skin and eyes, and prevent inhalation of any dust or vapors.[3]

  • Dispensing: When weighing or transferring the powdered compound, do so carefully to avoid creating dust.

  • Solution Preparation: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6][7] When dissolving, add the solvent to the acid slowly. If diluting an acidic solution, always add the acid to the water slowly, never the other way around.[3]

  • Transport: Use secondary containment, such as a bottle carrier, when moving containers of this compound or its solutions.[3]

3. Storage:

  • Containers: Store this compound in a tightly sealed, clearly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area. Recommended storage for the powder is at -20°C for long-term stability.[7]

  • Incompatibilities: Store away from bases and oxidizing agents.

The following diagram illustrates the standard workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Gather PPE and Equipment prep1->prep2 prep3 Verify Fume Hood and Safety Showers prep2->prep3 handle1 Weigh and Transfer This compound prep3->handle1 handle2 Prepare Solution (Add Acid to Solvent) handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Dispose of Waste post1->post2 post3 Store Compound Properly post2->post3

A general workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is imperative for environmental protection and laboratory safety.[3]

1. Waste Segregation:

  • Solid Waste: Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Neutralization (for acidic aqueous solutions):

  • If permissible by your institution's guidelines, dilute acidic aqueous solutions can be neutralized.

  • Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a well-ventilated area or fume hood.[8]

  • Monitor the pH level until it is within the neutral range (typically pH 6-8).[8]

  • The neutralized solution may be permissible for drain disposal, but always verify with your local environmental health and safety (EHS) office.[9]

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS program or a certified hazardous waste disposal service.[9]

  • Ensure all waste containers are properly labeled with the chemical name and any associated hazards.[8]

  • Never dispose of untreated this compound or its organic solutions down the drain.

The following diagram outlines the decision-making process for the disposal of this compound waste.

cluster_solid Solid Waste cluster_liquid Liquid Waste start This compound Waste (Solid or Liquid) solid_waste Contaminated PPE, weighing paper, etc. start->solid_waste liquid_waste Aqueous or Organic Solution start->liquid_waste solid_disposal Collect in Labeled Hazardous Waste Bag solid_waste->solid_disposal end_point Dispose via Institutional EHS Program solid_disposal->end_point check_aqueous Is it an Aqueous Solution? liquid_waste->check_aqueous neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6-8 check_aqueous->neutralize Yes organic_disposal Collect in Labeled Solvent Waste Container check_aqueous->organic_disposal No (Organic) aqueous_disposal Dispose per Institutional Guidelines (Consult EHS) neutralize->aqueous_disposal organic_disposal->end_point aqueous_disposal->end_point

A decision workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.